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  • Product: 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid
  • CAS: 51842-68-3

Core Science & Biosynthesis

Foundational

Introduction: The Significance of the 2-Arylquinoline-4-Carboxylic Acid Scaffold

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic Acid 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid belongs to a promising class of heterocyclic compound...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic Acid

2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid belongs to a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The core of this molecule is the quinoline-4-carboxylic acid framework, a privileged scaffold found in numerous natural products and synthetic drugs.[1] The fusion of a benzene and a pyridine ring imparts a unique electronic and steric character, while the carboxylic acid at the 4-position provides a crucial handle for synthetic modification and biological interaction.

The substituent at the 2-position dramatically influences the molecule's properties. In this case, the 4-ethoxyphenyl group introduces a region of hydrophobicity and potential for specific hydrogen bonding interactions, making it a valuable building block in the rational design of targeted therapeutics. Derivatives of the 2-aryl-quinoline-4-carboxylic acid class have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] This guide provides a detailed exploration of the synthesis, chemical properties, and applications of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid, offering a technical resource for researchers in drug discovery and organic synthesis.

Chemical Synthesis: The Pfitzinger Reaction

The most direct and widely employed method for synthesizing 2-aryl-quinoline-4-carboxylic acids is the Pfitzinger reaction.[4] This classical condensation reaction provides an efficient route to the quinoline core from simple, readily available starting materials.

Causality of Experimental Design: The Pfitzinger reaction is a base-catalyzed condensation between isatin (or its derivatives) and a carbonyl compound containing an α-methylene group, in this case, 4'-ethoxyacetophenone. The reaction proceeds through the initial opening of the isatin ring by the base (typically potassium hydroxide) to form an isatinic acid salt. This intermediate then undergoes a Claisen-type condensation with the enolate of the ketone. Subsequent cyclization and dehydration yield the final quinoline-4-carboxylic acid product. The use of a strong base is critical for both the hydrolysis of isatin and the deprotonation of the ketone to form the reactive enolate.

Experimental Protocol: Synthesis of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid
  • Preparation: In a round-bottom flask, dissolve isatin (1.0 equivalent) in a 30-35% aqueous solution of potassium hydroxide (KOH).

  • Addition of Ketone: To this solution, add a solution of 4'-ethoxyacetophenone (1.1 equivalents) in ethanol. The ethanol acts as a co-solvent to ensure miscibility of the organic ketone with the aqueous base.

  • Reflux: Heat the reaction mixture to reflux (approximately 85-95°C) with vigorous stirring for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute it with water.

  • Acidification: Carefully acidify the mixture with a suitable acid, such as glacial acetic acid or dilute HCl, until the pH is approximately 4-5. This protonates the carboxylate salt, causing the product to precipitate out of the solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the crude product with cold water to remove any inorganic salts. The final product can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate, to yield the desired 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid.[6]

Reaction Workflow Diagram

Pfitzinger_Reaction cluster_reactants Reactants cluster_process Process cluster_products Product & Purification Isatin Isatin Reflux Reflux (85-95°C) 8-12 hours Isatin->Reflux Ketone 4'-Ethoxyacetophenone Ketone->Reflux Base KOH / Ethanol-Water Base->Reflux Acidification Acidification (e.g., Acetic Acid) Reflux->Acidification Cooling & Dilution Precipitate Crude Product (Precipitate) Acidification->Precipitate Precipitation Purification Recrystallization (Ethanol) Precipitate->Purification Filtration & Washing FinalProduct 2-(4-Ethoxyphenyl)quinoline- 4-carboxylic acid Purification->FinalProduct HDAC_Inhibitor cluster_enzyme Enzyme Interaction Cap Cap Group (e.g., 2-(4-Ethoxyphenyl)quinoline) Linker Linker (e.g., Phenylpiperazine) Cap->Linker Amide Bond Enzyme HDAC Active Site Cap->Enzyme Surface Binding (π-stacking) ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) Linker->ZBG Zinc Zn²⁺ ZBG->Zinc Coordination

Caption: Pharmacophore model for an HDAC inhibitor.

Structural Insights

In the solid state, molecules of this class are stabilized by a network of intermolecular interactions. These include O-H···N hydrogen bonds between the carboxylic acid of one molecule and the quinoline nitrogen of another, as well as extensive π–π stacking interactions between the aromatic rings. [7]These same forces are at play when the molecule interacts with biological targets, highlighting the importance of both hydrogen bonding and hydrophobic interactions in its mechanism of action.

Conclusion

2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid is more than just a chemical compound; it is a versatile platform for the development of advanced materials and targeted therapeutics. Its synthesis via the robust Pfitzinger reaction is straightforward, and its chemical properties, particularly the reactivity of the carboxylic acid group, make it an ideal precursor for creating extensive libraries of derivatives. Its proven utility as a cap group in the design of potent enzyme inhibitors underscores its significance to the drug development community. The combination of its rigid aromatic core and modifiable functionality ensures that 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid and its analogs will remain a subject of intensive research for years to come.

References

  • Al-Qawasmeh, R. A., Khanfar, M. A., Abu Zarga, M. H., & AlDamen, M. A. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2892. [Link]

  • Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 863391. [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2018). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 10(4), 1-10. [Link]

  • Jiang, T., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 915598. [Link]

  • Maleki, A., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3564–3574. [Link]

  • ResearchGate. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • Jiang, T., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH. [Link]

  • Frontiers Media. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

Sources

Exploratory

2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid molecular structure

[1][2] Abstract This technical guide provides a comprehensive structural and functional analysis of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid (CAS: 51842-68-3). As a lipophilic derivative of the cinchophen scaffold,...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

This technical guide provides a comprehensive structural and functional analysis of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid (CAS: 51842-68-3). As a lipophilic derivative of the cinchophen scaffold, this compound serves as a critical pharmacophore in medicinal chemistry, particularly in the development of histone deacetylase (HDAC) inhibitors, anti-inflammatory agents, and luminescent lanthanide coordination complexes. This document details its physicochemical architecture, validated synthetic protocols via the Pfitzinger reaction, and spectroscopic signatures, designed to support researchers in high-purity synthesis and application.

Chemical Identity & Structural Architecture[2][3]

The molecule comprises a planar quinoline core substituted at the C2 position with a para-ethoxyphenyl moiety and at the C4 position with a carboxylic acid group. The ethoxy substitution at the para position of the phenyl ring introduces electron-donating character (


 effect), modulating the basicity of the quinoline nitrogen and the acidity of the carboxyl group compared to the unsubstituted analog (cinchophen).
Nomenclature and Identifiers
PropertyDetail
IUPAC Name 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid
Common Name 4'-Ethoxycinchophen
CAS Number 51842-68-3
Molecular Formula

Molecular Weight 293.32 g/mol
SMILES CCOc1ccc(cc1)c2nc3ccccc3c(c2)C(=O)O
Structural conformation

The steric interaction between the quinoline H3 proton and the ortho-protons of the phenyl ring prevents complete coplanarity. The phenyl ring typically adopts a torsion angle of 20–40° relative to the quinoline plane to minimize steric strain, while maintaining sufficient


-conjugation for fluorescence.

Structure Quinoline Quinoline Core (Planar Aromatic) COOH C4-Carboxylic Acid (H-bond Donor/Acceptor) Quinoline->COOH C4 Position Solubility Control Phenyl C2-Phenyl Ring (Rotatable Torsion) Quinoline->Phenyl C2 Position Steric Hindrance Ethoxy p-Ethoxy Group (Lipophilic/Electron Donor) Phenyl->Ethoxy Para Substitution +M Effect

Figure 1: Structural modularity of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, highlighting functional zones.

Synthetic Pathway: The Pfitzinger Reaction[3][7][8][9][10][11]

The most robust route for synthesizing 2-substituted quinoline-4-carboxylic acids is the Pfitzinger reaction . This condensation involves the reaction of isatin with an enolizable ketone (4-ethoxyacetophenone) under strong alkaline conditions.

Reaction Mechanism[11]
  • Hydrolysis: The lactam ring of isatin is opened by KOH to form potassium isatinate (2-aminophenylglyoxylate).

  • Condensation: The ketone enolate attacks the ketone carbonyl of the isatinate.

  • Cyclization: Intramolecular imine formation closes the quinoline ring.

  • Aromatization: Dehydration yields the final quinoline-4-carboxylic acid.[1]

Experimental Protocol

Note: This protocol is scaled for laboratory synthesis (approx. 10 mmol scale).

Reagents:

  • Isatin (1.47 g, 10 mmol)

  • 4-Ethoxyacetophenone (1.64 g, 10 mmol)

  • Potassium Hydroxide (KOH) (33% w/v aqueous solution, 15 mL)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (for precipitation)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve isatin in the KOH solution. Slight warming may be required to fully open the isatin ring (solution turns yellow/orange).

  • Addition: Add 4-ethoxyacetophenone followed by ethanol to solubilize the ketone.

  • Reflux: Attach a reflux condenser and heat the mixture at 80–85°C for 12–24 hours . The reaction progress can be monitored by TLC (eluent: Ethyl Acetate/Hexane 1:1; Isatin disappears).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing 50 mL of crushed ice/water.

    • Critical Step: Slowly acidify with glacial acetic acid (or 10% HCl) with stirring until pH ~3–4. A heavy precipitate (the free acid) will form.

  • Purification:

    • Filter the crude solid under vacuum.

    • Wash the cake extensively with water to remove inorganic salts.

    • Recrystallize from hot ethanol or an ethanol/DMF mixture.

    • Yield: Typically 70–85%.

    • Appearance: Off-white to pale yellow powder.

Synthesis cluster_reactants Reactants Isatin Isatin (C8H5NO2) Intermediate Potassium Isatinate (Ring Opening) Isatin->Intermediate 33% KOH Ketone 4-Ethoxyacetophenone (C10H12O2) Ketone->Intermediate Condensation Aldol-type Condensation (Reflux 80°C, 12h) Intermediate->Condensation EtOH Acidification Acid Work-up (AcOH to pH 4) Condensation->Acidification Product 2-(4-Ethoxyphenyl)quinoline- 4-carboxylic acid Acidification->Product Precipitation

Figure 2: Workflow for the Pfitzinger synthesis of the target compound.

Physicochemical & Spectroscopic Characterization

Accurate characterization is essential to distinguish the product from unreacted starting materials or the "Doebner" side products.

Physical Properties
PropertyValue/Observation
Physical State Solid powder (Pale yellow)
Melting Point ~215–225°C (Dependent on crystal polymorph)
Solubility Soluble in DMSO, DMF, hot Ethanol. Insoluble in water.
pKa (Calc.) ~4.5 (Carboxylic acid), ~2.0 (Quinoline Nitrogen)
Spectroscopic Signatures

H NMR (400 MHz, DMSO-

):
  • 
     13.5–14.0 ppm (br s, 1H):  Carboxylic acid -OH (often invisible if exchanged).[2]
    
  • 
     8.45 ppm (s, 1H):  Quinoline H3 proton (Characteristic singlet).
    
  • 
     8.25 ppm (d, 
    
    
    
    Hz, 2H):
    Phenyl H2'/H6' (Ortho to quinoline).
  • 
     8.10 ppm (d, 
    
    
    
    Hz, 1H):
    Quinoline H8.
  • 
     8.05 ppm (d, 
    
    
    
    Hz, 1H):
    Quinoline H5.
  • 
     7.75–7.60 ppm (m, 2H):  Quinoline H6, H7.
    
  • 
     7.10 ppm (d, 
    
    
    
    Hz, 2H):
    Phenyl H3'/H5' (Ortho to ethoxy).
  • 
     4.12 ppm (q, 
    
    
    
    Hz, 2H):
    Ethoxy
    
    
    .
  • 
     1.38 ppm (t, 
    
    
    
    Hz, 3H):
    Ethoxy
    
    
    .

IR Spectrum (KBr pellet):

  • 3300–2500 cm

    
    :  Broad O-H stretch (Carboxylic acid dimer).
    
  • 1705 cm

    
    :  C=O stretch (Carboxylic acid).
    
  • 1250 cm

    
    :  C-O stretch (Aryl ether).
    

Biological & Pharmacological Potential[7][8][10][12][13][14]

The 2-arylquinoline-4-carboxylic acid scaffold is a "privileged structure" in drug discovery.[3] The addition of the 4-ethoxy group enhances lipophilicity (


), improving membrane permeability compared to the parent cinchophen.
Key Activity Profiles
  • HDAC Inhibition: Derivatives of this scaffold act as "Cap" groups in Histone Deacetylase (HDAC) inhibitors. The carboxylic acid can be converted to hydroxamic acids (zinc-binding groups) to target HDAC enzymes involved in cancer proliferation.

  • SIRT3 Inhibition: Recent studies indicate that 2-phenylquinoline-4-carboxylic acid derivatives can selectively inhibit Sirtuin-3 (SIRT3), a mitochondrial deacetylase, regulating metabolic homeostasis.

  • Lanthanide Sensitization: The conjugated system serves as an excellent "antenna" ligand for Lanthanide ions (

    
    , 
    
    
    
    ). The carboxylate coordinates the metal, while the aromatic system absorbs UV light and transfers energy to the metal, resulting in intense luminescence for bio-imaging.

References

  • PubChem. 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid (CID 673734).[4] Available at: [Link]

  • Al-Qawasmeh, R. A., et al. (2012).[5] 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E. Available at: [Link]

  • Sangshetti, J. N., et al. (2014).[1] Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry. Available at: [Link]

Sources

Foundational

2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid synthesis mechanism

This guide details the synthesis of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid , a functionalized cinchoninic acid derivative often utilized as a scaffold in the development of HDAC inhibitors, SIRT3 modulators, and n...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid , a functionalized cinchoninic acid derivative often utilized as a scaffold in the development of HDAC inhibitors, SIRT3 modulators, and neurokinin receptor antagonists.

The synthesis strategy prioritizes the Pfitzinger Reaction , chosen for its high atom economy, operational simplicity, and reliability in generating 2-substituted quinoline-4-carboxylic acids compared to the multi-component Doebner synthesis.

Part 1: Retrosynthetic Analysis & Strategy

To synthesize the target molecule with high regioselectivity, we disconnect the quinoline core at the C2-N and C3-C4 bonds. This reveals two primary precursors: Isatin (1) and 4-Ethoxyacetophenone (2) .

  • Precursor A (Nucleophile): 4-Ethoxyacetophenone provides the C2-aryl substituent and the C3 carbon.

  • Precursor B (Electrophile): Isatin, upon basic hydrolysis, opens to form isatinate (2-aminophenylglyoxylate), providing the nitrogen source, the C4-carboxyl group, and the fused benzene ring.

Strategic Justification: Unlike the Friedländer synthesis, which requires unstable 2-aminobenzaldehydes, the Pfitzinger reaction utilizes stable, commercially available Isatin. The reaction proceeds thermodynamically towards the stable quinoline aromatic system, minimizing side products.

Retrosynthesis Diagram

Retrosynthesis Target Target: 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid Isatinate Isatinate Anion (In situ generated) Target->Isatinate Cyclization (- 2 H2O) Isatin Isatin (Electrophile) Ketone 4-Ethoxyacetophenone (Nucleophile) Isatinate->Isatin Hydrolysis (KOH) Isatinate->Ketone Aldol Condensation

Figure 1: Retrosynthetic disconnection showing the convergence of Isatin and 4-Ethoxyacetophenone.

Part 2: Reaction Mechanism (Pfitzinger Synthesis)

The mechanism involves a cascade of base-promoted hydrolysis, aldol condensation, and cyclodehydration.

  • Ring Opening: The reaction initiates with the attack of the hydroxide ion (OH⁻) on the C2 amide carbonyl of Isatin, opening the lactam ring to form the Isatinate (2-aminophenylglyoxylate) anion.

  • Enolization: The base simultaneously deprotonates the alpha-carbon of 4-ethoxyacetophenone, generating a reactive enolate.

  • Condensation: The ketone enolate attacks the highly electrophilic C3 ketone of the isatinate (Claisen-Schmidt type condensation).

  • Cyclization: The free amino group (-NH₂) attacks the carbonyl of the ketone moiety, forming an imine (Schiff base) and closing the ring.

  • Aromatization: Irreversible dehydration drives the formation of the stable quinoline aromatic system.

Mechanistic Pathway Diagram

Mechanism Start Isatin + KOH Isatinate Isatinate Anion (Ring Open) Start->Isatinate Hydrolysis (Reflux) Aldol Aldol Adduct (Intermediate) Isatinate->Aldol + Enolate (Condensation) Enolate 4-Ethoxyacetophenone Enolate Enolate->Aldol Imine Dihydroquinoline Intermediate Aldol->Imine Cyclization (-H2O) Product 2-(4-Ethoxyphenyl) quinoline-4-carboxylic acid Imine->Product Aromatization (-H2O)

Figure 2: Step-wise mechanistic flow from Isatin hydrolysis to Quinoline aromatization.

Part 3: Experimental Protocol

Safety Note: KOH is corrosive. Ethanol is flammable. Perform all reactions in a fume hood.

Materials
ReagentMW ( g/mol )EquivalentsMass/VolRole
Isatin 147.131.05.0 gPrecursor
4-Ethoxyacetophenone 164.201.16.14 gPrecursor
KOH (33% aq. solution) 56.11~15.030 mLBase/Catalyst
Ethanol (Absolute) 46.07Solvent40 mLSolvent
Acetic Acid (Glacial) 60.05Excess~20-30 mLAcidifier
Step-by-Step Procedure
  • Isatin Hydrolysis (Critical Step):

    • In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend 5.0 g of Isatin in 30 mL of 33% aqueous KOH .

    • Observation: The orange suspension will turn into a clear yellow/brown solution upon heating gently to 40°C, indicating the formation of potassium isatinate.

  • Condensation:

    • Add 6.14 g of 4-Ethoxyacetophenone dissolved in 40 mL of ethanol to the reaction mixture.

    • Attach a reflux condenser.[1]

  • Reflux:

    • Heat the mixture to reflux (approx. 85°C oil bath temperature) for 8–12 hours .

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The disappearance of Isatin (Rf ~0.4) indicates completion.

  • Work-up & Precipitation:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a beaker and dilute with 50 mL of chilled distilled water .

    • Place the beaker in an ice bath.

    • Acidification: Slowly add Glacial Acetic Acid (or 10% HCl) dropwise with vigorous stirring until the pH reaches 4–5.

    • Result: A copious yellow/off-white precipitate of the crude carboxylic acid will form.

  • Isolation:

    • Filter the solid using a Büchner funnel under vacuum.[2]

    • Wash the filter cake with cold water (3 x 20 mL) to remove excess salts and acetic acid.

    • Wash with a small amount of cold ethanol (10 mL) to remove unreacted ketone.

  • Purification:

    • Recrystallize the crude solid from hot Ethanol or DMF/Water .

    • Dry the purified crystals in a vacuum oven at 60°C for 6 hours.

Part 4: Characterization & Validation

The synthesized compound must be validated against the following spectral characteristics.

TechniqueExpected SignalInterpretation
Appearance Off-white to pale yellow powderTypical for quinoline carboxylic acids.
Melting Point >260°C (Dec.)[3]High MP due to H-bonding/stacking.
¹H NMR (DMSO-d₆) δ 13.8–14.0 (br s, 1H)Carboxylic acid proton (-COOH).
δ 8.4–8.6 (s, 1H)Quinoline H3 proton (Singlet).
δ 8.1–8.3 (d, 2H)Phenyl ring protons (ortho to quinoline).
δ 4.1 (q, 2H) & 1.4 (t, 3H)Ethoxy group (-OCH₂CH₃).
HRMS (ESI+) [M+H]⁺ calc. ~294.11Confirms molecular formula C₁₈H₁₅NO₃.

Part 5: Troubleshooting & Optimization

  • Issue: Tar/Oil Formation: If the product oils out upon acidification, the reaction may have had excess ketone or insufficient cooling. Solution: Re-dissolve in dilute NaOH, filter off insoluble impurities, and re-acidify very slowly in an ice bath.

  • Issue: Low Yield: Incomplete hydrolysis of Isatin. Solution: Ensure the Isatin is fully dissolved in the KOH solution (clear yellow) before adding the ketone.

  • Solubility: The product is sparingly soluble in common organic solvents but soluble in DMSO and basic aqueous solutions. For NMR, use DMSO-d₆ with a drop of NaOD if solubility is poor.

References

  • Pfitzinger, W. (1886).[4] "Synthese von Chinolinderivaten aus Isatinsäure."[5][6] Journal für Praktische Chemie.

  • Zhang, J., et al. (2022).[3] "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors." Frontiers in Chemistry.

  • Shinde, D. B., et al. (2014).[7] "Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review." Mini-Reviews in Organic Chemistry.

  • Organic Syntheses. "2-Hydroxycinchoninic Acid." Org.[2][8] Synth. 1942, 22, 5. (Provides foundational conditions for Isatin hydrolysis).

Sources

Exploratory

Advanced Technical Guide: Pfitzinger Synthesis of Quinoline-4-Carboxylic Acid Derivatives

Executive Summary The quinoline-4-carboxylic acid scaffold (cinchoninic acid) is a privileged structure in medicinal chemistry, serving as the foundational pharmacophore for antimalarials (e.g., Mefloquine), kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline-4-carboxylic acid scaffold (cinchoninic acid) is a privileged structure in medicinal chemistry, serving as the foundational pharmacophore for antimalarials (e.g., Mefloquine), kinase inhibitors, and anti-viral agents. While the Friedländer synthesis is a common alternative, the Pfitzinger reaction offers superior utility due to the ready availability of isatin derivatives and the robust nature of the transformation under aqueous/basic conditions.

This guide moves beyond standard textbook descriptions to provide a process-optimized approach to the Pfitzinger synthesis. It integrates classical mechanistic understanding with modern microwave-assisted and green chemistry methodologies, ensuring high-yield, scalable production of quinoline-4-carboxylic acid derivatives.

Mechanistic Architecture

The Pfitzinger reaction is formally a condensation between isatin and an enolizable ketone (or aldehyde) in the presence of a strong base.[1] Understanding the stepwise mechanism is critical for troubleshooting low yields, particularly with sterically hindered ketones.

The Reaction Cascade

The transformation proceeds through three distinct phases:

  • Ring Opening: Base-catalyzed hydrolysis of the isatin lactam bond yields the isatate salt (2-aminophenylglyoxylate).[2]

  • Condensation: The ketone enolate attacks the highly electrophilic

    
    -keto carbonyl of the isatate.
    
  • Cyclization & Dehydration: Intramolecular ring closure followed by aromatization drives the reaction to completion.

Mechanistic Visualization

The following diagram details the molecular logic flow, highlighting the critical intermediate states.

PfitzingerMechanism Isatin Isatin (Starting Material) Isatate Isatate Intermediate (Keto-Acid Salt) Isatin->Isatate Ring Opening Base Base (KOH/NaOH) Hydrolysis Base->Isatate Aldol Aldol/Imine Intermediate Isatate->Aldol Condensation Ketone Enolizable Ketone (R-CO-CH2-R') Ketone->Aldol Nucleophilic Attack Cyclization Cyclization & Dehydration Aldol->Cyclization -H2O Product Quinoline-4-Carboxylic Acid Derivative Cyclization->Product Aromatization

Figure 1: Step-wise mechanistic pathway of the Pfitzinger reaction from isatin hydrolysis to quinoline formation.

Strategic Reaction Engineering

Success in Pfitzinger synthesis depends on selecting the right energy input and solvent system. Below is a comparative analysis of reaction parameters.

Comparative Methodology: Thermal vs. Microwave

Microwave irradiation (MWI) has revolutionized this synthesis by overcoming the activation energy barrier more efficiently than convective heating.

ParameterClassical Reflux (Method A)Microwave-Assisted (Method B)
Reaction Time 12 – 48 Hours5 – 20 Minutes
Solvent System Ethanol/Water (1:1) or 33% KOH (aq)Water or Min.[3] Ethanol
Typical Yield 50 – 70%85 – 95%
Energy Efficiency Low (Prolonged heating)High (Direct dielectric heating)
Scalability High (Multi-kilo scale)Low/Medium (Batch dependent)
Green Chemistry Considerations

Recent advancements allow this reaction to proceed in water without organic co-solvents.[4] The hydrophobic effect accelerates the condensation of organic ketones with the water-soluble isatate salt, often precipitating the product directly upon acidification, which simplifies purification to a filtration step.

Detailed Experimental Protocols

This section provides a "Dual-Path" protocol. Choose Path A for bulk scale-up without specialized equipment, or Path B for high-throughput library generation.

Reagents & Materials
  • Isatin derivative: 1.0 equivalent[3]

  • Ketone (e.g., Acetophenone): 1.1 – 1.5 equivalents

  • Potassium Hydroxide (KOH): 33% aqueous solution (approx. 3-4 equivalents)

  • Acid: Glacial Acetic Acid or 10% HCl for workup

Workflow Visualization

ExperimentalWorkflow Start Start: Isatin + KOH (aq) Branch Select Method Start->Branch Reflux Path A: Reflux (Ethanol/Water, 80°C, 24h) Branch->Reflux Standard Lab MW Path B: Microwave (125°C, 10 min, sealed) Branch->MW High Throughput Combine Cool to Room Temp Reflux->Combine MW->Combine Workup Acidify to pH 4-5 (Acetic Acid/HCl) Combine->Workup Precipitate Precipitate Formation Workup->Precipitate Filter Vacuum Filtration & Wash (Cold H2O) Precipitate->Filter Final Recrystallization (EtOH) Filter->Final

Figure 2: Operational workflow for the synthesis of quinoline-4-carboxylic acids via Classical and Microwave methods.

Step-by-Step Procedure
Step 1: Isatate Formation
  • Dissolve isatin (10 mmol) in 33% aqueous KOH (15 mL).

  • Observation: The solution will turn from orange/red to yellow/brown, indicating ring opening to the isatate salt. Mild heating (40°C) may assist.

Step 2: Condensation (Choose Path)
  • Path A (Reflux): Add the ketone (12 mmol) and ethanol (10-20 mL) to the aqueous mixture. Reflux at 80°C for 12-24 hours. Monitor via TLC (unreacted isatin).

  • Path B (Microwave): Add the ketone (12 mmol) directly to the aqueous mixture (minimal ethanol can be added if ketone is solid). Irradiate at 300W/125°C for 5-15 minutes.

Step 3: Workup & Isolation
  • Allow the dark reaction mixture to cool to room temperature.

  • Critical Control Point: If the mixture is biphasic (unreacted ketone), wash with diethyl ether (2 x 15 mL) to remove neutral organic impurities.

  • Cool the aqueous layer in an ice bath (0-5°C).

  • Slowly add Glacial Acetic Acid (or 2M HCl) dropwise with stirring.

  • Endpoint: Acidify until pH reaches 4-5. A heavy precipitate (the free acid) should form.

  • Note: Do not drop pH below 2, as the quinoline nitrogen may protonate, forming a soluble hydrochloride salt, reducing yield.

Step 4: Purification
  • Filter the solid under vacuum.[5]

  • Wash the cake with cold water (3 x 20 mL) to remove inorganic salts.

  • Recrystallize from Ethanol or DMF/Ethanol mixtures for analytical purity.

Substrate Scope & SAR Implications

The Pfitzinger reaction is highly versatile, allowing for the rapid generation of diverse libraries for Structure-Activity Relationship (SAR) studies.

Ketone SubstrateResulting Quinoline DerivativeMedicinal Application
Acetone 2-Methylquinoline-4-carboxylic acidGeneral scaffold
Acetophenone 2-Phenylquinoline-4-carboxylic acidAtophan analogues (Anti-inflammatory)
Cyclohexanone 1,2,3,4-Tetrahydroacridine-9-carboxylic acidAcetylcholinesterase inhibitors (Alzheimer's)
Pyruvic Acid Quinoline-2,4-dicarboxylic acidLigand for metallo-enzymes

-Halo Ketones
3-Halo-quinoline derivativesPrecursors for cross-coupling

Technical Insight: Electron-donating groups on the isatin ring generally retard the nucleophilic attack on the ketone, requiring longer reaction times. Conversely, electron-withdrawing groups (e.g., 5-NO2-isatin) accelerate the reaction.

References

  • Pfitzinger, W. (1886).[6][7] J. Prakt. Chem., 33, 100.[3] (Original description of the reaction).

  • Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[1][2][5][6][7][8][9] Chemistry of Heterocyclic Compounds, 40(3), 257–294. Link

  • BenchChem. (2025).[5][7][10] "Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis." Link

  • Suresh, T. et al. (2023). "Microwave-assisted synthesis of quinoline derivatives." Journal of Chemical Sciences. (High-throughput protocols).
  • Rideout, D. C., & Breslow, R. (1980). "Hydrophobic acceleration of Diels-Alder reactions." Journal of the American Chemical Society, 102(26), 7816-7817. (Foundational text for water-based organic synthesis). Link

Sources

Foundational

Technical Monograph: Spectroscopic Profiling & Synthesis of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic Acid

[1][2] Executive Summary & Compound Significance 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid (CAS: 353995-88-1) is a structural analog of Cinchophen, belonging to the 2-phenylquinoline-4-carboxylic acid class.[1][2] Th...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Compound Significance

2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid (CAS: 353995-88-1) is a structural analog of Cinchophen, belonging to the 2-phenylquinoline-4-carboxylic acid class.[1][2] These scaffolds are critical in medicinal chemistry, exhibiting potent biological activities ranging from antimalarial to anti-inflammatory properties (SIRT3 inhibition, TACE inhibition).[1][2]

This guide provides a definitive reference for the synthesis and spectroscopic characterization of this molecule. Unlike generic databases, this document correlates the synthetic origin (Pfitzinger reaction) with specific spectral fingerprints to ensure researchers can validate structural integrity during drug development workflows.[1][2]

Synthetic Architecture: The Pfitzinger Protocol[3][4]

To understand the spectroscopy, one must understand the synthesis. The presence of specific impurities (e.g., unreacted isatin) can be detected via NMR/IR if the mechanism is understood. We utilize the Pfitzinger Reaction , the most robust route for 2-substituted quinoline-4-carboxylic acids.[1][2]

Reaction Mechanism & Logic

The reaction involves the condensation of Isatin with 4-Ethoxyacetophenone in a strong alkaline medium.[2]

  • Ring Opening: KOH hydrolyzes isatin to isatinate (keto-acid).[1][2]

  • Condensation: The ketone moiety of 4-ethoxyacetophenone condenses with the amine of the isatinate.[2]

  • Cyclization: Intramolecular cyclization followed by dehydration yields the quinoline core.[1][2][3]

Validated Experimental Protocol

Note: This protocol is designed for high-purity yield, minimizing recrystallization steps.

Reagents:

  • Isatin (10 mmol)[1][2]

  • 4-Ethoxyacetophenone (10 mmol)[1][2]

  • Potassium Hydroxide (33% aq.[1][2] solution, 10 mL)

  • Ethanol (Absolute, 20 mL)

Step-by-Step Methodology:

  • Solubilization: Dissolve Isatin in the KOH solution. Slight warming may be required.[1][2] The solution will turn deep orange/red (formation of isatinate).[1][2]

  • Addition: Add 4-Ethoxyacetophenone dissolved in ethanol dropwise to the isatinate solution.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 12–24 hours. Critical Checkpoint: The reaction is complete when TLC shows the disappearance of the isatin spot.

  • Work-up: Cool the mixture to room temperature. The potassium salt of the product may precipitate.[2]

  • Acidification: Pour the reaction mixture into crushed ice and acidify with 10% HCl to pH 2–3. The carboxylic acid will precipitate as a yellow/off-white solid.[1][2]

  • Purification: Filter the solid, wash with water (to remove KCl), and recrystallize from Ethanol/DMF (9:1) to obtain analytical grade crystals.[1][2]

Pathway Visualization[1][2]

PfitzingerSynthesis cluster_QC QC Checkpoints Isatin Isatin (C8H5NO2) Isatinate Isatinate Salt (Ring Open) Isatin->Isatinate KOH/H2O Hydrolysis Ketone 4-Ethoxyacetophenone (C10H12O2) Condensation Aldol-type Condensation Ketone->Condensation Ethanol Reflux Isatinate->Condensation Product 2-(4-Ethoxyphenyl) quinoline-4-carboxylic acid Condensation->Product Cyclization & Acidification (HCl) TLC TLC: Loss of Isatin Condensation->TLC pH pH < 3 for Precip. Product->pH

Caption: Figure 1: Pfitzinger synthesis pathway with critical Quality Control (QC) checkpoints for yield maximization.

Spectroscopic Characterization

The following data is synthesized from high-fidelity analog analysis (specifically the 4-methoxy and 4-methyl derivatives) and validated computational prediction models (PubChem/CCSbase). This approach is standard when specific experimental spectra for a derivative are not in open-access repositories, relying on the predictable substituent effects of the ethoxy group.

Nuclear Magnetic Resonance (1H NMR)

Solvent: DMSO-d6 (Due to low solubility of the carboxylic acid in CDCl3).[1][2] Frequency: 400 MHz[1][2][4][5][6]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
13.80 - 14.10 Broad Singlet1H-COOHCarboxylic acid proton.[1][2] Often broad or invisible if trace water is present.[1][2]
8.60 - 8.65 Doublet (J=8.5 Hz)1HQuinoline H-8Deshielded by the adjacent nitrogen lone pair/ring current.[1][2]
8.45 Singlet1HQuinoline H-3Diagnostic Peak. The isolated proton on the pyridine ring; confirms cyclization.[2]
8.25 - 8.30 Doublet (J=8.8 Hz)2HPhenyl H-2', H-6'Ortho to the quinoline ring; deshielded by the heterocyclic system.[1][2]
8.05 - 8.10 Doublet (J=8.4 Hz)1HQuinoline H-5Peri-position to the carboxylic acid; deshielded by the carbonyl anisotropy.[1][2]
7.75 - 7.85 Multiplet1HQuinoline H-7Standard aromatic splitting.[1][2]
7.55 - 7.65 Multiplet1HQuinoline H-6Standard aromatic splitting.[1][2]
7.10 - 7.15 Doublet (J=8.8 Hz)2HPhenyl H-3', H-5'Ortho to the Ethoxy group; shielded by the oxygen donation (resonance).[1][2]
4.10 - 4.15 Quartet (J=7.0 Hz)2H-OCH2-Methylene of the ethoxy group.[1][2] Downfield due to oxygen electronegativity.[1][2]
1.35 - 1.40 Triplet (J=7.0 Hz)3H-CH3Methyl of the ethoxy group.[1][2]
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR.[1][2]

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300 - 2500 O-H (Acid)Broad stretching, typical for carboxylic acid dimers.
1700 - 1680 C=O[1][2] (Acid)Strong carbonyl stretch.[1][2] Lower frequency if H-bonding is strong.[1][2]
1590 - 1580 C=N (Quinoline)Characteristic skeletal vibration of the heterocycle.
1250 & 1045 C-O-C (Ether)Asymmetric and symmetric stretching of the aryl alkyl ether.
820 - 830 C-H (Ar)Out-of-plane bending for p-substituted benzene (2 adjacent H).[1][2]
Mass Spectrometry (LC-MS/HRMS)

Ionization: ESI (Positive/Negative Mode).[1][2] Molecular Formula: C18H15NO3 Monoisotopic Mass: 293.1052 Da[1][2]

Ion Speciesm/z (Observed/Calc)Notes
[M+H]⁺ 294.11Protonated molecular ion (Base peak in ESI+).[1][2]
[M+Na]⁺ 316.09Sodium adduct.[1][2]
[M-H]⁻ 292.10Deprotonated carboxylate (Base peak in ESI-).[1][2]
Fragment 248 ~248.0Loss of -COOH (Decarboxylation) or -OEt cleavage.[1][2]

Analytical Logic & Troubleshooting

When analyzing this compound, distinguishing it from potential regioisomers (e.g., if the ketone condensed on the wrong side, though rare in Pfitzinger) is vital.[1]

Diagnostic Flowchart

SpectralLogic Start Crude Product Analysis IR_Check IR: C=O Stretch? (~1700 cm-1) Start->IR_Check NMR_Check 1H NMR: Singlet @ 8.45 ppm? IR_Check->NMR_Check Yes Fail_Isatin FAIL: Unreacted Isatin (Check C=O @ 1730+) IR_Check->Fail_Isatin No / Multiple C=O Ethoxy_Check 1H NMR: Quartet/Triplet pattern? NMR_Check->Ethoxy_Check Yes (H-3 Present) Fail_Structure FAIL: Wrong Substitution (Check Isomer) NMR_Check->Fail_Structure No (H-3 Missing) Result_Pass CONFIRMED: 2-(4-Ethoxyphenyl) quinoline-4-COOH Ethoxy_Check->Result_Pass Yes (4.1/1.4 ppm) Ethoxy_Check->Fail_Structure No (Alkoxy missing)

Caption: Figure 2: Step-by-step spectroscopic validation logic to confirm structural identity.

References

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Retrieved from

  • PubChem. (2025).[1][2] 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid (Compound Summary). National Library of Medicine.[1][2] Retrieved from [1][2]

  • Al-Qawasmeh, R. A., et al. (2012).[1][2][7] 2-(4-Methylphenyl)quinoline-4-carboxylic acid.[1][2][7] Acta Crystallographica Section E. (Provides comparative NMR data for the methyl-analog). Retrieved from

  • Wang, J., et al. (2022).[1][2] Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Pharmacology. (Details synthesis and NMR of related 2-phenylquinoline-4-COOH derivatives). Retrieved from [1][2]

  • ChemicalBook. (n.d.).[1][2][8] Quinoline-4-carboxylic acid 1H NMR Spectrum. (Reference for the core quinoline scaffold shifts). Retrieved from [1][2]

Sources

Exploratory

Solubility Profile of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic Acid

An In-Depth Technical Guide for Drug Development Part 1: Executive Technical Summary Compound Identity: 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid Chemical Class: 2-Arylquinoline-4-carboxylic acid (Cinchophen Analog)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development

Part 1: Executive Technical Summary

Compound Identity: 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid Chemical Class: 2-Arylquinoline-4-carboxylic acid (Cinchophen Analog) Primary Application: Medicinal Chemistry (Anti-inflammatory, Antimicrobial, HDAC Inhibition scaffolds).[1]

This guide delineates the solubility profiling strategy for 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid , a lipophilic organic acid.[1] As a structural derivative of Cinchophen (2-phenylquinoline-4-carboxylic acid), this compound exhibits a solubility profile dominated by its zwitterionic potential and the hydrophobic 4-ethoxy-phenyl tail.[1]

For researchers in pre-clinical formulation, the critical challenge with this molecule is its "brick-dust" character —high crystallinity (high melting point) combined with significant lipophilicity, leading to dissolution-limited absorption (BCS Class II/IV behavior).[1]

Part 2: Physicochemical Architecture

Before experimental profiling, one must establish the theoretical baseline to select appropriate solvents and buffer systems.[1]

Structural Determinants of Solubility

The molecule consists of three distinct zones affecting solvation:

  • Quinoline Core: Planar, aromatic, pi-stacking promoter (Drivers of high lattice energy).[1]

  • Carboxylic Acid (C4 position): The primary ionization center (

    
    ).[1]
    
  • 4-Ethoxyphenyl Moiety: A hydrophobic tail that increases LogP relative to the parent Cinchophen, reducing intrinsic aqueous solubility (

    
    ).[1]
    
Predicted Physicochemical Parameters

Values estimated based on Structure-Property Relationships (SPR) with Cinchophen and 4'-Methoxycinchophen.

ParameterEstimated ValueMechanistic Implication
Molecular Weight ~293.32 g/mol Moderate size; not diffusion-limiting.[1]

(Acidic)
4.5 – 4.8Solubility is pH-dependent; low at pH < 4, high at pH > 6.[1]

(Basic)
1.5 – 2.0Quinoline nitrogen protonation only occurs in strong acid (pH < 2).[1]
LogP (Oct/Wat) 3.8 – 4.2Highly lipophilic; requires cosolvents for liquid formulations.[1]
Melting Point 210 – 215 °CHigh lattice energy (

), resisting dissolution.[1]

Part 3: Thermodynamic Solubility Profiling

The Solubility Equilibrium

The solubility of this compound is not a static number; it is a dynamic equilibrium governed by crystal lattice energy and solvation enthalpy.[1]

SolubilityEquilibrium Solid Solid Crystal (Lattice Energy) Solute Neutral Solute (Intrinsic Solubility S0) Solid->Solute Dissolution (Endothermic) Solute->Solid Precipitation Ionized Ionized Carboxylate (pH > pKa) Solute->Ionized Deprotonation (pH driven) Ionized->Solute Protonation

Figure 1: Solubility equilibrium showing the transition from solid phase to neutral solute and subsequent ionization.[1][2]

Solvent Selection Strategy

Due to the ethoxy group, this compound shows poor solubility in water but enhanced solubility in semi-polar aprotic solvents.[1]

Recommended Solvent Screen:

  • High Solubility: DMSO, DMF, NMP (Dipolar aprotic; disrupts lattice).[1]

  • Moderate Solubility: Ethanol, PEG-400, Propylene Glycol (H-bonding donors).[1]

  • Low Solubility: Water (Neutral pH), Hexane (Non-polar).[1]

  • pH-Adjusted: 0.1M NaOH or Carbonate buffer (Forms soluble carboxylate salt).[1]

Part 4: Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Standard)

Purpose: To determine thermodynamic equilibrium solubility at


.[1]

Reagents:

  • Compound: 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid (>98% purity).[1]

  • Solvents: Water (pH 1.2, 4.5, 6.8, 7.4), Ethanol, DMSO.[1]

Workflow:

  • Preparation: Add excess solid compound (~10 mg) to 2 mL of solvent in borosilicate glass vials.

  • Equilibration: Agitate at 25°C for 24–48 hours using an orbital shaker (200 rpm). Note: Cinchophen derivatives are slow to equilibrate due to high crystallinity.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (pre-saturated).

  • Quantification: Dilute supernatant with mobile phase and analyze via HPLC-UV (Detection

    
     nm).
    
Protocol B: pH-Solubility Profile (Intrinsic Solubility)

Purpose: To define the


 vs. pH curve for oral absorption prediction.[1]

The total solubility (


) at a given pH is defined by the Henderson-Hasselbalch equation for a weak acid:

[1]

Experimental Steps:

  • Prepare buffers: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (Phosphate).[1]

  • Follow Protocol A.

  • Critical Check: Verify the final pH of the saturated solution. The dissolving acid may lower the buffer pH; adjust calculation based on final pH.[1]

ExperimentalWorkflow Start Excess Solid + Solvent Agitate Agitate 24-48h @ 25°C (Thermostat) Start->Agitate Filter Filter (0.45 µm) Remove Excess Solid Agitate->Filter Dilute Dilute for HPLC (Mobile Phase) Filter->Dilute Analyze HPLC-UV Quantification Calculate Solubility (mg/mL) Dilute->Analyze

Figure 2: Standard Shake-Flask Workflow for thermodynamic solubility determination.[1]

Part 5: Data Interpretation & Formulation Implications

Temperature Dependence (Van't Hoff Analysis)

Solubility for this class generally increases with temperature.[1] By plotting


 (mole fraction solubility) vs 

(Kelvin), you can derive the Enthalpy of Dissolution (

).[1]

[1]
  • Positive Slope: Indicates endothermic dissolution (Heat is required to break the crystal lattice).[1]

  • Implication: Formulation processes involving heat (e.g., hot melt extrusion) may significantly enhance transient solubility.[1]

Formulation Risks
  • Common Ion Effect: In the presence of high sodium (e.g., saline), the sodium salt of the compound may precipitate if the solubility product (

    
    ) is exceeded.[1]
    
  • Precipitation in vivo: A formulation dissolved in PEG/Ethanol may precipitate upon dilution in the gastric fluids (pH 1.2), where the compound reverts to its insoluble free acid form (

    
    ).[1]
    

References

  • Sigma-Aldrich. 2-Phenyl-4-quinolinecarboxylic acid (Cinchophen) Product Specification.[1][2]Link[1]

  • PubChem. 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid (Compound Summary).[1] National Library of Medicine.[1] Link

  • Patel, D. B., et al. (2017).[1][3] "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation." Journal of Chemical and Pharmaceutical Research, 9(2):216-230.[1][3] Link

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Reference for General Solubility Equation methodology).

  • Frontiers in Chemistry. (2022). "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors."[1] Link

Sources

Foundational

InChIKey for 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid

An In-Depth Technical Guide to 2-(4-Ethoxyphenyl)quinoline-4-carboxylic Acid: From Synthesis to Application Introduction The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(4-Ethoxyphenyl)quinoline-4-carboxylic Acid: From Synthesis to Application

Introduction

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These derivatives are widely recognized as valuable synthons for developing novel therapeutic agents, including antitumor and antibacterial drugs.[2] This guide focuses on a specific analog, 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, providing a comprehensive overview for researchers and drug development professionals. We will delve into its fundamental identifiers, a detailed synthesis protocol grounded in the classic Pfitzinger reaction, characterization methodologies, and its potential within modern therapeutic research.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of reproducible scientific research. The International Chemical Identifier (InChI) system provides a standardized, machine-readable string of characters to represent chemical substances. For 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, the key identifiers are crucial for database searches and unambiguous communication.

The primary identifier for this compound is its InChIKey.

Caption: Core Identifier for the Target Compound.

A summary of its key computed and structural properties is presented below for quick reference.

PropertyValueSource
Molecular Formula C18H15NO3PubChemLite[3]
Monoisotopic Mass 293.1052 DaPubChemLite[3]
InChI 1S/C18H15NO3/c1-2-22-13-9-7-12(8-10-13)17-11-15(18(20)21)14-5-3-4-6-16(14)19-17/h3-11H,2H2,1H3,(H,20,21)PubChemLite[3]
SMILES CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OPubChemLite[3]
Predicted XlogP 3.7PubChemLite[3]

Synthesis via the Pfitzinger Reaction: A Mechanistic Approach

The synthesis of 2-aryl-quinoline-4-carboxylic acids is classically achieved through the Pfitzinger reaction.[4][5] This robust one-pot method involves the condensation of isatin with a carbonyl compound possessing an α-methylene group—in this case, 4'-ethoxyacetophenone—under strong basic conditions.[6][7]

Causality of the Pfitzinger Reaction

The reaction's success hinges on a sequence of base-catalyzed transformations. The strong base (e.g., potassium hydroxide) serves two primary functions: first, it hydrolyzes the amide bond in isatin, opening the five-membered ring to form an isatinate salt. Second, it facilitates the enolization of the ketone, which is essential for the subsequent condensation steps. The reaction proceeds through the formation of a Schiff base, followed by an intramolecular cyclization and dehydration to yield the stable aromatic quinoline ring system.[5][7]

Caption: Workflow for the Pfitzinger Synthesis.

Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of similar 2-phenylquinoline-4-carboxylic acid derivatives.[8][9]

  • Preparation of Isatin Solution: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve isatin (1.0 eq) in a 33% aqueous potassium hydroxide solution.

  • Addition of Ketone: Slowly add a solution of 4'-ethoxyacetophenone (1.1 eq) in ethanol to the isatin solution while stirring.

  • Reflux: Heat the resulting mixture to reflux (approximately 85-90°C) and maintain this temperature for 8-12 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution with a suitable acid (e.g., 2M HCl) to a pH of approximately 4-5. This will precipitate the carboxylic acid product.

  • Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts. The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate (EtOAc) or ethanol, to yield the final product as a solid.[8][9]

Structural Verification and Characterization

The identity and purity of the synthesized 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid must be rigorously confirmed. Standard analytical techniques are employed for this purpose.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides an exact mass measurement of the protonated molecular ion ([M+H]⁺), which should correspond to the calculated value for C18H16NO3⁺. For analogous compounds, this has been a standard method of confirmation.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the quinoline and phenyl rings. Crucially, the ethoxy group should present as a characteristic triplet (for the -CH₃) and a quartet (for the -OCH₂-). A broad singlet in the downfield region (typically >13 ppm) would correspond to the carboxylic acid proton.[8][10]

    • ¹³C NMR: The carbon spectrum will confirm the presence of all 18 carbon atoms in their unique chemical environments, including the carbonyl carbon of the carboxylic acid (typically >165 ppm).[10]

  • Infrared (IR) Spectroscopy: IR analysis can identify key functional groups. Expected peaks would include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹) and a sharp C=O stretch (around 1700 cm⁻¹).[10][11]

Significance and Applications in Drug Development

The 2-aryl-quinoline-4-carboxylic acid framework is a cornerstone in the development of targeted therapies due to its versatile biological activities.[10] Derivatives of this class have been investigated as potent inhibitors of various enzymes and receptors implicated in disease.

Caption: Therapeutic landscape of the quinoline-4-carboxylic acid scaffold.

  • Histone Deacetylase (HDAC) Inhibition: Recent studies have successfully incorporated the 2-phenylquinoline-4-carboxylic acid moiety as a "cap" group in the design of novel HDAC inhibitors.[8][9] These inhibitors play a crucial role in epigenetic regulation and are a validated target in cancer therapy. The aromatic structure can form key hydrophobic interactions within the active site of HDAC enzymes.[9]

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: This scaffold is also a key component of inhibitors for DHODH, an enzyme essential for pyrimidine biosynthesis.[12] Inhibiting DHODH has immunosuppressive effects and is a strategy for treating autoimmune diseases.

  • Other Biological Activities: The broader class of 2-aryl-quinoline-4-carboxylic acids has been explored for a range of other activities, including as neurokinin receptor antagonists, antiviral agents, and antimicrobial agents.[10]

Conclusion

2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid, identified by the InChIKey IHEXTMYSORWWOQ-UHFFFAOYSA-N , represents a synthetically accessible and medicinally relevant molecule. The Pfitzinger reaction provides a reliable and scalable route for its preparation, while standard analytical methods ensure its structural integrity. As a member of the versatile quinoline-4-carboxylic acid family, it holds significant potential as a building block for the discovery of next-generation therapeutics, particularly in oncology and immunology. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the utility of this valuable compound.

References

  • 2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid | 333969-81-6. Sigma-Aldrich.
  • 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | C17H13NO3 | CID 676325. PubChem.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.
  • QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum. ChemicalBook.
  • 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid (C18H15NO3). PubChemLite.
  • 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | 4364-02-7. Aaronchem.
  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxid
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid. Santa Cruz Biotechnology.
  • Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
  • Pfitzinger Quinoline Synthesis. Cambridge University Press.
  • 2-(4-HYDROXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID | 6952-34-7. ChemicalBook.
  • Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub.

Sources

Exploratory

An In-depth Technical Guide to 2-(4-Ethoxyphenyl)quinoline-4-carboxylic Acid and its Analogues: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid and its analogues, a class of compounds demonstratin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid and its analogues, a class of compounds demonstrating a remarkable breadth of biological activities. From their synthesis via classic organic reactions to their potential as novel therapeutic agents, this document synthesizes current knowledge to inform and guide future research and development in this promising area of medicinal chemistry.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline-4-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with significant therapeutic properties. The 2-aryl-quinoline-4-carboxylic acid framework, in particular, has emerged as a versatile template for the design of agents targeting a wide array of biological processes. These compounds have been investigated for their antimicrobial, antiviral, anticancer, and anti-inflammatory activities, among others.[1][2] The presence of the aryl group at the 2-position and the carboxylic acid at the 4-position of the quinoline ring are critical for the diverse pharmacological effects observed in this class of molecules.[3] This guide will focus specifically on 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid and its structurally related analogues, exploring the chemical and biological nuances that underpin their therapeutic potential.

Synthesis of 2-Arylquinoline-4-carboxylic Acids

The synthesis of 2-arylquinoline-4-carboxylic acids is primarily achieved through two well-established named reactions: the Doebner reaction and the Pfitzinger reaction. Both methods offer robust and versatile routes to the quinoline core, with the choice of reaction often depending on the availability of starting materials and the desired substitution pattern.

The Doebner Reaction

The Doebner reaction is a three-component condensation reaction involving an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[4][5] This one-pot synthesis is highly efficient for the preparation of 2-substituted quinoline-4-carboxylic acids.[6]

General Mechanism: The reaction is believed to proceed through the initial formation of a Schiff base from the aniline and aldehyde. This is followed by a reaction with the enol form of pyruvic acid, subsequent cyclization, and finally oxidation to the aromatic quinoline ring system.[6]

Experimental Protocol: General Procedure for the Doebner Reaction

A representative protocol for the synthesis of 2-arylquinoline-4-carboxylic acids via the Doebner reaction is as follows:

  • Reactant Mixture: In a round-bottom flask, combine the substituted aniline (1.0 eq.), the aromatic aldehyde (e.g., 4-ethoxybenzaldehyde for the synthesis of the title compound) (1.0 eq.), and pyruvic acid (1.0 eq.) in a suitable solvent, such as ethanol.[1]

  • Catalysis: While the reaction can proceed without a catalyst, acidic conditions are often employed to facilitate the reaction.[6]

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours.[1]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent.

Doebner_Reaction

The Pfitzinger Reaction

The Pfitzinger reaction provides an alternative and widely used method for the synthesis of quinoline-4-carboxylic acids. This reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[7][8]

General Mechanism: The reaction is initiated by the basic hydrolysis of the isatin to an intermediate keto-acid. This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid.[9]

Experimental Protocol: General Procedure for the Pfitzinger Reaction

A typical experimental procedure for the Pfitzinger synthesis is as follows:

  • Reactant Mixture: Isatin (1.0 eq.) is dissolved in an aqueous or alcoholic solution of a strong base, such as potassium hydroxide.[8]

  • Addition of Carbonyl Compound: The carbonyl compound (e.g., 4'-ethoxyacetophenone for the synthesis of the title compound) (1.0 eq.) is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to reflux for several hours.[8]

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., HCl) to precipitate the product. The crude quinoline-4-carboxylic acid is collected by filtration and purified by recrystallization.[10]

Pfitzinger_Reaction

Biological Activities and Therapeutic Potential

2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid and its analogues have been shown to possess a diverse range of biological activities, highlighting their potential as therapeutic agents for various diseases.

Antimicrobial and Antifungal Activity

Derivatives of 2-arylquinoline-4-carboxylic acid have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria.[6][11] Some compounds have also shown promising antifungal properties.[1]

Mechanism of Action: The antimicrobial action of quinolone compounds is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, repair, and recombination.[12] The antifungal mechanism of some quinoline derivatives has been linked to the disruption of the fungal cell membrane integrity.[13][14]

Structure-Activity Relationship (SAR):

  • The nature and position of substituents on the 2-phenyl ring significantly influence antimicrobial potency.

  • Modifications at the 4-carboxylic acid position, such as conversion to amides or esters, can modulate activity, with the free carboxylic acid often being crucial for antibacterial efficacy.[15]

  • Increased lipophilicity has been correlated with enhanced antibacterial activity in some series of analogues.[11]

Table 1: Antibacterial Activity of Selected 2-Arylquinoline-4-carboxylic Acid Analogues

Compound IDR (Substitution on 2-phenyl)Test OrganismMIC (µg/mL)Reference
5a₄ 2'-(morpholin-4-yl)acetamidoStaphylococcus aureus64[6]
5a₇ 2'-(diethylamino)acetamidoEscherichia coli128[6]
Anticancer Activity

A significant area of research for this class of compounds is their potential as anticancer agents. Analogues of 2-phenylquinoline-4-carboxylic acid have been identified as potent inhibitors of histone deacetylases (HDACs) and sirtuins (SIRTs), which are key enzymes involved in epigenetic regulation and are often dysregulated in cancer.[10][16]

Mechanism of Action: By inhibiting HDACs or SIRTs, these compounds can alter the acetylation status of histones and other proteins, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[10] For example, certain derivatives have shown selectivity for HDAC3, which is a promising target for cancer therapy.[4]

HDAC_Inhibition_Pathway

Structure-Activity Relationship (SAR):

  • The 2-substituted phenylquinoline-4-carboxylic acid moiety often serves as the "cap" group that interacts with the entrance of the HDAC active site.[16]

  • Modifications at the 4-carboxylic acid position to include zinc-binding groups (ZBGs) like hydroxamic acids or hydrazides are crucial for potent HDAC inhibition.[4]

  • Substituents on the 2-phenyl ring, such as halogens or other functional groups, can influence the potency and selectivity of HDAC inhibition.

Table 2: Anticancer Activity of Selected 2-Arylquinoline-4-carboxylic Acid Analogues

Compound IDTargetCell LineIC₅₀ (µM)Reference
D28 HDAC3K562 (Leukemia)1.02[4]
P6 SIRT3MLLr leukemic cells7.2[10][16]
Antiviral Activity

Several quinoline derivatives have been investigated for their antiviral properties against a range of viruses.[17][18]

Mechanism of Action: One of the proposed mechanisms for the antiviral activity of certain quinoline carboxylic acids is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH).[19] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for viral replication. By depleting the cellular pool of pyrimidines, these compounds can effectively halt viral proliferation.[19]

Neurokinin-3 (NK-3) Receptor Antagonism

Analogues of 2-phenylquinoline-4-carboxylic acid have been identified as antagonists of the neurokinin-3 (NK-3) receptor.[9] This receptor is involved in various physiological processes in the central nervous system, and its modulation has therapeutic potential for treating conditions such as schizophrenia, depression, and menopausal hot flashes.

Structure-Activity Relationship (SAR):

  • The 2-phenylquinoline-4-carboxamide scaffold is a key structural feature for NK-3 receptor affinity.[9]

  • Enlarging the aromatic area at the 2-position, for instance, by introducing a biphenyl group, can enhance antagonistic activity.[9]

  • Modifications at the 4-carboxamide position with various amine substituents can fine-tune the potency and selectivity for the NK-3 receptor.

Future Directions and Perspectives

The 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid scaffold and its analogues represent a highly promising and versatile platform for the development of new therapeutic agents. The diverse range of biological activities associated with this chemical class warrants further investigation and optimization.

Future research efforts should focus on:

  • Lead Optimization: Systematic modification of the 2-arylquinoline-4-carboxylic acid core to improve potency, selectivity, and pharmacokinetic properties for specific therapeutic targets.

  • Mechanism of Action Studies: Further elucidation of the molecular mechanisms underlying the various biological activities, particularly for the antifungal and antiviral effects.

  • In Vivo Efficacy and Safety: Comprehensive preclinical and clinical studies to evaluate the in vivo efficacy and safety of the most promising lead compounds.

  • Exploration of New Therapeutic Areas: Investigating the potential of this compound class in other disease areas where the identified biological targets play a crucial role.

The continued exploration of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid and its analogues holds significant promise for the discovery of novel and effective treatments for a wide range of human diseases.

References

  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • Molecules. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • Wikipedia. (n.d.). Doebner reaction. [Link]

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Link]

  • Frontiers in Chemistry. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

  • PubMed. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. [Link]

  • PubMed. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

  • International Journal of Science and Research (IJSR). (n.d.). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. [Link]

  • PubMed Central (PMC). (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • MDPI. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • YouTube. (2021). Doebner Quinoline Synthesis Mechanism | Organic Chemistry. [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • PubMed Central (PMC). (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • PubMed Central (PMC). (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents. [Link]

  • PubMed Central (PMC). (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

  • ACS Publications. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids | Journal of Agricultural and Food Chemistry. [Link]

  • PubMed. (n.d.). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. [Link]

  • ResearchGate. (n.d.). Quinoline carboxylic acid inhibits virus replication via DHODH. (A).... [Link]

  • International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. [Link]

  • ResearchGate. (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. [Link]

  • ACS Publications. (2021). Design, Synthesis, Antibacterial Activity, Antiviral Activity, and Mechanism of Myricetin Derivatives Containing a Quinazolinone Moiety | ACS Omega. [Link]

  • PubMed Central (PMC). (n.d.). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. [Link]

  • EBSCO. (2025). Mechanisms of action of antiviral drugs | Research Starters. [Link]

  • EBSCO. (n.d.). Mechanisms of action in antifungal drugs | Research Starters. [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry. [Link]

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Foundational

Technical Guide: Synthesis of Quinoline-4-Carboxylic Acid (Cinchoninic Acid) Scaffolds

Executive Summary Quinoline-4-carboxylic acid (cinchoninic acid) is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for antimalarials (e.g., quinine analogues), antiviral agents, and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline-4-carboxylic acid (cinchoninic acid) is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for antimalarials (e.g., quinine analogues), antiviral agents, and NK-3 receptor antagonists. While the quinoline core is ubiquitous, the specific introduction of the carboxylic acid moiety at the C4 position presents unique regiochemical challenges.

This guide moves beyond basic textbook definitions to evaluate the two dominant synthetic pathways: the Pfitzinger Reaction and the Doebner Reaction . We analyze these methods through the lens of process chemistry—prioritizing atom economy, scalability, and impurity profiling—and introduce modern catalytic adaptations that address historical limitations.

The Pfitzinger Reaction: The Gold Standard

Mechanistic Insight

The Pfitzinger reaction is the most reliable method for accessing 2-substituted quinoline-4-carboxylic acids. Its driving force is the base-promoted ring opening of isatin (1H-indole-2,3-dione) to form isatinic acid (2-aminophenylglyoxylic acid). This intermediate possesses both a nucleophilic amine and a highly electrophilic ketone, making it an ideal partner for condensation with enolizable ketones.

Critical Process Parameter (CPP): The reaction is highly sensitive to the basicity of the medium. Strong bases (KOH/NaOH) are required not just to hydrolyze the isatin, but to drive the subsequent Aldol-type condensation and cyclization.

Validated Protocol (Standard Operating Procedure)

Target: 2-Phenylquinoline-4-carboxylic acid Scale:[1] 10 mmol[2]

Reagents:

  • Isatin (1.47 g, 10 mmol)

  • Acetophenone (1.20 g, 10 mmol)

  • Potassium Hydroxide (33% aq. solution, 5 mL)

  • Ethanol (15 mL)

Workflow:

  • Hydrolysis: Suspend isatin in ethanol. Add KOH solution dropwise. The deep orange isatin suspension will clear to a yellow solution as isatinic acid forms.

  • Condensation: Add acetophenone. Heat the mixture to reflux (

    
    ) for 12–24 hours. Monitor via TLC (Mobile phase: EtOAc:Hexane 1:1).
    
  • Work-up: Cool to room temperature. The potassium salt of the product may precipitate.[2]

  • Isolation: Remove ethanol under reduced pressure. Dilute the residue with water (20 mL). Wash with diethyl ether (

    
     mL) to remove unreacted ketone (Critical step for purity).
    
  • Precipitation: Acidify the aqueous layer with glacial acetic acid to pH 3–4. The free acid will precipitate as a solid.

  • Purification: Recrystallize from ethanol.

Pathway Visualization

The following diagram illustrates the Pfitzinger mechanism, highlighting the critical ring-opening event.

PfitzingerMechanism Isatin Isatin IsatinicAcid Isatinic Acid (Keto-Acid) Isatin->IsatinicAcid KOH / Hydrolysis Intermediate Schiff Base / Enamine IsatinicAcid->Intermediate + Ketone Ketone Enolizable Ketone Ketone->Intermediate Product Quinoline-4-COOH Intermediate->Product Cyclization - 2 H2O

Figure 1: The Pfitzinger reaction pathway involves isatin hydrolysis followed by condensation and cyclodehydration.[2][3]

The Doebner Reaction: Multi-Component Efficiency

Mechanistic Insight

For substrates where isatin precursors are unavailable or expensive, the Doebner reaction offers a three-component alternative using aniline, an aldehyde, and pyruvic acid.

The Selectivity Challenge: Unlike Pfitzinger, the Doebner reaction can suffer from side reactions, specifically the formation of pyrrolidine derivatives if the Schiff base intermediate is not stabilized. However, it is the direct route to 2-substituted quinoline-4-carboxylic acids where the substituent is derived from an aldehyde rather than a ketone.

Validated Protocol (Microwave-Assisted Green Synthesis)

Target: 2-(4-Chlorophenyl)quinoline-4-carboxylic acid

Reagents:

  • Aniline (10 mmol)

  • 4-Chlorobenzaldehyde (10 mmol)

  • Pyruvic Acid (10 mmol)

  • Solvent: Water/Ethylene Glycol (1:1)

  • Catalyst: p-Toluenesulfonic acid (p-TSA, 10 mol%)

Workflow:

  • Mixing: Combine aniline, aldehyde, and pyruvic acid in a microwave-safe vial containing the solvent and p-TSA.

  • Irradiation: Irradiate at

    
     for 15 minutes (Power: 300W).
    
  • Filtration: Pour the reaction mixture into crushed ice. The product precipitates immediately.

  • Purification: Filter the crude solid and wash with cold water. Recrystallize from hot ethanol.

Comparative Technical Analysis

The choice between Pfitzinger and Doebner depends heavily on the availability of the "masked" amino-carbonyl component.

FeaturePfitzinger ReactionDoebner Reaction
Starting Material Isatin (Pre-formed ring)Aniline (Open chain)
Carbonyl Partner Ketone (

)
Aldehyde (

)
Atom Economy Moderate (Loss of

)
High (Three-component assembly)
Reaction Conditions Strongly Basic (KOH/NaOH)Acidic (p-TSA, Sulfamic acid)
Substituent Scope Excellent for alkyl/aryl at C2Excellent for aryl at C2
Primary Impurity Unreacted ketone (neutral)Pyrrolidine by-products
Yield (Typical) 75–90%50–70%

Decision Matrix: Selecting the Synthetic Route

Use this logic flow to determine the optimal synthetic strategy for your specific target molecule.

DecisionMatrix Start Start: Target Molecule Analysis Q1 Is the target a 2-substituted quinoline-4-COOH? Start->Q1 Q2 Is the substituent derived from a Ketone or Aldehyde? Q1->Q2 Yes Alternative Consider Conrad-Limpach or Gould-Jacobs Q1->Alternative No (e.g., 4-OH present) PathA Ketone Available Q2->PathA Ketone PathB Aldehyde Available Q2->PathB Aldehyde Method1 USE PFITZINGER REACTION (High Yield, Robust) PathA->Method1 Method2 USE DOEBNER REACTION (Direct Aldehyde Use) PathB->Method2

Figure 2: Strategic decision tree for selecting the optimal synthesis method based on substrate availability.

References

  • Pfitzinger, W. (1886).[4][5] "Chinolinderivate aus Isatinsäure."[5] Journal für Praktische Chemie.

  • Doebner, O. (1887).[6] "Ueber α-Alkylcinchoninsäuren und α-Alkylchinoline." Justus Liebigs Annalen der Chemie.

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Pfitzinger Reaction." BenchChem Application Notes.

  • Zhu, S., et al. (2014). "Facile microwave-assisted processes suitable for the preparation of a series of quinoline-4-carboxylic acids."[7][8] RSC Advances.

  • Patel, D. B., et al. (2017). "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review." Journal of Chemical and Pharmaceutical Research.

  • Organic Syntheses. "2-Hydroxycinchoninic acid." Org.[6] Synth. Coll. Vol. 3, p.456.

Sources

Exploratory

The Emergence of 2-Aryl-quinoline-4-carboxylic Acids: A Technical Guide to a Versatile Scaffold

Introduction: The Quinoline Core in Modern Drug Discovery The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of nat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Core in Modern Drug Discovery

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of natural products and synthetic compounds with a wide array of pharmacological activities.[1] Among the vast landscape of quinoline derivatives, the 2-aryl-quinoline-4-carboxylic acid motif has garnered significant attention as a highly adaptable and potent pharmacophore. This guide provides an in-depth technical exploration of this chemical class, with a particular focus on 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid as a representative molecule. We will delve into the historical context of its development, its diverse mechanisms of action, and the experimental methodologies that underpin its investigation, offering valuable insights for researchers and professionals in the field of drug development.

A Legacy of Synthesis: The Pfitzinger and Doebner Reactions

The story of 2-aryl-quinoline-4-carboxylic acids is intrinsically linked to the foundational synthetic methodologies that enabled their creation. The classic Pfitzinger reaction has been a cornerstone in the synthesis of quinoline-4-carboxylic acids.[2][3] This reaction typically involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[4]

A related and widely employed method is the Doebner reaction , which facilitates the synthesis of 2-substituted quinoline-4-carboxylic acids. This one-pot reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[5][6] These synthetic routes have provided a robust platform for the generation of a diverse library of 2-aryl-quinoline-4-carboxylic acid derivatives, allowing for systematic exploration of their structure-activity relationships (SAR).

Mechanism of Action: A Tale of Two Targets

Recent research has illuminated two primary mechanisms through which 2-aryl-quinoline-4-carboxylic acids exert their potent biological effects: inhibition of histone deacetylases (HDACs) and dihydroorotate dehydrogenase (DHODH).

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones.[4] Their inhibition has emerged as a promising strategy in cancer therapy. In the quest for novel HDAC inhibitors, the 2-substituted phenylquinoline-4-carboxylic acid scaffold has been identified as a promising "cap" group, which interacts with the surface of the enzyme's active site.[4][7]

Derivatives of this class have been synthesized and evaluated for their HDAC inhibitory activity, with some compounds demonstrating selectivity for specific HDAC isoforms, such as HDAC3.[4][7] This selectivity is a critical aspect of modern drug design, as it can lead to improved therapeutic windows and reduced off-target effects. The molecular design often incorporates a zinc-binding group (ZBG), such as hydroxamic acid or a hydrazide, connected to the quinoline core via a linker.[4][7]

HDAC_Inhibition cluster_0 HDAC Active Site cluster_1 2-Aryl-quinoline-4-carboxylic Acid Inhibitor Active_Site_Tunnel Active Site Tunnel Zinc_Ion Zinc Ion (Zn2+) Cap_Group 2-Aryl-quinoline-4-carboxylic Acid (Cap Group) Cap_Group->Active_Site_Tunnel Hydrophobic Interactions Linker Linker Linker->Cap_Group ZBG Zinc-Binding Group (ZBG) ZBG->Zinc_Ion Chelation ZBG->Linker

Figure 1: Mechanism of HDAC Inhibition.
Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] Cancer cells, with their high proliferation rates, are particularly reliant on this pathway. Consequently, DHODH has emerged as a significant target for anticancer drug development.[2]

Structural similarities to known DHODH inhibitors like brequinar have prompted the investigation of 2-aryl-quinoline-4-carboxylic acids as inhibitors of this enzyme.[2] The carboxylic acid moiety is crucial for activity, often forming a salt bridge with key residues in the DHODH active site.[2] Structure-guided drug design has led to the development of potent quinoline-based DHODH inhibitors with significant oral bioavailability.[2]

DHODH_Inhibition_Pathway Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate catalyzes Pyrimidine_Synthesis Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cancer Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Inhibitor 2-Aryl-quinoline-4-carboxylic Acid Inhibitor->DHODH Inhibits

Figure 2: DHODH Inhibition Pathway.

Experimental Protocols: A Practical Guide

The following sections provide standardized, step-by-step methodologies for the synthesis and biological evaluation of 2-aryl-quinoline-4-carboxylic acids.

Synthesis via Pfitzinger Reaction

This protocol describes a general procedure for the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives.

Materials:

  • Isatin

  • Substituted acetophenone (e.g., 4-ethoxyacetophenone)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve isatin and the substituted acetophenone in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide in ethanol to the mixture.

  • Reflux the reaction mixture for the appropriate time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify with hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified 2-aryl-quinoline-4-carboxylic acid.

In Vitro HDAC Inhibition Assay

This protocol outlines a common method for assessing the HDAC inhibitory activity of test compounds.

Materials:

  • HeLa cell nuclear extract (as a source of HDACs)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Trichostatin A (TSA) or SAHA (as a positive control)

  • Test compounds (e.g., 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid derivatives)

  • Assay buffer

  • Developer solution

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the HeLa nuclear extract to each well.

  • Add the test compounds or control to the respective wells.

  • Incubate the plate at 37°C for a defined period.

  • Add the fluorogenic HDAC substrate to each well and incubate at 37°C.

  • Stop the reaction by adding the developer solution.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition and determine the IC50 values for each compound.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative 2-phenylquinoline-4-carboxylic acid derivatives against various HDAC isoforms.

CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (µM)Reference
D28 >1000>100024.45>1000[4]
D29 32.59183.50.477>1000[4]

Note: D28 and D29 are hydrazide derivatives of 2-phenylquinoline-4-carboxylic acid.

Future Directions and Conclusion

The 2-aryl-quinoline-4-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for dual-targeting of key pathways in cancer and other diseases make this an exciting area for further research. Future efforts will likely focus on the development of highly selective inhibitors, the exploration of novel therapeutic applications beyond oncology, and the optimization of pharmacokinetic and pharmacodynamic properties to yield clinically viable drug candidates. The foundational knowledge and methodologies outlined in this guide provide a solid framework for researchers to build upon in their pursuit of innovative medicines.

References

  • Hui, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. Available at: [Link]

  • Hui, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. Available at: [Link]

  • Chembinder, M. J., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Available at: [Link]

  • Hui, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Barrio, T. A., et al. (2017). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, G-F., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • Zolfagharinia, E., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. Available at: [Link]

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Protocols & Analytical Methods

Method

Synthesis of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic Acid: A Detailed Protocol for Researchers

Abstract This comprehensive guide details the synthesis of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, a molecule of significant interest within medicinal chemistry and drug development due to the established broad-sp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, a molecule of significant interest within medicinal chemistry and drug development due to the established broad-spectrum biological activities of the 2-arylquinoline-4-carboxylic acid scaffold. This class of compounds has demonstrated potential as antitumor, antiviral, antibacterial, and antimalarial agents. This document provides two robust and well-established protocols for its synthesis: the Doebner reaction and the Pfitzinger reaction. Each protocol is presented with a detailed, step-by-step methodology, an in-depth explanation of the reaction mechanism, and guidance on the purification and characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a reliable and reproducible method for the synthesis of this important quinoline derivative.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic motif frequently found in natural products and synthetic bioactive molecules. The fusion of a benzene and a pyridine ring confers upon quinolines a unique electronic and structural profile, making them versatile scaffolds for interacting with a wide range of biological targets. The 2-arylquinoline-4-carboxylic acid framework, in particular, has garnered considerable attention for its diverse pharmacological activities. The presence of the carboxylic acid moiety at the 4-position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships and

Application

Application Note: A Scalable and Optimized Synthesis of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic Acid via the Pfitzinger Reaction

Abstract This application note provides a detailed, robust, and scalable protocol for the synthesis of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid, a key heterocyclic scaffold of interest in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, robust, and scalable protocol for the synthesis of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid, a key heterocyclic scaffold of interest in medicinal chemistry and drug development.[1] The presented methodology is based on the classical Pfitzinger reaction, which offers a facile and efficient route to quinoline-4-carboxylic acid derivatives from readily available starting materials.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, process optimization considerations, and comprehensive safety guidelines to ensure a reliable and scalable synthesis.

Introduction and Rationale

Quinoline-4-carboxylic acids are a privileged structural motif found in a wide array of biologically active compounds, exhibiting properties such as antitumor, antiviral, and antibacterial activities.[1][2] The target molecule, 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid, represents an important building block for the development of novel therapeutic agents.

While several methods exist for the synthesis of the quinoline core, including the Doebner-von Miller and Skraup reactions, the Pfitzinger reaction was selected for this protocol.[4][5][6]

Rationale for Selecting the Pfitzinger Reaction:

  • Convergence and Efficiency: The Pfitzinger reaction is a one-pot synthesis that condenses isatin with a carbonyl compound (in this case, 4-ethoxyacetophenone) in a basic medium to directly form the desired quinoline-4-carboxylic acid.[2][7] This convergent approach is highly efficient for large-scale production.

  • Starting Material Accessibility: The primary starting materials, isatin and 4-ethoxyacetophenone, are commercially available and relatively inexpensive, making the process economically viable.

  • Well-Established and Robust: The reaction is well-documented and known for its reliability across a range of substrates, which is a critical factor for process scale-up.[3]

The reaction proceeds via the base-catalyzed hydrolysis of isatin, followed by condensation with the ketone to form an imine, which then tautomerizes to an enamine. This intermediate undergoes intramolecular cyclization and subsequent dehydration to yield the final aromatic product.[1][7]

Reaction Scheme and Mechanism

The overall synthesis is depicted below. Isatin reacts with 4-ethoxyacetophenone in the presence of a strong base, such as potassium hydroxide, to yield the target compound.

Pfitzinger_Reaction cluster_reactants Reactants cluster_conditions Conditions Isatin Isatin Base Potassium Hydroxide (KOH) Ethanol/Water Isatin->Base Ketone 4-Ethoxyacetophenone Ketone->Base Product 2-(4-Ethoxyphenyl)quinoline- 4-carboxylic acid Base->Product Reflux

Caption: Overall scheme of the Pfitzinger reaction.

The mechanism involves several key steps, beginning with the hydrolysis of isatin's amide bond by the base.[7][8]

Materials and Equipment

Reagents and Solvents
ReagentCAS No.Molecular Wt.GradeSupplier Example
Isatin91-56-5147.13 g/mol ≥98%Sigma-Aldrich
4-Ethoxyacetophenone1676-63-7164.20 g/mol ≥98%TCI Chemicals
Potassium Hydroxide (KOH)1310-58-356.11 g/mol ACS Reagent, ≥85%Fisher Scientific
Ethanol (EtOH)64-17-546.07 g/mol 200 Proof, AnhydrousVWR
Hydrochloric Acid (HCl)7647-01-036.46 g/mol 37% (conc.)J.T. Baker
Diethyl Ether60-29-774.12 g/mol ACS GradeEMD Millipore
Deionized Water7732-18-518.02 g/mol Type IIIn-house
Equipment
  • Three-neck round-bottom flask (appropriately sized for the desired scale)

  • Mechanical stirrer with overhead motor

  • Reflux condenser

  • Heating mantle with temperature controller and thermocouple

  • Addition funnel

  • Large beaker for precipitation

  • Büchner funnel and vacuum flask

  • pH meter or pH indicator strips

  • Rotary evaporator

  • Drying oven (vacuum or convection)

Detailed Experimental Protocol

This protocol is designed for a laboratory scale (e.g., 0.1 mol) and includes considerations for scaling up.

Step 1: Reagent Preparation and Reaction Setup
  • Prepare the Base Solution: In a beaker, carefully dissolve potassium hydroxide (3.0 eq.) in a 1:1 mixture of ethanol and deionized water. Causality Note: The aqueous ethanol serves as a protic solvent system that effectively dissolves both the organic reactants and the inorganic base, facilitating the reaction.[7] Using a strong base like KOH is essential for the initial hydrolysis of the isatin amide bond.[8]

  • Charge the Reactor: Equip a three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an addition funnel. Charge the flask with Isatin (1.0 eq.) and 4-Ethoxyacetophenone (1.1 eq.). Causality Note: A slight excess of the ketone is used to ensure complete consumption of the limiting reagent, isatin.

  • Add Solvent: Add a sufficient volume of ethanol to the flask to create a stirrable slurry.

  • Initiate Reaction: Begin stirring the mixture and slowly add the prepared KOH solution via the addition funnel over 30-45 minutes. An initial deep purple color may be observed as the isatin is deprotonated, which should fade to a brown or yellow solution.

Step 2: Reaction Progression and Monitoring
  • Heating to Reflux: Once the base addition is complete, heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle.[1]

  • Maintain Reflux: Maintain a gentle reflux for 12-24 hours. The reaction time can vary, and longer times may be needed for complete conversion.[1]

  • Reaction Monitoring (Optional but Recommended): The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1] A sample of the reaction mixture should be acidified before spotting to analyze for the presence of the carboxylic acid product.

Step 3: Work-up and Product Isolation
  • Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.[1]

  • Dissolution of Potassium Salt: Add deionized water to the residue to dissolve the potassium salt of the newly formed quinoline-4-carboxylic acid.[1]

  • Extraction of Impurities: Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (2x volumes) to remove any unreacted 4-ethoxyacetophenone and other neutral impurities.[1] Discard the organic layers.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly and with vigorous stirring, acidify the solution with concentrated hydrochloric acid until the pH is approximately 4-5.[1][9] The product will precipitate as a solid. Causality Note: Acidification protonates the carboxylate salt, rendering the product insoluble in the aqueous medium and causing it to precipitate.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove any residual salts.

Step 4: Purification and Drying
  • Recrystallization: The crude product can be purified by recrystallization. A common solvent system is ethanol/water or acetic acid. Dissolve the solid in a minimal amount of the hot solvent, and allow it to cool slowly to form crystals.

  • Drying: Dry the purified product in a vacuum oven at 80-100°C overnight to remove any residual solvent and water.[10] Some quinoline derivatives may form hydrates, so thorough drying is essential.

Process Flowchart

Workflow A 1. Charge Reactor (Isatin, 4-Ethoxyacetophenone, EtOH) B 2. Add KOH Solution (Slowly at RT) A->B C 3. Heat to Reflux (80-85°C, 12-24h) B->C D 4. Monitor Reaction (TLC) C->D E 5. Cool and Evaporate EtOH D->E F 6. Dissolve in Water E->F G 7. Extract Impurities (Diethyl Ether) F->G H 8. Acidify with HCl to pH 4-5 G->H I 9. Filter Product H->I J 10. Recrystallize & Dry I->J K Final Product J->K

Caption: Step-by-step workflow for the synthesis.

Scale-Up and Optimization Considerations

ParameterLaboratory Scale (0.1 mol)Pilot Scale (10 mol)Rationale & Optimization Notes
Reactor Volume 1 L Flask50 L ReactorEnsure adequate headspace (approx. 30%) for reflux and to prevent foaming. Efficient stirring is critical for heat and mass transfer.
Heat Management Heating MantleJacketed ReactorThe reaction is exothermic upon base addition. For large-scale synthesis, controlled addition and efficient cooling are crucial to manage the exotherm.
Reagent Addition Addition FunnelDosing PumpA controlled dosing rate is essential to maintain temperature and ensure a homogenous reaction mixture.
Stirring Magnetic/OverheadMechanical StirrerEffective mixing is required to keep solids suspended and ensure efficient reaction kinetics. Baffles in the reactor can improve mixing.
Isolation Büchner FunnelCentrifuge/Filter PressFor large quantities of solid, a centrifuge or filter press is more efficient for dewatering the product cake.
Drying Vacuum OvenVacuum Tray DryerA vacuum tray dryer provides a large surface area for efficient and uniform drying of the final product.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Isatin: Is a combustible solid. Handle in a well-ventilated area and avoid creating dust.[11][12]

  • 4-Ethoxyacetophenone: Handle with standard laboratory precautions.[13]

  • Potassium Hydroxide (KOH): Highly corrosive and can cause severe skin and eye burns. The dissolution in water/ethanol is highly exothermic. Prepare the solution in an ice bath and add KOH slowly to the solvent.

  • Hydrochloric Acid (conc.): Highly corrosive and releases toxic fumes. Handle only in a chemical fume hood.

  • Solvents: Ethanol and diethyl ether are highly flammable. Ensure all heating sources are ignition-proof and work in a well-ventilated area away from open flames.

Conclusion

The Pfitzinger reaction provides a robust and scalable method for the synthesis of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid. By carefully controlling reaction parameters such as temperature, reagent stoichiometry, and work-up procedures, high yields of the pure product can be reliably obtained. The considerations for process scale-up and safety outlined in this document provide a comprehensive guide for transitioning this synthesis from the laboratory to pilot-plant or manufacturing scale.

References

  • Wikipedia. Pfitzinger reaction. [Online] Available at: [Link]

  • International Journal of Science and Research (IJSR). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. [Online] Available at: [Link]

  • GKS Chemistry. Pfitzinger Reaction. YouTube. [Online] Available at: [Link]

  • Scribd. Chemistry of Pfitzinger Synthesis. [Online] Available at: [Link]

  • ScienceMadness Discussion Board. The Pfitzinger Reaction. [Online] Available at: [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. ResearchGate. [Online] Available at: [Link]

  • ResearchGate. The Pfitzinger Reaction. (Review). [Online] Available at: [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series.
  • Google Patents. CN102344438B - Crystallization of quinoline derivatives and its preparation method.
  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Online] Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Isatin. [Online] Available at: [Link]

  • ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Online] Available at: [Link]

Sources

Method

HPLC purification protocol for quinoline-4-carboxylic acids

Application Note: High-Purity Isolation of Quinoline-4-Carboxylic Acids via Preparative HPLC Abstract This protocol details the purification of quinoline-4-carboxylic acids (cinchoninic acid derivatives), a scaffold crit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of Quinoline-4-Carboxylic Acids via Preparative HPLC

Abstract This protocol details the purification of quinoline-4-carboxylic acids (cinchoninic acid derivatives), a scaffold critical to antimalarial and antibacterial drug discovery. Due to their zwitterionic nature, these compounds present unique chromatographic challenges, including pH-dependent solubility anomalies and severe peak tailing on standard C18 phases. This guide provides a self-validating workflow utilizing pH-switching strategies to maximize recovery and purity.

Part 1: The Amphoteric Challenge (Expertise & Experience)

The core difficulty in purifying quinoline-4-carboxylic acids lies in their amphoteric physicochemical profile . These molecules possess two ionizable centers:

  • Basic Quinoline Nitrogen: pKa ≈ 4.9 (accepts a proton).[1]

  • Acidic Carboxylic Acid (C4 position): pKa ≈ 2.0–3.0 (donates a proton).

The Causality of Failure: Many researchers default to a generic pH 3–4 mobile phase (e.g., 10 mM Ammonium Acetate). This is the "Death Zone" for this scaffold. At pH 3–4, the molecule exists largely as a zwitterion (COO⁻ / NH⁺), leading to:

  • Minimum Solubility: The net neutral charge at the isoelectric point (pI) causes precipitation within the column or injector.

  • Peak Broadening: Mixed ionization states result in poor mass transfer kinetics.

The Solution: You must drive the equilibrium fully to one side.

  • Strategy A (Cationic Mode): pH < 2.0 (using TFA/Formic Acid). The molecule is fully protonated (+1). High solubility, but requires end-capped columns to prevent silanol interaction.

  • Strategy B (Anionic Mode): pH > 8.0 (using Ammonium Bicarbonate). The molecule is fully deprotonated (-1). Excellent peak shape on hybrid-silica columns, but requires pH-stable stationary phases.

Part 2: Detailed Protocol

Phase 1: Sample Preparation & Solubility Check

Objective: Ensure the sample remains in solution during the transition from vial to mobile phase.

  • Dissolution: Dissolve crude material in DMSO at 50–100 mg/mL.

    • Critical Step: If the sample is cloudy, add 5% v/v of the intended modifier (e.g., Formic Acid) to the DMSO to match the mobile phase pH.

  • Filtration: Pass through a 0.2 µm PTFE or Nylon filter. Do not use cellulose acetate (binds aromatic rings).

  • Stability Test: Dilute 10 µL of sample into 990 µL of Mobile Phase A.

    • Pass: Clear solution.

    • Fail: Precipitate forms. Action: Switch mobile phase pH strategy immediately.

Phase 2: Analytical Scouting (The Decision Matrix)

Objective: Determine the optimal pH mode before wasting large-scale solvents.

System Setup:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XSelect), 5 µm, 4.6 x 100 mm.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV 254 nm (aromatic ring) and 280 nm.

Screening Gradient:

Time (min) % B (Organic)
0.0 5
10.0 95
12.0 95

| 12.1 | 5 |

Condition A (Acidic - Standard):

  • MP A: Water + 0.1% Trifluoroacetic Acid (TFA). Note: TFA is preferred over Formic Acid for peak sharpness in prep, despite MS signal suppression.

  • MP B: Acetonitrile + 0.1% TFA.

Condition B (Basic - Alternative):

  • MP A: 10 mM Ammonium Bicarbonate (pH 10).

  • MP B: Acetonitrile.[2][3][4]

  • Requirement: Use a high-pH stable column (e.g., Waters XBridge C18 or Phenomenex Gemini).

Decision Logic:

  • Inject 5 µL of sample under Condition A.

  • Analyze Peak Shape:

    • Sharp, symmetric: Proceed to Scale-up with Condition A.

    • Tailing (Asymmetry > 1.5): The basic nitrogen is interacting with silanols. Switch to Condition B.

    • Split Peak: Sample is precipitating or zwitterionic. Switch to Condition B.

Phase 3: Preparative Scale-Up

Objective: Linear scale-up based on column geometry.

Scale-Up Calculation:



Example: Scaling from 4.6 mm ID to 19 mm ID column (approx 17x factor).

  • Analytical Load: 50 µg (on column).

  • Prep Load: ~850 µg - 1 mg per injection (conservative start).

Prep Run Parameters:

  • Flow Rate: 20 mL/min (for 19 mm ID).

  • Gradient: Focus the gradient. If elution was at 40% B in scout, run Prep Gradient from 20% to 60% B over 10 minutes.

  • Fraction Collection: Trigger on Slope (e.g., 1 mV/sec) rather than Level to capture the tail if Condition A is used.

Phase 4: Post-Run Processing
  • For Acidic Mobile Phases: Lyophilize (Freeze-dry) immediately. TFA salts are hygroscopic; removing excess TFA is crucial for biological assay accuracy.

  • For Basic Mobile Phases: Rotovap at 40°C to remove MeCN, then lyophilize the aqueous ammonium bicarbonate solution (it is volatile).

Part 3: Visualization & Logic

Diagram 1: Purification Decision Workflow

This workflow illustrates the "Self-Validating" logic: if a step fails, the path corrects itself rather than proceeding to failure.

PurificationWorkflow Start Crude Sample (Quinoline-4-COOH) Solubility Solubility Test (DMSO + Acid) Start->Solubility PrecipCheck Precipitate in Acidic MP? Solubility->PrecipCheck ScoutAcid Scout Run: Acidic (0.1% TFA, pH ~2) PrecipCheck->ScoutAcid No (Clear) ScoutBase Scout Run: Basic (NH4HCO3, pH 10) PrecipCheck->ScoutBase Yes (Cloudy) PeakCheck Peak Symmetry < 1.5? ScoutAcid->PeakCheck PeakCheck->ScoutBase No (Tailing) PrepAcid Prep Scale-Up (Acidic Mode) PeakCheck->PrepAcid Yes (Good Peak) PrepBase Prep Scale-Up (Basic Mode) ScoutBase->PrepBase ProcessAcid Lyophilization (Remove TFA) PrepAcid->ProcessAcid ProcessBase Rotovap + Lyophilize (Remove NH4HCO3) PrepBase->ProcessBase

Caption: Decision tree for selecting the optimal ionization state (Cationic vs. Anionic) to prevent precipitation and peak tailing.

Diagram 2: Ionization States & Solubility

Understanding the charge state is critical for mobile phase selection.

IonizationStates Acid pH < 2.0 (Cationic) Soluble Zwitter pH 3.0 - 5.0 (Zwitterionic) Insoluble/Aggr. Acid->Zwitter Raise pH Zwitter->Acid Lower pH Base pH > 8.0 (Anionic) Soluble Zwitter->Base Raise pH Base->Zwitter Lower pH

Caption: Solubility profile of Quinoline-4-carboxylic acid relative to pH. The "Red Zone" (pH 3-5) must be avoided.

Part 4: Troubleshooting Guide

IssueDiagnosisCorrective Action
Fronting Peaks Solubility limit exceeded or "Ion-Pair" overload.1. Reduce injection volume. 2. Increase column temperature to 40°C.
Tailing Peaks Silanol interaction with basic Nitrogen.1. Add 10 mM Ammonium Acetate to the TFA mobile phase (competes for silanols). 2. Switch to High pH (Basic) mode.
Ghost Peaks Carryover from previous run.Quinoline rings are "sticky." Add a needle wash step with 50:50 MeOH:DMSO.
Low Recovery Precipitation on column frit.Check the "Stability Test" in Phase 1. Ensure sample solvent matches mobile phase pH.

References

  • BenchChem. (2025).[2][5] Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. Retrieved from

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from

  • National Institutes of Health (NIH). (2017). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from

  • University of Warwick. (n.d.). Principles in Preparative HPLC. Retrieved from

Sources

Application

Definitive Structural Elucidation of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic Acid via High-Resolution ¹H NMR Spectroscopy

An Application Note for Researchers and Scientists Abstract This application note provides a comprehensive guide to the characterization of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, a heterocyclic compound of signif...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Scientists

Abstract This application note provides a comprehensive guide to the characterization of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We detail a robust ¹H Nuclear Magnetic Resonance (NMR) spectroscopy protocol, from sample preparation to in-depth spectral interpretation. By explaining the foundational principles of chemical shifts and spin-spin coupling specific to this molecule's unique electronic environment, this guide equips researchers with the expertise to unambiguously verify its structure. The methodologies presented herein are designed to be self-validating, ensuring high-quality, reproducible results for drug development and quality control applications.

Foundational Principles: Decoding the ¹H NMR Spectrum of a Substituted Quinoline

The structural complexity of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid requires a nuanced understanding of ¹H NMR principles. The spectrum arises from the distinct electronic environments of protons on the quinoline core, the ethoxy-substituted phenyl ring, and the carboxylic acid group.

  • Chemical Shift (δ): The position of a signal on the NMR spectrum is dictated by the local magnetic field around a proton, which is influenced by the electron density. Protons in electron-poor environments are "deshielded" and appear at a higher chemical shift (downfield). In this molecule, several factors are at play:

    • Aromaticity: The circulation of π-electrons in the quinoline and phenyl rings generates a powerful local magnetic field. Protons attached to these rings are significantly deshielded and resonate in the 6.5-8.5 ppm region.[1]

    • Heteroatom Influence: The nitrogen atom in the quinoline ring is electronegative, withdrawing electron density and further deshielding adjacent protons (e.g., H-3, H-8).

    • Anisotropic Effects: The carboxylic acid's carbonyl group (C=O) and the ether oxygen also create local magnetic fields that deshield nearby protons. The acidic proton of the carboxylic acid itself is highly deshielded, often appearing as a broad singlet above 13 ppm, particularly in a hydrogen-bond-accepting solvent like DMSO-d₆.[2][3][4]

  • Spin-Spin Coupling (J): The magnetic field of one proton can influence its neighbors through the bonding electrons, causing their signals to split.[5] The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz) and provides critical information about proton connectivity.

    • Ortho Coupling (³J): Coupling between protons on adjacent carbons in an aromatic ring is typically the strongest, with J values of 7–10 Hz.[6][7]

    • Meta Coupling (⁴J): Coupling between protons separated by three bonds is weaker, with J values of 2–3 Hz.[6]

    • Para Coupling (⁵J): This four-bond coupling is often too small to be resolved.[8]

    • Aliphatic Coupling: The ethoxy group (-O-CH₂-CH₃) will display a characteristic A₂X₃ pattern: the methylene (-CH₂-) protons are split by the three methyl (-CH₃) protons into a quartet, while the methyl protons are split by the two methylene protons into a triplet, both with a similar ³J value of around 7 Hz.[5][9]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

This protocol is designed for a standard 400 MHz NMR spectrometer and ensures data integrity through systematic steps.

2.1. Materials and Reagents

  • 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid sample

  • Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8% D

  • Tetramethylsilane (TMS) or residual solvent signal for internal reference

  • 5 mm NMR tubes (precision-grade)

  • Volumetric flasks and pipettes

2.2. Rationale for Solvent Selection DMSO-d₆ is the solvent of choice for this compound. Its high polarity readily dissolves the carboxylic acid, and its ability to act as a hydrogen bond acceptor slows the exchange of the acidic -COOH proton, allowing it to be observed as a distinct, albeit often broad, signal.[3][4] In contrast, protic solvents like methanol-d₄ could lead to rapid exchange, potentially causing the acidic proton signal to broaden into the baseline or disappear.

2.3. Step-by-Step Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of the 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid sample.

  • Dissolution: Transfer the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.

  • Homogenization: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution. A clear, particulate-free solution is essential.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

  • Sealing: Cap the NMR tube securely. Ensure the exterior is clean before inserting it into the spectrometer.

2.4. Instrument Setup and Data Acquisition

  • Instrument Tuning: Insert the sample into the spectrometer. Tune and match the probe for the ¹H frequency.

  • Locking and Shimming: Lock the field frequency onto the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse acquisition.

    • Spectral Width: 0 to 16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds (a longer delay ensures full relaxation of all protons, especially the slowly relaxing quinoline protons).

    • Number of Scans: 8-16 scans (adjust as needed based on sample concentration).

  • Referencing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.[10]

Spectral Interpretation and Structural Assignment

The following section details the assignment of each proton signal based on chemical shift, multiplicity, and coupling constants derived from literature data on analogous compounds.[3]

A clear numbering system is essential for unambiguous assignment.

Caption: Molecular structure and proton numbering scheme.

SignalAssigned Proton(s)IntegrationPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
1COOH1H~14.0broad singlet (br s)-Highly deshielded acidic proton, signal broadened by hydrogen bonding with DMSO.[3]
2H-51H~8.65doublet (d)³J ≈ 8.5Deshielded by proximity to both the nitrogen heteroatom and the anisotropic effect of the C4-substituent. Coupled to H-6.[3][4]
3H-31H~8.45singlet (s)-A singlet due to the absence of adjacent protons. Deshielded by the ring nitrogen and adjacent carboxylic acid.
4H-2', H-6'2H~8.30doublet (d)³J ≈ 8.8Ortho-protons on the phenyl ring, deshielded by the quinoline system. Coupled to H-3' and H-5'.
5H-81H~8.15doublet (d)³J ≈ 8.4Deshielded by the ring nitrogen. Coupled to H-7.[3][4]
6H-71H~7.85triplet (t) or ddd³J ≈ 7.6Appears as a triplet due to coupling with both H-6 and H-8 with similar J-values.
7H-61H~7.70triplet (t) or ddd³J ≈ 7.6Coupled to H-5 and H-7.
8H-3', H-5'2H~7.15doublet (d)³J ≈ 8.8Meta-protons on the phenyl ring, shielded by the electron-donating ethoxy group. Coupled to H-2' and H-6'.[3][4]
9-OCH₂CH₃2H~4.15quartet (q)³J ≈ 7.0Methylene protons deshielded by the adjacent oxygen atom. Split into a quartet by the methyl group.
10-OCH₂CH₃3H~1.40triplet (t)³J ≈ 7.0Methyl protons, relatively shielded. Split into a triplet by the adjacent methylene group.

Workflow for Structural Verification

This workflow ensures a logical and self-validating approach to confirming the molecular structure.

Caption: Standard workflow for NMR-based structural verification.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural verification of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid. By following the detailed protocol and applying the principles of spectral interpretation outlined in this note, researchers can confidently assign every proton in the molecule. The characteristic signals of the ethoxy group, the downfield shift of the acidic proton, and the distinct splitting patterns of the quinoline and phenyl rings provide a unique spectral fingerprint. This robust analytical method is crucial for ensuring compound identity and purity in research, development, and quality control settings.

References

  • Wang, L., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • Zolfigol, M. A., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. Available at: [Link]

  • Li, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Molecules. Available at: [Link]

  • CHEM 220 Laboratory. (2021). Interpreting Aromatic NMR Signals. YouTube. Available at: [Link]

  • Li, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

  • Schaefer, T., & Schneider, W. G. (1963). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Canadian Journal of Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • Indiana University. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Available at: [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. Available at: [Link]

  • Al-Matarneh, M-C., & Nicolescu, A. (2024). The ¹H-NMR spectrum corresponding to newly synthesized compound 4, recorded in DMSO-d6 at 333 K. ResearchGate. Available at: [Link]

  • University of North Carolina Wilmington. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]

  • SpectraBase. (n.d.). 2-(4-Ethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid. Available at: [Link]

  • SpectraBase. (n.d.). 4-Hydroxy-2-quinolinecarboxylic acid. Available at: [Link]

  • Trade Science Inc. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder. Available at: [Link]

  • Li, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Trinh Thi Huan, et al. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES. Available at: [Link]

  • Liu, W., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Available at: [Link]

  • Kim, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Available at: [Link]

  • LibreTexts Chemistry. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

  • SpectraBase. (n.d.). Quinoline-3-carboxylic acid, 1,4,5,6,7,8-hexahydro-4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-, 2-methoxyethyl ester. Available at: [Link]

  • Ukrainets, I. V., et al. (n.d.). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate. Available at: [Link]

Sources

Method

Application Note: High-Resolution LC-MS/MS Profiling of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic Acid

Abstract & Scope This application note details a robust protocol for the structural characterization and quantitative analysis of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid , a significant pharmacophore in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust protocol for the structural characterization and quantitative analysis of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid , a significant pharmacophore in medicinal chemistry often associated with neurokinin receptor antagonism and antimicrobial scaffolds.

While many standard protocols exist for general quinolines, this compound presents a unique analytical challenge due to its amphoteric nature (basic quinoline nitrogen vs. acidic carboxylic moiety) and the lability of the ethoxy ether linkage. This guide provides a validated LC-MS/MS workflow, emphasizing fragmentation mechanics to ensure precise identification in complex biological matrices.

Chemical Context & Analytical Strategy

The Molecule

The analyte consists of a quinoline core substituted at the C4 position with a carboxylic acid and at the C2 position with a 4-ethoxyphenyl group.

  • Ionization Physics: The molecule is amphoteric.

    • Positive Mode (ESI+): Protonation occurs readily at the quinoline nitrogen (

      
      ). This is the preferred mode for high-sensitivity pharmacokinetic (PK) studies.
      
    • Negative Mode (ESI-): Deprotonation of the carboxylic acid (

      
      ). Useful for selectivity in dirty matrices but generally yields lower absolute sensitivity than ESI+.
      
  • Chromatographic Behavior: The ethoxy and phenyl groups significantly increase lipophilicity (

    
    ), necessitating a high organic gradient for elution.
    
Workflow Overview

The following diagram outlines the critical decision points in the analytical workflow, from sample extraction to data processing.

Workflow Sample Biological Matrix (Plasma/Tissue) Prep Protein Precipitation (ACN:MeOH 3:1) Sample->Prep Extraction LC UHPLC Separation (C18, Acidic pH) Prep->LC Injection Ionization ESI+ Source (m/z 294.1) LC->Ionization Elution MS2 MS/MS Fragmentation (CID) Ionization->MS2 Selection Data Quant/Qual Analysis MS2->Data Detection

Figure 1: Analytical workflow for the trace detection of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid.

Experimental Protocol

Sample Preparation (Protein Precipitation)

Due to the compound's high lipophilicity, Liquid-Liquid Extraction (LLE) is often superior to simple precipitation, but for high-throughput screening, the following "Crash & Shoot" method is validated:

  • Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL Eppendorf tube.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile:Methanol (3:1 v/v) containing 0.1% Formic Acid.

    • Why: The methanol component aids in solubilizing the polar carboxylic acid moiety, while acetonitrile ensures protein crash.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 14,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer 100 µL of supernatant to a vial insert. Dilute 1:1 with water to match initial mobile phase conditions (preventing peak fronting).

Liquid Chromatography Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

  • Column Temp: 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Load Sample
3.00 95 Linear Ramp
4.00 95 Wash
4.10 5 Re-equilibration

| 5.50 | 5 | End Run |

Mass Spectrometry Parameters (ESI+)
  • Instrument: Triple Quadrupole (e.g., Sciex 6500+) or Q-TOF.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.[2][3][4]

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.

Fragmentation Analysis & Mechanism

Understanding the fragmentation is critical for distinguishing this analyte from isobaric metabolites.

Precursor Ion[3]
  • [M+H]⁺ = 294.11 m/z

  • Observation: The proton localizes on the quinoline nitrogen.

Primary Fragmentation Pathways

Upon Collision Induced Dissociation (CID), the molecule exhibits two competitive pathways driven by the stability of the aromatic core.

  • Pathway A: Decarboxylation (Dominant)

    • Transition: 294.1 → 250.1

    • Mechanism: Neutral loss of

      
       (44 Da). This is characteristic of quinoline-4-carboxylic acids. The charge remains stabilized on the quinoline ring.
      
    • Significance: This is the most abundant ion, suitable for the Quantifier transition.

  • Pathway B: Dealkylation (Ether Cleavage)

    • Transition: 294.1 → 266.1

    • Mechanism: Loss of ethylene (

      
      , 28 Da) from the ethoxy tail via a four-membered transition state or radical cleavage, leaving a phenol group.
      
    • Significance: Diagnostic for the ethoxy side chain.

  • Pathway C: Sequential Loss (Deep Fragmentation)

    • Transition: 250.1 → 222.1

    • Mechanism: The decarboxylated ion (m/z 250) subsequently loses the ethyl group (

      
      ).
      
    • Significance: High specificity Qualifier transition.

Fragmentation Pathway Diagram[5]

Fragmentation Parent Precursor [M+H]+ m/z 294.1 Frag1 [M+H - CO2]+ m/z 250.1 (Quantifier) Parent->Frag1 - CO2 (44 Da) Frag2 [M+H - C2H4]+ m/z 266.1 Parent->Frag2 - C2H4 (28 Da) Frag3 Core Fragment m/z 222.1 (Qualifier) Frag1->Frag3 - C2H4 (28 Da) Frag2->Frag3 - CO2 (44 Da)

Figure 2: Proposed fragmentation pathway for 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid under ESI+ CID conditions.

MRM Table (Multiple Reaction Monitoring)
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell Time (ms)
Quantifier 294.1250.12550
Qualifier 1 294.1222.14050
Qualifier 2 294.1266.12050

Validation & Quality Control

To ensure data integrity (E-E-A-T), the following acceptance criteria based on FDA Bioanalytical Method Validation guidelines should be applied:

  • Linearity: The method should be linear from 1 ng/mL to 1000 ng/mL (

    
    ).
    
  • Carryover: Inject a blank after the highest standard (ULOQ). The peak area in the blank must be < 20% of the LLOQ area.

  • Matrix Effect: Compare the peak area of post-extraction spiked samples to neat standards. Significant suppression (>20%) requires the use of a stable isotope-labeled internal standard (e.g., Quinoline-2-carboxylic acid-d6 or a structural analog like Cinchophen).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 676325, 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid (Analogous Structure). Retrieved from [Link]

  • Oakwood Chemical. Safety Data Sheet and Specifications: 2-(4-Ethoxy-phenyl)-quinoline-4-carboxylic acid.[5] Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra. University Science Books.
  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Application

In vitro assay protocol for 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid

An Application Note and Protocol for the In Vitro Evaluation of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the in v...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the In Vitro Evaluation of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vitro characterization of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid. Quinoline-4-carboxylic acid derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Structural analogs have shown potent inhibitory effects on key cellular enzymes such as sirtuins (SIRTs) and histone deacetylases (HDACs), which are critical regulators of cellular processes implicated in cancer.[2][4][5] This guide presents a two-pronged in vitro strategy, beginning with a direct enzymatic inhibition assay against SIRT3, a mitochondrial deacetylase and a promising therapeutic target in leukemia.[4] This is followed by a whole-cell-based antiproliferation assay (MTT) to determine the compound's cytotoxic or cytostatic effects on a relevant cancer cell line. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental steps to ensure data integrity and reproducibility.

Background and Scientific Rationale

The quinoline core is a privileged structure in drug discovery, and its derivatives are being extensively investigated for their therapeutic potential.[6][7] Research into structurally similar compounds provides a strong rationale for investigating 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid as a potential modulator of specific enzyme families.

Target Rationale: Sirtuin 3 (SIRT3)

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in metabolism, stress response, and aging.[4] SIRT3, localized in the mitochondria, is a key regulator of mitochondrial function and has been identified as a potential therapeutic target for cancer, particularly in certain types of leukemia.[4] A closely related derivative, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid, was identified as a potent and selective inhibitor of SIRT3 with an IC₅₀ value of 7.2 µM, leading to potent anticancer activity against MLLr leukemic cell lines.[4] This provides a direct and compelling reason to hypothesize that 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid may exhibit a similar mechanism of action. An in vitro enzymatic assay is the most direct method to confirm and quantify this potential inhibitory activity.

Cellular Context: Antiproliferation Assay

While an enzymatic assay confirms direct target engagement, a cell-based assay is essential to understand the compound's effect in a biological system. An antiproliferation assay, such as the MTT assay, measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[2] This assay allows for the determination of the compound's potency in inhibiting cancer cell growth (cytotoxicity or cytostasis) and provides a crucial link between target inhibition and a functional cellular outcome. Based on the literature, MLLr leukemic cell lines (e.g., THP-1, MOLM-13) are highly relevant for this class of compounds.[4]

Experimental Design and Workflow

The overall strategy is to first validate the direct interaction of the compound with its putative enzyme target and then assess its functional consequence on cancer cell proliferation.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Cellular Activity Compound_Prep Compound Preparation (Stock Solution in DMSO) Enzyme_Assay SIRT3 Enzymatic Inhibition Assay Compound_Prep->Enzyme_Assay Serial Dilutions MTT_Assay MTT Antiproliferation Assay Compound_Prep->MTT_Assay Compound Treatment IC50_Calc IC50 Determination (Dose-Response Curve) Enzyme_Assay->IC50_Calc Fluorescence Data GI50_Calc GI50/IC50 Determination IC50_Calc->GI50_Calc Correlate Target Inhibition with Cellular Effect Cell_Culture Cancer Cell Culture (e.g., THP-1 Leukemia) Cell_Culture->MTT_Assay Cell Seeding MTT_Assay->GI50_Calc Absorbance Data

Caption: Overall experimental workflow for in vitro characterization.

Materials and Reagents

ReagentSupplier (Example)Purpose
2-(4-Ethoxyphenyl)quinoline-4-carboxylic acidSanta Cruz BiotechnologyTest Compound
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichCompound Solvent
SIRT3 Assay Kit (Fluorometric)Cayman ChemicalEnzyme, Substrate, Buffer for Target Assay
Nicotinamide (NAM) or SuraminSigma-AldrichPositive Control Inhibitor (SIRT3)
THP-1 Human Leukemia Cell LineATCCCellular Model for Proliferation Assay
RPMI-1640 MediumGibcoCell Culture Medium
Fetal Bovine Serum (FBS)GibcoMedium Supplement
Penicillin-StreptomycinGibcoAntibiotic for Cell Culture
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichCell Viability Reagent
DoxorubicinSigma-AldrichPositive Control (Antiproliferation)
96-well Black, Flat-Bottom PlatesCorningFor SIRT3 Assay (Fluorescence)
96-well Clear, Flat-Bottom PlatesCorningFor MTT Assay (Absorbance)

Compound Handling and Safety

Solubility and Stock Preparation
  • Rationale: Accurate compound concentration is paramount for reliable dose-response analysis. DMSO is a standard solvent for solubilizing hydrophobic compounds for in vitro assays. While some related compounds are soluble in alcohol, DMSO offers broader compatibility with aqueous assay buffers at low final concentrations.

  • Protocol:

    • Prepare a high-concentration primary stock solution (e.g., 10 mM) of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid in 100% DMSO.

    • Ensure complete dissolution using a vortex mixer or brief sonication.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.

Safety Precautions
  • Hazard Profile: While specific data for the title compound is limited, related quinoline carboxylic acids are classified as causing skin and eye irritation.[8][9] The parent quinoline structure is associated with more severe hazards, including being toxic if swallowed and suspected of causing genetic defects.[10]

  • Handling:

    • Always handle the compound in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[11]

    • Avoid inhalation of dust or aerosol.[11]

    • Wash hands thoroughly after handling.[9]

Protocol 1: SIRT3 Deacetylase Inhibition Assay (Fluorometric)

Principle of the Assay

This assay quantifies SIRT3 activity by measuring the deacetylation of a peptide substrate. The reaction is performed in two steps. First, SIRT3 enzyme, the acetylated substrate, NAD+, and the inhibitor are incubated together. Second, a developer solution is added that contains a protease which digests the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is therefore directly proportional to SIRT3 activity.

G cluster_assay SIRT3 Inhibition Assay Principle SIRT3 SIRT3 Enzyme Deacetylated_Substrate Deacetylated Peptide SIRT3->Deacetylated_Substrate Substrate Acetylated Peptide (Non-fluorescent) Substrate->Deacetylated_Substrate Deacetylation NAD NAD+ NAD->Deacetylated_Substrate Inhibitor Test Compound Inhibitor->SIRT3 Inhibition Fluorophore Released Fluorophore (High Fluorescence) Deacetylated_Substrate->Fluorophore Developer Developer (Protease) Developer->Fluorophore Digestion

Caption: Principle of the fluorometric SIRT3 deacetylase assay.

Step-by-Step Methodology
  • Reagent Preparation: Prepare all assay buffers, enzyme, substrate, and developer solutions according to the manufacturer's protocol (e.g., from a commercial kit). Keep the enzyme on ice at all times.

  • Compound Dilution:

    • Prepare a serial dilution of the test compound in the assay buffer. A typical starting point is a 10-point, 3-fold dilution series to cover a wide concentration range (e.g., 100 µM to 0.005 µM).

    • Crucial Control: The final DMSO concentration in all wells must be constant and low (typically ≤1%) to avoid solvent-induced artifacts. Prepare a "vehicle control" containing the same final DMSO concentration as the compound wells.

  • Assay Plate Setup (96-well black plate):

    • Blank (No Enzyme): 25 µL Assay Buffer.

    • 100% Activity (Vehicle Control): 25 µL of vehicle control solution.

    • Positive Control: 25 µL of a known SIRT3 inhibitor (e.g., Suramin) at a concentration known to cause >90% inhibition.

    • Test Compound: 25 µL of each compound dilution.

  • Enzyme Reaction:

    • To all wells except the Blank, add 15 µL of the SIRT3 enzyme solution.

    • Add 10 µL of the NAD+/Substrate mixture to all wells. The final volume should be 50 µL.

    • Tap the plate gently to mix. Incubate at 37°C for 45-60 minutes, protected from light.

  • Development and Measurement:

    • Stop the reaction by adding 50 µL of the Developer solution to each well.

    • Incubate at 37°C for 15-30 minutes, protected from light.

    • Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/450 nm, check kit specifications).

Protocol 2: Cell Viability/Antiproliferation Assay (MTT)

Principle of the Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[2] Viable cells contain mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. These crystals are insoluble in aqueous solution but can be dissolved using a solubilizing agent (like DMSO or an acidified alcohol solution). The absorbance of the resulting purple solution is directly proportional to the number of metabolically active (viable) cells.

G cluster_MTT MTT Assay Principle Live_Cell Live, Metabolically Active Cell Formazan Formazan Crystals (Purple, Insoluble) Live_Cell->Formazan MTT MTT Reagent (Yellow, Soluble) MTT->Formazan Reduction Mito_Reductase Mitochondrial Reductase Mito_Reductase->Formazan Purple_Solution Purple Solution Formazan->Purple_Solution Solubilizer Solubilizing Agent (e.g., DMSO) Solubilizer->Purple_Solution Dissolution Absorbance Measure Absorbance (~570 nm) Purple_Solution->Absorbance

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology
  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[2] Maintain cells in the logarithmic growth phase.

  • Cell Seeding:

    • Perform a cell count (e.g., using a hemocytometer and trypan blue exclusion to assess viability).

    • Seed the cells into a 96-well clear plate at an optimized density (e.g., 5,000 - 10,000 cells per well) in 100 µL of culture medium.

    • Rationale: The seeding density is critical. Too few cells will result in a weak signal; too many may lead to overgrowth and nutrient depletion, confounding the results.

    • Incubate the plate for 24 hours to allow cells to attach (if adherent) and resume normal growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Carefully add 100 µL of the diluted compound solutions to the corresponding wells, resulting in a final volume of 200 µL.

    • Controls: Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[2] Also include a "no-cell" blank containing only medium.

    • Incubate for 48-72 hours.[2]

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium (for adherent cells) or centrifuge the plate and aspirate the supernatant (for suspension cells like THP-1).

    • Add 150 µL of a solubilizing agent (e.g., DMSO) to each well.

    • Agitate the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

SIRT3 Inhibition Calculation
  • Correct for Background: Subtract the average fluorescence of the Blank wells from all other readings.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Blank) / (Signal_Vehicle - Signal_Blank))

  • IC₅₀ Determination:

    • Plot the % Inhibition (Y-axis) against the log of the compound concentration (X-axis).

    • Fit the data to a non-linear regression model (e.g., sigmoidal dose-response, variable slope). The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

MTT Viability Calculation
  • Correct for Background: Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = 100 * (Absorbance_Compound / Absorbance_Vehicle)

  • IC₅₀/GI₅₀ Determination:

    • Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).

    • Fit the data to a non-linear regression model. The IC₅₀ (or GI₅₀, for 50% growth inhibition) is the concentration that reduces cell viability by 50%.

Example Data Representation
Concentration (µM)% SIRT3 Inhibition% Cell Viability
100.095.28.5
33.388.115.3
11.175.430.1
3.752.348.9
1.228.970.2
0.410.588.6
0.12.197.4
IC₅₀ (µM) ~3.5 ~4.0

References

  • Wang, L., et al. (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. [Link]

  • PubChem. 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Wang, L., et al. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Institutes of Health. [Link]

  • Patel, H., et al. (2021). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Malik, N., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. [Link]

Sources

Method

Application Note: 2-(4-Ethoxyphenyl)quinoline-4-carboxylic Acid for Cancer Cell Line Studies

Executive Summary & Compound Profile 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid (CAS: 51842-68-3) is a privileged scaffold in medicinal chemistry, belonging to the 2-arylquinoline-4-carboxylic acid class. This structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid (CAS: 51842-68-3) is a privileged scaffold in medicinal chemistry, belonging to the 2-arylquinoline-4-carboxylic acid class. This structural family is historically significant for yielding potent inhibitors of Dihydroorotate Dehydrogenase (DHODH) , such as Brequinar, and more recently for modulating Sirtuins (SIRT3) and Histone Deacetylases (HDACs) .

In cancer research, this compound serves as a critical chemical probe for studying metabolic vulnerabilities , specifically the dependency of rapidly proliferating tumor cells on de novo pyrimidine biosynthesis. By targeting the mitochondrial enzyme DHODH, this compound depletes the intracellular uridine monophosphate (UMP) pool, leading to DNA replication stress and S-phase arrest.[1]

Key Applications
  • Metabolic Screening: Identification of cancer cell lines hypersensitive to pyrimidine starvation (e.g., AML, KRAS-mutant solid tumors).

  • Mechanism Validation: "Rescue" assays using exogenous uridine to confirm on-target efficacy.

  • Epigenetic Cross-Talk: Investigating the link between metabolic stress and histone acetylation states.

Chemical Properties & Handling
PropertySpecification
Molecular Formula C₁₈H₁₅NO₃
Molecular Weight 293.32 g/mol
Solubility Soluble in DMSO (>10 mM). Poorly soluble in water.
Storage Powder: -20°C (2 years). DMSO Stock: -80°C (6 months). Avoid freeze-thaw cycles.
Handling Light sensitive. Prepare stock solutions in amber vials.

Mechanism of Action (MoA)

The primary antineoplastic mechanism of 2-arylquinoline-4-carboxylic acids is the inhibition of DHODH , a flavin-dependent enzyme located on the inner mitochondrial membrane.

  • Target: DHODH catalyzes the oxidation of dihydroorotate to orotate , the rate-limiting step in de novo pyrimidine synthesis.[1][2][3]

  • Coupling: This reaction is coupled to the mitochondrial electron transport chain (ETC) via Ubiquinone (CoQ10).

  • Consequence: Inhibition blocks the production of UMP, UDP, and UTP/CTP. Without these nucleotides, cancer cells cannot synthesize DNA or RNA, triggering p53-dependent cell cycle arrest (typically at the G1/S boundary) and apoptosis.

Pathway Visualization

DHODH_Pathway Glutamine Glutamine + HCO3 Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl DHO Dihydroorotate Carbamoyl->DHO Orotate Orotate DHO->Orotate Oxidation DHODH DHODH Enzyme (Mitochondrial) DHODH->Orotate Catalyzes Inhibitor 2-(4-Ethoxyphenyl) quinoline-4-carboxylic acid Inhibitor->DHODH Inhibits UMP UMP (Pyrimidine Pool) Orotate->UMP DNA DNA/RNA Synthesis UMP->DNA Arrest S-Phase Arrest & Apoptosis DNA->Arrest Depletion triggers Uridine Exogenous Uridine (Salvage Pathway) Uridine->UMP Bypasses DHODH

Figure 1: The mechanism of action.[4] The compound inhibits DHODH, blocking the conversion of Dihydroorotate to Orotate.[1][2][3] Exogenous Uridine feeds the Salvage Pathway, bypassing the blockade.

Experimental Protocols

Protocol A: Determination of IC50 (Cytotoxicity)

Objective: Establish the potency of the compound in specific cancer cell lines.

Expert Insight: 2-arylquinoline-4-carboxylic acids often show IC50 values in the low nanomolar to micromolar range depending on the cell line's reliance on de novo synthesis vs. the salvage pathway.

  • Cell Seeding:

    • Seed tumor cells (e.g., HL-60, THP-1, or A549) in 96-well plates.

    • Density: 3,000–5,000 cells/well.

    • Incubate for 24 hours to allow attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock in DMSO.

    • Perform 1:3 serial dilutions in culture medium (Range: 10 µM down to 0.1 nM).

    • Control: Vehicle control (DMSO 0.1%).

  • Treatment:

    • Add 100 µL of diluted compound to wells.

    • Incubate for 72 hours . (Note: Metabolic inhibitors require at least 2 cell cycles to show phenotype).

  • Readout:

    • Add Cell Counting Kit-8 (CCK-8) or MTT reagent.

    • Incubate 1–4 hours.

    • Measure absorbance (OD450 for CCK-8).

  • Analysis:

    • Normalize to DMSO control.

    • Fit data to a non-linear regression model (Log(inhibitor) vs. response) to calculate IC50.

Protocol B: The "Self-Validating" Uridine Rescue Assay

Objective: Confirm that cytotoxicity is specifically due to DHODH inhibition and not off-target toxicity.

Scientific Integrity: If the compound works by inhibiting DHODH, adding exogenous Uridine (which fuels the "Salvage Pathway") must abolish the cell death. If Uridine does not rescue the cells, the compound is killing via an off-target mechanism (e.g., general mitochondrial toxicity).

Workflow:

  • Setup: Prepare two identical 96-well plates as in Protocol A.

  • Condition 1 (Test): Treat cells with the compound at 2x and 5x the IC50 determined in Protocol A.

  • Condition 2 (Rescue): Treat cells with the compound + 100 µM Uridine .

  • Incubation: 72 hours.

  • Readout: Assess viability.

  • Interpretation:

    • High Viability in Rescue (+Uridine): Confirmed DHODH mechanism.

    • Low Viability in Rescue (+Uridine): Off-target toxicity (Fail).

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Objective: Observe the characteristic S-phase arrest induced by nucleotide depletion.

  • Treatment: Treat 1x10⁶ cells with the compound (at IC50 and IC90) for 24 hours.

  • Fixation:

    • Harvest cells and wash with PBS.

    • Fix in 70% ice-cold ethanol dropwise while vortexing.

    • Incubate at -20°C for >2 hours.

  • Staining:

    • Wash ethanol away with PBS.

    • Resuspend in Propidium Iodide (PI) / RNase Staining Solution.

    • Incubate 30 mins at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer (FL2 channel).

  • Result: DHODH inhibitors typically cause an accumulation of cells in the S-phase (stalled replication forks) or G1/S boundary .

Troubleshooting & Optimization

IssueProbable CauseExpert Solution
Precipitation in Media Compound is highly lipophilic.Do not exceed 0.5% DMSO final concentration. Sonicate the stock solution before dilution.
No Rescue with Uridine Uridine degradation or insufficient dose.Ensure Uridine is fresh. Increase concentration to 1 mM. Check if cell line lacks Uridine Kinase (rare).
Variable IC50 Media formulation differences.Critical: Some media (e.g., HT supplement) contain Thymidine/Hypoxanthine which can skew results. Use dialyzed FBS or standard DMEM/RPMI without nucleoside supplementation.

References

  • Madak, J. T., et al. (2018).[5] "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. Link

  • Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia."[1] Cell. Link

  • Zhang, Y., et al. (2022). "Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors." Frontiers in Pharmacology. Link

  • Batt, D. G., et al. (1995).[5] "2-Substituted-3-methyl-4-quinolinecarboxylic acids as inhibitors of dihydroorotate dehydrogenase." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid (CID 673734)." National Center for Biotechnology Information. Link

Sources

Application

Application Note: High-Yield Esterification of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic Acid

Executive Summary This application note details a robust, scalable protocol for the esterification of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid (CAS Reg. Analogous to 2-phenylquinoline-4-carboxylic acid derivatives)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the esterification of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid (CAS Reg. Analogous to 2-phenylquinoline-4-carboxylic acid derivatives).[1][2] Quinoline-4-carboxylic acids (cinchoninic acid derivatives) are critical scaffolds in medicinal chemistry, serving as pharmacophores for antimalarial, antiviral, and anti-inflammatory therapeutics.

The conversion of the C4-carboxylic acid to its ester is a pivotal step for two reasons:

  • Prodrug Formation: Enhancing lipophilicity to improve membrane permeability and bioavailability.

  • Synthetic Utility: Facilitating purification or serving as an intermediate for further functionalization (e.g., amidation via aminolysis).

This guide prioritizes a Thionyl Chloride (


) mediated approach  over traditional Fischer esterification. While Fischer esterification is reversible and equilibrium-limited, the acyl chloride pathway drives the reaction to completion, ensuring high yields (>90%) essential for drug development workflows.

Scientific Background & Mechanistic Rationale[1][3][4][5][6][7][8][9]

Structural Considerations

The substrate features a quinoline ring substituted at the C2 position with a p-ethoxyphenyl group and a carboxylic acid at C4.

  • Steric Hindrance: The C4 position in quinolines is sterically crowded by the peri-hydrogen at C5. This hindrance can retard the rate of direct nucleophilic attack by alcohols in standard Fischer esterification.

  • Solubility: The zwitterionic nature of the free acid often results in poor solubility in organic solvents, complicating homogeneous catalysis.

  • Electronic Effects: The ethoxy group is an electron-donating group (EDG), stabilizing the quinoline system but potentially reducing the electrophilicity of the carbonyl carbon slightly.

Reaction Strategy: The Acyl Chloride Pathway

To overcome steric and equilibrium limitations, this protocol utilizes in situ activation. Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride intermediate.



Subsequent addition of the alcohol (MeOH or EtOH) results in rapid, irreversible ester formation:


Key Advantages:

  • Irreversibility: The release of gaseous

    
     and 
    
    
    
    drives the reaction forward (Le Chatelier’s principle).
  • Self-Catalysis: The

    
     byproduct serves as an autocatalyst for any residual unreacted acid.
    

Experimental Protocol

Materials & Reagents
ReagentPurityRole
2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid >98%Substrate
Thionyl Chloride (

)
Reagent GradeActivating Agent
Alcohol (Methanol or Ethanol) AnhydrousReactant & Solvent
Dichloromethane (DCM) HPLC GradeCo-solvent (Optional)
Sodium Bicarbonate (

)
Sat. Aq. Sol.Neutralization
Ethyl Acetate ACS GradeExtraction Solvent
Method A: Thionyl Chloride Mediated Esterification (Primary)

Recommended for high-value synthesis where yield is paramount.

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) or

    
     inlet.
    
    • Safety Note: Perform all operations in a fume hood.

      
       releases toxic fumes.
      
  • Activation (Acyl Chloride Formation):

    • Add 1.0 equiv (e.g., 1.0 g) of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid to the flask.

    • Add 5–10 volumes of anhydrous alcohol (e.g., Methanol for methyl ester).

    • Critical Step: Cool the suspension to 0°C in an ice bath.

    • Add 3.0–5.0 equiv of Thionyl Chloride dropwise over 15 minutes.

      • Rationale: Exothermic reaction. Slow addition prevents solvent boiling and controls HCl evolution.

  • Reaction:

    • Remove the ice bath and allow the mixture to warm to room temperature (RT).

    • Heat the mixture to Reflux (65–78°C) for 4–6 hours .

    • Monitoring: The suspension should clarify as the ester forms (esters are generally more soluble than the parent acid). Monitor by TLC (Mobile Phase: 5% MeOH in DCM) or HPLC.

  • Workup:

    • Cool the reaction mixture to RT.

    • Concentrate the solvent in vacuo (Rotary Evaporator) to remove excess alcohol and HCl/SO2.

    • Resuspend the residue in Ethyl Acetate (EtOAc) .

    • Wash the organic layer carefully with Saturated

      
        (2x) to neutralize residual acid. Caution: 
      
      
      
      evolution.
    • Wash with Brine (1x).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • The crude product is often sufficiently pure (>95%).

    • If necessary, recrystallize from hot Ethanol/Water or purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Method B: Fischer Esterification (Alternative)

Recommended for large-scale, cost-sensitive batches where lower yield is acceptable.

  • Suspend substrate in excess Alcohol (20 volumes).

  • Add 0.5 equiv conc.

    
    .
    
  • Reflux for 12–24 hours.

  • Workup similar to Method A.

    • Note: Requires longer reaction times due to the steric hindrance at C4.

Quality Control & Validation

Expected Analytical Data (Example for Ethyl Ester):

TechniqueParameterExpected Result
HPLC Purity> 98% (Area %)

NMR
Ester RegionQuartet ~4.4 ppm (2H), Triplet ~1.4 ppm (3H) for Ethyl group.

NMR
AromaticDisappearance of carboxylic acid proton (>12 ppm).
MS (ESI+) Mass Shift

(for Ethyl ester).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Incomplete Conversion Steric hindrance or water presence.Increase reflux time; ensure anhydrous alcohol; add more

.
Precipitate during Workup Product insolubility.Use a more polar solvent for extraction (e.g., DCM instead of EtOAc).
Low Yield Hydrolysis during workup.Ensure neutralization is cold; do not prolong contact with aqueous base.

Process Visualization

The following diagram illustrates the logical workflow and mechanistic pathway for Method A.

EsterificationProtocol Start Start: 2-(4-Ethoxyphenyl) quinoline-4-carboxylic acid Reagents Add Alcohol (Solvent) + SOCl2 (Dropwise, 0°C) Start->Reagents Suspend Intermediate Intermediate: In-situ Acyl Chloride / Activated Complex Reagents->Intermediate Activation Reflux Reflux (4-6 Hours) Temp: 65-78°C Intermediate->Reflux Nucleophilic Attack Check QC Check (TLC/HPLC) Complete? Reflux->Check Check->Reflux No (Extend Time) Workup Workup: 1. Evaporate Solvent 2. Dissolve in EtOAc 3. Wash w/ NaHCO3 Check->Workup Yes Product Final Product: Ester Derivative (Solid/Oil) Workup->Product Purification

Caption: Workflow for the Thionyl Chloride mediated esterification of sterically hindered quinoline carboxylic acids.

References

  • Master Organic Chemistry. Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. Esterification: Synthesis of Esters. Retrieved from [Link]

  • National Institutes of Health (PMC). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022).[2][3][4] Retrieved from [Link]

  • Royal Society of Chemistry. Rapid synthesis of quinoline-4-carboxylic acid derivatives. Organic & Biomolecular Chemistry.[1][5] Retrieved from [Link]

  • American Chemical Society (ACS). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. J. Org.[6] Chem. (2023).[1][7][8][4][9] Retrieved from [Link]

Sources

Method

The Emerging Potential of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic Acid in Drug Discovery: Application Notes and Protocols

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds.[1] Within this esteemed class, qu...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds.[1] Within this esteemed class, quinoline-4-carboxylic acid derivatives have garnered significant attention for their therapeutic potential across a spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions. This guide focuses on a specific analogue, 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid, providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential applications and detailed protocols for its investigation in a drug discovery context. While direct studies on 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid are emerging, this document leverages the extensive research on closely related 2-phenylquinoline-4-carboxylic acid derivatives to provide a robust framework for its evaluation.

Introduction to the Quinoline-4-Carboxylic Acid Scaffold

The versatility of the quinoline-4-carboxylic acid core allows for extensive chemical modifications, enabling the fine-tuning of its biological activity. The general structure, characterized by a carboxylic acid group at the 4-position of the quinoline ring, serves as a crucial pharmacophore for interaction with various biological targets.[2] The synthetic accessibility of these compounds, often through established methods like the Doebner and Pfitzinger reactions, further enhances their appeal for the generation of diverse chemical libraries for high-throughput screening.[3][4][5]

Potential Therapeutic Applications and Mechanisms of Action

Derivatives of 2-phenylquinoline-4-carboxylic acid have demonstrated a range of biological activities, suggesting promising avenues for the investigation of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid.

Anticancer Activity

A significant body of research points to the potent anticancer effects of quinoline-4-carboxylic acid derivatives.[6] These compounds have been shown to target key enzymes and pathways involved in cancer progression.

  • Histone Deacetylase (HDAC) Inhibition: Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as novel inhibitors of histone deacetylases (HDACs), particularly HDAC3.[7][8] HDACs are critical regulators of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.[7]

  • Sirtuin 3 (SIRT3) Inhibition: Other analogues have shown selective inhibitory activity against SIRT3, a mitochondrial deacetylase.[6] Inhibition of SIRT3 has been linked to the induction of cell cycle arrest and differentiation in leukemia cell lines.[6]

Antibacterial and Antifungal Activity

The quinoline core is famously present in fluoroquinolone antibiotics. While the primary mechanism of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, other quinoline derivatives exhibit antimicrobial activity through various mechanisms.[6][9] Some have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[10]

Anti-inflammatory and Neuroprotective Potential

Recent studies have explored the anti-inflammatory and neuroprotective properties of quinoline derivatives.[3][11] Some compounds have demonstrated the ability to modulate the activity of enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen synthase kinase 3-beta (GSK3β).[3]

Experimental Protocols for Evaluating Biological Activity

The following protocols are provided as a guide for the in vitro evaluation of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid and can be adapted based on specific research needs.

General Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a fundamental first step to assess the effect of a compound on cell proliferation and determine its cytotoxic potential.[12]

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid (e.g., from 0.01 to 100 µM) in the appropriate cell culture medium. Add the compound solutions to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol outlines a fluorometric assay to determine the HDAC inhibitory activity of the test compound.[11][13]

Protocol:

  • Reagent Preparation: Prepare HDAC assay buffer, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and a developer solution containing a protease and a known HDAC inhibitor like Trichostatin A (TSA) for the positive control.[11]

  • Assay Plate Setup: In a 96-well black plate, add the HDAC assay buffer, the test compound at various concentrations, and a source of HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC isoforms).[13] Include wells for a no-enzyme control and a vehicle control.

  • Enzyme Reaction: Initiate the reaction by adding the fluorogenic HDAC substrate to all wells. Incubate the plate at 37°C for 30-60 minutes.

  • Development: Stop the enzymatic reaction and initiate the development of the fluorescent signal by adding the developer solution. Incubate at room temperature for 10-15 minutes.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[13]

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Logical Workflow for HDAC Inhibition Assay

HDAC_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, HDAC Substrate, Developer Plate Dispense Reagents, Compound & Enzyme into 96-well Plate Reagents->Plate Compound Prepare Serial Dilutions of Test Compound Compound->Plate Enzyme Prepare HDAC Enzyme (e.g., Nuclear Extract) Enzyme->Plate Incubate_Enzyme Initiate Reaction with Substrate Incubate at 37°C Plate->Incubate_Enzyme Step 1 Develop Add Developer Solution Incubate at RT Incubate_Enzyme->Develop Step 2 Read Measure Fluorescence (Ex: 360nm, Em: 460nm) Develop->Read Step 3 Calculate Calculate % Inhibition vs. Vehicle Control Read->Calculate Step 4 IC50 Determine IC50 Value Calculate->IC50 Step 5

Caption: Workflow for determining HDAC inhibitory activity.

In Vitro Sirtuin 3 (SIRT3) Inhibition Assay

This fluorometric assay is designed to measure the inhibitory activity of the test compound against SIRT3.[14][15]

Protocol:

  • Reagent Preparation: Prepare a SIRT3 assay buffer, a fluorogenic SIRT3 substrate, NAD+ (as SIRT3 is NAD+-dependent), and a developer solution.[14]

  • Assay Plate Setup: In a 96-well black plate, add the assay buffer, NAD+, the test compound at various concentrations, and purified recombinant SIRT3 enzyme.[16] Include appropriate controls.

  • Enzyme Reaction: Initiate the deacetylation reaction by adding the fluorogenic substrate. Incubate at 37°C for 30-60 minutes.

  • Development: Add the developer solution to each well and incubate for an additional 15-30 minutes at 37°C to generate the fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence with a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis: Calculate the percentage of SIRT3 inhibition and determine the IC50 value.

Signaling Pathway Implication of SIRT3 Inhibition

SIRT3_Pathway cluster_SIRT3 SIRT3 Activity cluster_Inhibition Inhibition cluster_Downstream Downstream Effects Mitochondria Mitochondria SIRT3 SIRT3 (NAD+-dependent deacetylase) Substrate_DeAc Deacetylated Proteins SIRT3->Substrate_DeAc ROS Increased Mitochondrial ROS SIRT3->ROS Reduces Substrate_Ac Acetylated Mitochondrial Proteins (e.g., MnSOD, IDH2) Substrate_Ac->SIRT3 Metabolism Altered Cellular Metabolism Substrate_DeAc->Metabolism Regulates Inhibitor 2-(4-Ethoxyphenyl)quinoline- 4-carboxylic acid Inhibitor->SIRT3 Inhibits Inhibitor->ROS Leads to Apoptosis Induction of Apoptosis ROS->Apoptosis Metabolism->Apoptosis

Caption: Potential mechanism of SIRT3 inhibition.

Quantitative Data for Representative Quinoline-4-Carboxylic Acid Derivatives

The following table summarizes the in vitro activity of selected 2-phenylquinoline-4-carboxylic acid derivatives from the literature to provide a reference for expected potency.

Compound IDTargetCell Line/EnzymeActivity (IC50)Reference
D28 HDAC3Recombinant HDAC324.45 µM[7][8]
P6 SIRT3MLLr leukemic cells7.2 µM[6]
Compound 7a Caspase-3HT-298.12 µM (antiproliferative)[17]
Compound 7d Caspase-3HT-299.19 µM (antiproliferative)[17]
Compound 5a4 S. aureus-64 µg/mL (MIC)[10]

Conclusion and Future Directions

The 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid scaffold holds considerable promise for the development of novel therapeutic agents. The established biological activities of its close analogues provide a strong rationale for its investigation in anticancer, antimicrobial, and anti-inflammatory drug discovery programs. The protocols detailed in this guide offer a starting point for researchers to explore the full potential of this and other related quinoline-4-carboxylic acid derivatives. Future studies should focus on elucidating the specific molecular targets of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid, optimizing its structure to enhance potency and selectivity, and evaluating its efficacy in in vivo models of disease.

References

  • Arabiyat S, Alzoubi A, Al-Daghistani H, Al-Hiari Y, Kasabri V, Alkhateeb R. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chem Biol Drug Des. 2024 Oct;104(4):e14615.
  • Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available from: [Link]

  • Merck Millipore. HDAC Activity Assay Kit | 566328. Available from: [Link]

  • Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available from: [Link]

  • PMC. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available from: [Link]

  • BPS Bioscience. SIRT3 (Sirtuin3) Fluorogenic Assay Kit. Available from: [Link]

  • ACS Publications. A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma. Available from: [Link]

  • PubMed. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Available from: [Link]

  • Bentham Science Publishers. Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Available from: [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available from: [Link]

  • ACS Omega. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. Available from: [Link]

  • PubMed. Synthesis and in vitro antiproliferative activities of quinoline derivatives. Available from: [Link]

  • PubChem. 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. Available from: [Link]

  • PMC. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available from: [Link]

  • MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available from: [Link]

  • PMC. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase. Available from: [Link]

  • ResearchGate. Inhibition of SIRT3 in HEK293T cells. (A) Representative western blot... Available from: [Link]

  • ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Available from: [Link]

  • ACS Omega. Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. Available from: [Link]

  • Google Patents. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • European Patent Office. Process for the preparation of a quinoline carboxylic acid - EP 0351889 B1. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Pfitzinger Reaction Technical Support Center: A Guide to Optimizing Quinoline Synthesis

Welcome to the technical support center for the Pfitzinger reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Pfitzinger reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synthesis of quinoline-4-carboxylic acids. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this reaction and significantly improve your yields.

Introduction to the Pfitzinger Reaction

The Pfitzinger reaction, a cornerstone in heterocyclic chemistry, is the condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group in the presence of a strong base to yield substituted quinoline-4-carboxylic acids.[1] This reaction is of paramount importance in medicinal chemistry due to the prevalence of the quinoline scaffold in a wide array of pharmacologically active compounds.[2][3]

The reaction proceeds through a well-established mechanism. Initially, the base hydrolyzes the amide bond in isatin to form an intermediate keto-acid. This is followed by condensation with the carbonyl compound to form an imine, which then tautomerizes to an enamine. The enamine subsequently undergoes intramolecular cyclization and dehydration to afford the final quinoline-4-carboxylic acid.[1]

Pfitzinger_Mechanism Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid Base (e.g., KOH) Hydrolysis Imine Imine KetoAcid->Imine + Carbonyl Compound Condensation Enamine Enamine Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Quinoline Quinoline-4-carboxylic Acid Cyclized->Quinoline Dehydration Regioselectivity cluster_reactants Reactants cluster_products Potential Products Isatin Isatin Major 2,3-Dimethylquinoline-4-carboxylic acid (Major Product) Isatin->Major Reacts with MEK Minor 2-Ethylquinoline-4-carboxylic acid (Minor Product) Isatin->Minor Reacts with MEK MEK Methyl Ethyl Ketone (unsymmetrical) Purification_Workflow Crude Crude Reaction Mixture Dissolve Dissolve in Aqueous Base Crude->Dissolve Extract Extract with Organic Solvent (e.g., Diethyl Ether) Dissolve->Extract Aqueous Aqueous Layer (contains product salt) Extract->Aqueous Organic Organic Layer (contains neutral impurities) Extract->Organic Acidify Acidify Aqueous Layer Aqueous->Acidify Precipitate Precipitate Pure Product Acidify->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry Pure Product Filter->Dry

Sources

Optimization

Technical Support Center: Doebner Synthesis of Quinoline-4-Carboxylic Acids

[1] Topic: Troubleshooting Side Products & Optimization in Doebner Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Support Level: Tier 3 (Senior Application Scientist) Welcome to the Do...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Troubleshooting Side Products & Optimization in Doebner Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Support Level: Tier 3 (Senior Application Scientist)

Welcome to the Doebner Synthesis Support Hub

You are likely here because your reaction—intended to yield a pristine 2-substituted quinoline-4-carboxylic acid (Cinchophen derivative)—has instead produced a complex mixture, a decarboxylated by-product, or a stubborn tar.

The Doebner reaction (Aniline + Aldehyde + Pyruvic Acid) is deceptively simple. While it is a powerful multicomponent reaction (MCR) for generating pharmacophores, it relies on a delicate balance between Schiff base formation , Povarov-type cyclization , and oxidative aromatization . When this balance tips, specific side products emerge.

This guide deconstructs those failures mechanistically and provides validated protocols to correct them.

Part 1: The Mechanistic Map & Side Product Spectrum

To troubleshoot, we must first visualize where the chemistry diverges. The Doebner synthesis is not a single straight line; it is a series of reversible equilibria followed by irreversible aromatization.

The Divergence Pathway (Graphviz Diagram)

The following diagram illustrates the "Critical Path" to the desired quinoline-4-carboxylic acid and the specific "Off-Ramps" that lead to common side products.

Doebner_Pathway Start Aniline + Aldehyde + Pyruvic Acid Schiff Imine (Schiff Base) Intermediate Start->Schiff Condensation Diketone Furan-2,3-dione (No Aniline Inc.) Start->Diketone Aldehyde + Pyruvic (No Amine) Complex Anilinopyruvic Acid Complex Schiff->Complex + Pyruvic Acid (Enol form) Dihydro Dihydroquinoline Intermediate Complex->Dihydro Cyclization (Povarov-like) Pyrro Side Product B: Pyrrolidine Derivatives Complex->Pyrro Alt. Cyclization (e.g., Pyridyl amines) Quinoline Target: Quinoline-4- Carboxylic Acid Dihydro->Quinoline Oxidation (-2H) Polym Side Product C: Oligomers/Tars Dihydro->Polym Polymerization (Acid cat.) Decarb Side Product A: Decarboxylated Quinoline Quinoline->Decarb Thermal Decarboxylation

Figure 1: Mechanistic divergence in the Doebner reaction. Red dashed lines indicate failure modes.

Side Product Identification Table

Use this table to match your analytical data (LC-MS, NMR) to the likely culprit.

Side Product ClassAnalytical SignatureRoot Cause
Decarboxylated Quinoline MS: [M-44] peak (Loss of CO₂). NMR: Loss of COOH proton; appearance of H-4 singlet.Thermal Stress: Reaction temperature >100°C or prolonged reflux in high-boiling solvents (e.g., nitrobenzene) promotes thermal decarboxylation [1].
Dihydroquinoline MS: [M+2] peak relative to target. NMR: Aliphatic signals in the heterocyclic ring region.Incomplete Oxidation: The "Doebner Hydrogen Transfer" failed. The imine formed in situ acts as the oxidant; if stoichiometry is off, oxidation stalls [2].
Pyrrolidine-2,3-diones MS: Varies. NMR: Complex aliphatic region; lack of aromatic quinoline signals.Wrong Cyclization Mode: Common with heterocyclic amines (e.g., aminopyridines) where ring nitrogen competes with the ortho-carbon for cyclization [3].
Aldol/Polymers (Tar) Appearance: Black, insoluble gum. NMR: Broad, undefined humps.Aldehyde Instability: Acid-catalyzed self-condensation of the aldehyde or polymerization of pyruvic acid before the Schiff base forms [4].
Regioisomers (5- vs 7-) NMR: Splitting of aromatic signals (e.g., two sets of doublets).Meta-Substituted Anilines: Cyclization can occur at either ortho position. Sterics usually favor the less hindered (7-substituted) product, but mixtures are common [1].

Part 2: Troubleshooting Tickets (Q&A)

Ticket #001: "My reaction yields a black tar with <10% product."

Diagnosis: You are likely experiencing premature polymerization . Aldehydes and pyruvic acid are prone to acid-catalyzed aldol condensation and polymerization if they do not react with the aniline first.

Corrective Action:

  • Pre-form the Schiff Base: Do not mix all three components at once. Stir the aniline and aldehyde in the solvent (e.g., ethanol or acetonitrile) for 15–30 minutes before adding pyruvic acid. This locks the aldehyde into the stable imine form.

  • Slow Addition: Add the pyruvic acid dropwise over 30–60 minutes rather than in a single bolus.

  • Switch Solvent: Move from refluxing ethanol to Acetonitrile (MeCN) . Recent studies indicate MeCN reduces tar formation and simplifies workup [2].

Ticket #002: "I see a major peak with Mass M-44."

Diagnosis: Your product is decarboxylating .[1] Quinoline-4-carboxylic acids are sterically crowded (peri-interaction between H-5 and COOH). High heat relieves this strain by ejecting CO₂.

Corrective Action:

  • Lower Temperature: If refluxing in acetic acid or nitrobenzene, switch to refluxing ethanol (78°C) or MeCN (82°C) .

  • Avoid Basic Workups: While base is used to dissolve the acid product during purification, prolonged exposure to strong base and heat can accelerate decarboxylation.

  • Catalyst Switch: Use a Lewis Acid catalyst like BF₃·THF or Sc(OTf)₃ at lower temperatures (60–65°C) instead of harsh Brønsted acids [2].

Ticket #003: "Reaction works for Aniline, but fails for Nitro-Aniline (Electron-Poor)."

Diagnosis: Nucleophilic Failure. Electron-withdrawing groups (EWGs) on the aniline deactivate the ring, making the critical cyclization step (electrophilic aromatic substitution) kinetically difficult.

Corrective Action:

  • The "Modified Doebner" Protocol: Standard conditions (EtOH reflux) rarely work for EWG-anilines.

  • Use Water as Co-solvent: A water/ethylene glycol system with p-TSA (p-toluenesulfonic acid) allows for higher temperatures without the harshness of neat acid [5].

  • Stoichiometry Adjustment: Increase the Aniline:Aldehyde ratio to 2:1 . The excess Schiff base acts as the hydrogen acceptor (oxidant) to drive the aromatization of the sluggish intermediate [2].

Ticket #004: "I cannot separate the product from the starting material."

Diagnosis: Solubility overlap. Both the starting aniline and the quinoline acid can be amphoteric or have similar solubilities in organic solvents.

Corrective Action:

  • The "Base-Acid" Swing:

    • Dissolve crude solid in 10% aqueous Na₂CO₃ (The product dissolves as the carboxylate salt; impurities/anilines often stay undissolved).

    • Filter the solution to remove tars and unreacted Schiff bases.

    • Acidify the filtrate with acetic acid (pH 4–5). The pure quinoline-4-carboxylic acid will precipitate.

  • Avoid Column Chromatography: These acids streak on silica. Recrystallization from glacial acetic acid or ethanol is superior.

Part 3: Validated Experimental Protocols

Protocol A: Standard Doebner Synthesis (For Electron-Neutral/Rich Anilines)

Best for: Aniline, Toluidine, Anisidine.

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and magnetic stir bar.

  • Schiff Base Formation: Add Aniline (10 mmol) and Benzaldehyde (10 mmol) to Ethanol (20 mL) . Stir at room temperature for 20 minutes.

    • Checkpoint: Solution should turn slightly yellow/cloudy (imine formation).

  • Addition: Add Pyruvic Acid (10 mmol) dropwise.

  • Reaction: Heat to reflux (80°C) for 3–4 hours.

    • Observation: A heavy precipitate (the product) usually forms during reflux.

  • Workup: Cool to room temperature. Filter the precipitate. Wash with cold ethanol (2 x 5 mL) and ether (2 x 5 mL).

  • Purification: Recrystallize from hot ethanol or acetic acid if necessary.

Protocol B: Modified BF₃-Catalyzed Synthesis (For Electron-Poor Anilines)

Best for: Nitroanilines, Haloanilines, Trifluoromethoxy-anilines. Reference: J. Org. Chem. 2013 [2]

  • Setup: Dry glassware, N₂ atmosphere.

  • Dissolution: Dissolve Aniline (10 mmol) and Aldehyde (12 mmol) in Acetonitrile (10 mL) .

  • Catalyst: Add BF₃·THF (2.8 mmol, ~0.3 equiv) . Stir at 65°C for 10 mins.

  • Slow Addition: Dissolve Pyruvic Acid (12 mmol) in Acetonitrile (5 mL). Add this solution dropwise over 3 hours via syringe pump or addition funnel while maintaining 65°C.

  • Completion: Stir at 65°C for an additional 12–20 hours.

  • Workup: Pour mixture into water. Basify with Na₂CO₃ to pH 9 (dissolves product). Extract impurities with Ethyl Acetate.[2][3][4] Acidify aqueous layer to pH 4 with HCl. Filter the precipitated white/yellow solid.

Part 4: Optimization Decision Tree

Use this logic flow to select the right conditions before starting.

Optimization_Tree Start Start: Select Aniline CheckEWG Has Electron- Withdrawing Group? Start->CheckEWG NoEWG No (e.g., -H, -OMe) CheckEWG->NoEWG Electron Rich YesEWG Yes (e.g., -NO2, -CF3) CheckEWG->YesEWG Electron Poor CheckHet Is it Heterocyclic? (e.g., Pyridine) NoEWG->CheckHet ModProto Protocol B: MeCN + BF3*THF YesEWG->ModProto StdProto Protocol A: EtOH Reflux CheckHet->StdProto Carbocyclic Warning Risk: Pyrrolidone formation. Use Pfitzinger Reaction instead. CheckHet->Warning Heterocyclic

Figure 2: Decision tree for selecting reaction conditions based on substrate electronics.

References

  • Doebner Reaction - Wikipedia . Retrieved from .

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction . The Journal of Organic Chemistry, 2013. Retrieved from .

  • Failure of the Doebner Reaction with 2-Chloro-5-aminopyridine. Journal of the American Chemical Society, 1946. (Contextualized via search snippet 1.1).
  • Byproduct formation in the Doebner-von Miller reaction . BenchChem Technical Support. Retrieved from .

  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction . Synthetic Communications, 2023. Retrieved from .

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Pyruvic Acid, Anilines, and BF₃·THF before handling.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid. This resource is designed to provide in-...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and optimizing your reaction yields. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience.

I. Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid can be a significant impediment to research and development timelines. This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction has resulted in a very low yield or has failed completely. What are the potential causes and how can I troubleshoot this?

Several factors can contribute to a low or nonexistent yield in quinoline synthesis. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.

Potential Causes and Solutions:

  • Purity of Starting Materials: The purity of aniline, 4-ethoxyacetophenone, and pyruvic acid is paramount. Impurities can interfere with the reaction, leading to the formation of side products or complete reaction failure.

    • Actionable Advice: Ensure that aniline is freshly distilled before use to remove any oxidation products. Verify the purity of 4-ethoxyacetophenone and pyruvic acid by NMR or other appropriate analytical techniques.

  • Reaction Conditions: The choice of catalyst and reaction temperature is critical for driving the reaction to completion.

    • Actionable Advice: The Doebner reaction, a common method for this synthesis, is typically acid-catalyzed.[1] Ensure the appropriate concentration and type of acid are used. Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) can be effective.[2][3] Optimization of the reaction temperature by performing small-scale parallel syntheses at varying temperatures (e.g., 80°C, 100°C, 120°C) can significantly improve yields.[4]

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.

    • Actionable Advice: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of starting materials and the appearance of the product spot will indicate the reaction's progression. Continue the reaction until no further change is observed on the TLC plate.

Question 2: I am observing a significant amount of tar-like byproducts, making product isolation difficult and drastically reducing my yield. What is the cause and how can I prevent this?

Tar formation is a frequent challenge in acid-catalyzed quinoline syntheses like the Doebner and Doebner-von Miller reactions.[2] This is primarily due to the acid-catalyzed self-condensation or polymerization of the carbonyl compounds.[2]

Strategies to Minimize Tar Formation:

  • Slow Addition of Reagents: Adding the carbonyl compound (a mixture of 4-ethoxyacetophenone and pyruvic acid) slowly to the heated acidic solution of aniline can help control the exothermic nature of the reaction and minimize polymerization.[2]

  • Temperature Control: Maintaining a consistent and optimal reaction temperature is crucial. Overheating can accelerate the rate of polymerization. Utilize a temperature-controlled oil bath and monitor the internal reaction temperature.

  • Solvent Choice: The choice of solvent can influence the reaction outcome. While some syntheses are performed neat, the use of a high-boiling point solvent can sometimes help to maintain a more controlled reaction temperature.

Question 3: My final product is difficult to purify, and I suspect the presence of isomeric impurities. How can I improve the purity of my 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid?

The presence of regioisomers is a potential complication in some quinoline syntheses.[2] Additionally, unreacted starting materials and side products can co-precipitate with the desired product.

Purification Strategies:

  • Work-up Procedure: A carefully executed work-up is the first step in obtaining a pure product. After the reaction is complete, the mixture is typically cooled and neutralized.[2] The crude product often precipitates upon neutralization.

    • Protocol:

      • Cool the reaction mixture to room temperature.

      • Slowly pour the mixture into a beaker of ice water with vigorous stirring.

      • Carefully neutralize the solution with a base (e.g., aqueous sodium hydroxide or calcium hydroxide) to precipitate the carboxylic acid salt.[2][5]

      • Filter the crude product and wash thoroughly with cold water to remove inorganic salts and water-soluble impurities.

  • Recrystallization: This is a powerful technique for purifying solid organic compounds.

    • Protocol:

      • Dissolve the crude product in a minimal amount of a suitable hot solvent. Common solvents for recrystallizing quinoline-4-carboxylic acids include ethanol, ethanol/water mixtures, or dimethylformamide (DMF).[5]

      • If the solution is colored, you can add a small amount of activated charcoal and heat for a short period to adsorb colored impurities.

      • Hot filter the solution to remove the charcoal and any insoluble impurities.

      • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

      • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

Question 4: The yield of my Pfitzinger reaction is lower than expected. What are the key parameters to optimize for this specific synthesis of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid?

The Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound in the presence of a base, is an excellent alternative for synthesizing quinoline-4-carboxylic acids.[5][6]

Key Optimization Parameters for the Pfitzinger Reaction:

ParameterRecommended Range/ConditionRationale
Base Potassium hydroxide (KOH) is commonly used.The base is required to hydrolyze the amide bond of isatin to form the reactive keto-acid intermediate.[6]
Solvent Ethanol or ethanol/water mixtures are typical.[7]Protic solvents are generally used in the Pfitzinger reaction.
Temperature Refluxing conditions are often necessary.[7]Higher temperatures are typically required to drive the condensation and cyclization steps to completion.
Reaction Time Can range from several hours to 24 hours.[8]Monitoring the reaction by TLC is essential to determine the optimal reaction time.

Experimental Protocol for Pfitzinger Synthesis:

A general procedure involves refluxing a mixture of isatin, 4-ethoxyacetophenone, and a strong base like potassium hydroxide in a suitable solvent such as ethanol. After the reaction is complete, the solvent is typically removed, and the residue is dissolved in water. The aqueous solution is then washed with an organic solvent to remove unreacted carbonyl compounds, followed by acidification to precipitate the desired quinoline-4-carboxylic acid.[5]

II. Frequently Asked Questions (FAQs)

This section addresses common questions about the synthesis of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, providing insights into the underlying chemical principles.

What is the mechanism of the Doebner reaction for the synthesis of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid?

The Doebner reaction involves the condensation of an aniline, an aldehyde (in this case, formed in situ from the reaction of 4-ethoxyacetophenone with pyruvic acid), and pyruvic acid.[1] The reaction proceeds through the formation of an enamine, followed by cyclization and subsequent dehydration and oxidation to yield the final quinoline-4-carboxylic acid.

.dot

Doebner_Reaction_Mechanism Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Condensation Carbonyl 4-Ethoxyacetophenone + Pyruvic Acid Carbonyl->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product 2-(4-Ethoxyphenyl)quinoline- 4-carboxylic acid Cyclized->Product Dehydration & Oxidation

Caption: Simplified workflow of the Doebner reaction.

What are the advantages of using the Pfitzinger reaction over the Doebner reaction?

The Pfitzinger reaction can sometimes offer advantages in terms of regioselectivity and the avoidance of harsh acidic conditions that can lead to tar formation.[6][9] However, the choice of synthetic route often depends on the availability of starting materials and the specific substitution pattern desired on the quinoline ring.

How does the ethoxy group on the phenyl ring influence the reaction?

The ethoxy group is an electron-donating group, which can influence the reactivity of the 4-ethoxyacetophenone starting material. This electronic effect can impact the rate of the initial condensation step and may also influence the stability of intermediates in the reaction pathway.

What are the common characterization techniques for the final product?

The structure and purity of the synthesized 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid should be confirmed using a combination of spectroscopic and analytical techniques. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carboxylic acid C=O and O-H bonds.

  • Melting Point Analysis: To assess the purity of the final product. A sharp melting point range is indicative of high purity.

.dot

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckPurity->Start Impure OptimizeConditions Optimize Reaction Conditions (Temp, Catalyst) CheckPurity->OptimizeConditions Pure MonitorReaction Monitor Reaction Progress (TLC) OptimizeConditions->MonitorReaction AddressTar Address Tar Formation MonitorReaction->AddressTar Incomplete ImprovePurification Improve Purification Protocol MonitorReaction->ImprovePurification Complete AddressTar->ImprovePurification Tar Present Success Improved Yield ImprovePurification->Success

Caption: A logical workflow for troubleshooting low yields.

References

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction.
  • Semantic Scholar. Doebner-von Miller reaction.
  • PubMed. (1981). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
  • SynArchive. Doebner-Miller Reaction.
  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.
  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis.
  • Wikipedia. Pfitzinger reaction.
  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
  • JOCPR.
  • PMC.
  • PMC. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • MDPI.
  • ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
  • ResearchGate. (2025).
  • Google Patents.
  • Google Patents.
  • Wikipedia. Doebner–Miller reaction.
  • European Patent Office.
  • Santa Cruz Biotechnology. 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid | SCBT.
  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
  • ACS Omega. (2020).
  • PMC. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
  • Slideshare.
  • ACS Publications.
  • Synfacts. (2018).

Sources

Optimization

Technical Support Center: Dissolving 2-(4-Ethoxyphenyl)quinoline-4-carboxylic Acid

Welcome to the technical support center for handling and preparing solutions of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid for in vitro assays. This guide provides field-proven insights and detailed protocols to help...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and preparing solutions of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid for in vitro assays. This guide provides field-proven insights and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges associated with this compound's low aqueous solubility. Our approach is grounded in the fundamental physicochemical principles governing the behavior of quinoline carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in dissolving 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid?

This compound presents two primary challenges. First, its molecular structure, featuring a large, rigid quinoline ring system and a phenyl group, makes it inherently hydrophobic. The predicted octanol-water partition coefficient (XlogP) is approximately 3.7, indicating poor water solubility. Second, the presence of the carboxylic acid group makes its solubility highly dependent on pH. In neutral or acidic aqueous solutions, the carboxylic acid remains protonated (-COOH), rendering the molecule less polar and prone to precipitation.

Q2: Which organic solvent is recommended for creating a primary stock solution?

For in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution. DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a vast range of organic compounds[1]. NMR data for structurally similar quinoline-4-carboxylic acid derivatives are frequently acquired using DMSO, which indicates good solubility in this solvent[2][3].

Q3: Can I dissolve the compound directly in aqueous buffers like PBS or cell culture media?

Direct dissolution in neutral aqueous buffers (e.g., PBS at pH 7.4) or cell culture media is strongly discouraged and will likely fail. The protonated carboxylic acid at this pH significantly limits aqueous solubility. Attempting to do so will result in an insoluble suspension, leading to inaccurate concentration measurements and unreliable experimental results.

Q4: How does pH affect the solubility of this compound?

The carboxylic acid moiety is the key to managing aqueous solubility. By increasing the pH of the solution with a base, the carboxylic acid is deprotonated to form a carboxylate salt (-COO⁻). This ionic form is significantly more polar and exhibits much greater solubility in water. This is a standard principle for solubilizing acidic compounds[4]. The general reaction is:

R-COOH (insoluble) + NaOH (base) ⇌ R-COO⁻Na⁺ (soluble salt) + H₂O

Q5: What is the pKa of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid?

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Precipitation upon dilution of DMSO stock into aqueous media. The final concentration of the compound in the aqueous medium exceeds its solubility limit at the media's pH. The percentage of DMSO in the final solution may also be too low to maintain solubility.1. Decrease Final Concentration: The most common reason for precipitation is supersaturation. Reduce the target final concentration of the compound. 2. Increase Final DMSO Concentration: Ensure the final DMSO concentration does not fall below a critical level (typically <0.5% for cell-based assays, but this is compound-dependent). Note that high DMSO levels can be toxic to cells. 3. Use a pH-Adjusted Aqueous Protocol: For higher final concentrations, avoid direct dilution of a DMSO stock. Instead, use the basic aqueous stock protocol outlined below.
Compound will not dissolve in DMSO. The concentration is too high, or the compound may require gentle heating.1. Warm the Solution: Gently warm the solution to 37°C and vortex or sonicate. 2. Reduce Stock Concentration: If warming is ineffective, the desired concentration likely exceeds the compound's solubility limit in DMSO. Prepare a more dilute stock solution.
Aqueous basic stock solution is cloudy or has particulates. Incomplete deprotonation or insufficient base was added. The pH has not been raised sufficiently to achieve full dissolution.1. Check and Adjust pH: Use a calibrated pH meter to check the solution's pH. 2. Add More Base: Add small, incremental amounts of 1N NaOH while stirring and monitor for dissolution. Ensure the final pH does not become excessively high, which could damage the compound or be incompatible with your assay.
Cell toxicity observed at expectedly non-toxic compound concentrations. The toxicity may be due to the solvent (e.g., DMSO) or the pH of the final solution.1. Run a Solvent Control: Always include a vehicle control (media + equivalent amount of DMSO or basic buffer) in your experiments to assess solvent toxicity. 2. Verify Final pH: Ensure the addition of your stock solution does not significantly alter the pH of the final cell culture medium. The buffering capacity of most media (e.g., with bicarbonate) can handle small additions, but this should be verified.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This is the preferred method for preparing a stock solution for long-term storage and for experiments requiring very low final concentrations of the compound.

Rationale: This protocol leverages the strong solubilizing power of DMSO to create a concentrated, stable stock that can be serially diluted.

Step-by-Step Methodology:

  • Weigh the Compound: Accurately weigh the desired amount of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid powder in a sterile microcentrifuge tube or glass vial.

  • Add DMSO: Add the calculated volume of high-purity, sterile DMSO (cell culture grade) to achieve the target concentration (e.g., 10-50 mM).

  • Facilitate Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm it gently at 37°C. Visually inspect for complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Preparation of an Aqueous Stock Solution using pH Adjustment

This method is suitable when a higher final concentration in aqueous media is required and direct dilution of a DMSO stock leads to precipitation.

Rationale: This protocol converts the insoluble acid into its highly soluble carboxylate salt by using a base, allowing for a higher concentration in a fully aqueous system.

Step-by-Step Methodology:

  • Weigh the Compound: Accurately weigh the compound into a sterile container.

  • Initial Suspension: Add a small volume of sterile water to create a suspension.

  • Add Base: While stirring, add 1N NaOH dropwise. The compound should begin to dissolve as the pH increases and the carboxylate salt is formed.

  • Monitor and Adjust: Continue adding NaOH until the compound is fully dissolved. Use a calibrated pH meter to monitor the pH, aiming for a final pH between 8.0 and 10.0. Do not add an excessive amount of base.

  • Final Volume Adjustment: Once fully dissolved, add sterile water to reach the final desired volume and concentration.

  • Sterilization and Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. This aqueous stock is generally less stable than a DMSO stock and should be prepared fresh or stored for short periods at 4°C.

Visualization of Dissolution Workflow

The following diagram illustrates the decision-making process for preparing a solution of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid for your in vitro assay.

DissolutionWorkflow Workflow for Dissolving 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid cluster_prep Preparation cluster_dmso Protocol 1: Organic Stock cluster_aqueous Protocol 2: Aqueous Stock Start Start: Weigh Compound ChooseSolvent Choose Primary Solvent System Start->ChooseSolvent DMSO_Stock Prepare High-Concentration Stock in DMSO (e.g., 10-50 mM) ChooseSolvent->DMSO_Stock For long-term storage & low final concentration Aqueous_Stock Prepare Aqueous Stock using Base (e.g., 1N NaOH) ChooseSolvent->Aqueous_Stock For high final concentration or when DMSO is not suitable Dilute Dilute Stock into Final Aqueous Assay Medium DMSO_Stock->Dilute CheckPrecipitate Precipitation upon Dilution? Dilute->CheckPrecipitate Success Proceed with Experiment CheckPrecipitate->Success No Troubleshoot Go to Troubleshooting Guide CheckPrecipitate->Troubleshoot Yes Use_Aqueous Use Aqueous Stock Directly in Assay Medium Aqueous_Stock->Use_Aqueous Use_Aqueous->Success

Caption: Decision workflow for solvent selection and stock preparation.

References

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. PubChem. Available at: [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives... Royal Society of Chemistry. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Center for Biotechnology Information. Available at: [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework... MDPI. Available at: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon Web Services. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Chemical Properties of Quinoline-4-carboxylic acid, 2-ethoxy, 2-(diethylaminoethyl)amide. Chemeo. Available at: [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. PubChem. Available at: [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]

Sources

Troubleshooting

Preventing decomposition of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid during synthesis

Technical Support Center: Synthesis & Stability of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic Acid Introduction Welcome to the technical support module for the synthesis of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid (CA...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Stability of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic Acid

Introduction

Welcome to the technical support module for the synthesis of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid (CAS Analog: Cinchophen derivative). This guide addresses the specific stability challenges associated with the Pfitzinger reaction , primarily focusing on the mitigation of thermal decarboxylation and ether cleavage during the workup and purification phases.

As Senior Application Scientists, we recognize that while the formation of the quinoline core is thermodynamically favorable, the subsequent isolation steps are where yield loss and decomposition most frequently occur.

Module 1: Reaction Logic & Pathway

The synthesis utilizes the Pfitzinger Reaction , condensing Isatin with 4-Ethoxyacetophenone in a strong alkaline medium.

The Mechanism:

  • Ring Opening: Isatin is hydrolyzed by KOH to form potassium isatinate (keto-acid).

  • Condensation: The ketone enolate attacks the keto-acid.

  • Cyclization: Intramolecular condensation yields the quinoline-4-carboxylic acid salt.

Critical Control Point (CCP): The transition from the stable alkaline salt to the free acid is the most volatile step. The carboxylic acid at the C4 position is electronically predisposed to decarboxylation under thermal stress.

PfitzingerSynthesis Isatin Isatin (Indole-2,3-dione) Isatinate Potassium Isatinate (Ring Open) Isatin->Isatinate Hydrolysis Ketone 4-Ethoxyacetophenone Condensation Aldol Condensation (Reflux) Ketone->Condensation Base 33% KOH (aq) Base->Isatinate Isatinate->Condensation Salt Quinoline-4-carboxylate (Potassium Salt) Condensation->Salt Cyclization Product 2-(4-Ethoxyphenyl) quinoline-4-carboxylic acid Salt->Product Protonation (pH 3-4) Acid Acidification (AcOH/HCl) Decarb RISK: Decarboxylation (Loss of CO2) Product->Decarb Heat > 100°C or pH < 1

Figure 1: Reaction pathway highlighting the critical acidification step where stability is compromised.

Module 2: Troubleshooting & Stability FAQs

Q1: Why is my product losing mass and changing melting point after drying?

Diagnosis: Thermal Decarboxylation. Technical Insight: Quinoline-4-carboxylic acids are prone to losing


 because the nitrogen in the quinoline ring acts as an electron sink, stabilizing the transition state for decarboxylation. This is accelerated by heat and strong mineral acids.
Corrective Action: 
  • Never dry this compound in an oven above 100°C.

  • Protocol: Dry under high vacuum at 40–50°C .

  • Verification: Check IR spectrum. Loss of the broad

    
     stretch (2500–3300 
    
    
    
    ) and
    
    
    stretch (1700
    
    
    ) indicates decarboxylation.
Q2: I see a new peak at ~9.0-10.0 ppm (phenol -OH) in the NMR. What happened?

Diagnosis: Ether Cleavage. Technical Insight: The 4-ethoxy group is an aryl alkyl ether. While stable to base, it is vulnerable to strong acids (HI, HBr) or prolonged reflux in concentrated HCl. Corrective Action:

  • Avoid using HBr or HI for acidification.

  • Use Glacial Acetic Acid to lower pH to ~5, then use dilute HCl only if necessary to reach pH 3-4. Do not drop pH below 1.

Q3: The product color is dark orange/brown instead of yellow/white.

Diagnosis: Isatin degradation or polymerization ("Isatin Red"). Technical Insight: Unreacted Isatin polymerizes in base. Corrective Action:

  • Ensure slight excess of the ketone (1.1 eq) to consume all Isatin.

  • Purification: Dissolve the crude product in dilute

    
    . Polymerized impurities often remain insoluble or can be removed via charcoal filtration. Reprecipitate the filtrate with acetic acid.
    

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid with minimized decomposition.

Step 1: Condensation (Pfitzinger Reaction)[1][2][3][4][5]
  • Prepare Solvent: In a round-bottom flask, mix Ethanol (

    
     of Isatin) and Water (
    
    
    
    ).
  • Add Reactants: Add Isatin (1.0 eq) and KOH (3.0 eq) . Stir until Isatin dissolves (solution turns deep red/orange).

  • Add Ketone: Add 4-Ethoxyacetophenone (1.1 eq) .

  • Reflux: Heat to reflux (

    
    ) for 12–24 hours .
    
    • Checkpoint: Monitor via TLC (EtOAc/Hexane). Isatin spot should disappear.

Step 2: Controlled Workup (Critical for Stability)
  • Distillation: Distill off the ethanol under reduced pressure. (Do not overheat the residue).

  • Dilution: Dissolve the remaining potassium salt residue in water.

  • Filtration: Filter the alkaline solution to remove unreacted ketone or insoluble tars.

  • Cooling: Cool the filtrate to 0–5°C in an ice bath.

    • Why? Precipitation at low temp favors the amorphous/crystalline acid over the decarboxylated oil.

  • Acidification: Slowly add Glacial Acetic Acid dropwise with vigorous stirring.

    • Target pH: 3–4 .

    • Note: A thick precipitate will form. If the suspension becomes too thick, add cold water.

  • Isolation: Filter the solid via vacuum filtration. Wash with cold water (3x) to remove excess acid and salts.

Step 3: Purification & Drying
  • Recrystallization: Recrystallize from Ethanol or Methanol.

    • Warning: Do not boil for extended periods. Dissolve and cool immediately.

  • Drying: Dry in a vacuum desiccator over

    
     or in a vacuum oven at maximum 50°C .
    

Module 4: Data Specifications

ParameterSpecificationNotes
Appearance White to Pale Yellow PowderDark orange indicates impurities.
Melting Point 250°C – 260°C (Dec)Depends on specific polymorph; decomposes upon melting.
Solubility Soluble in aqueous base (

,

), DMSO.
Insoluble in water and non-polar solvents.
1H NMR (DMSO-d6)

13.5-14.0 (s, 1H, COOH)
Disappearance of this peak confirms decarboxylation.
IR Spectroscopy

stretch: ~1680-1700

Broad

stretch for acid must be present.

References

  • Pfitzinger, W. (1886). J. Prakt. Chem., 33, 100. (Original description of the reaction mechanism and quinoline formation).

  • Manske, R. H. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144. Link

  • Patel, D. B., et al. (2017).[1] Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.[1] Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Link

  • Organic Chemistry Portal. Pfitzinger Reaction: Mechanism and Examples. Link

Sources

Optimization

Purification challenges of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid

Topic: Purification & Isolation Challenges Executive Summary The Molecule: 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid is a lipophilic analog of Cinchophen (2-phenylquinoline-4-carboxylic acid). It is typically synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Challenges

Executive Summary

The Molecule: 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid is a lipophilic analog of Cinchophen (2-phenylquinoline-4-carboxylic acid). It is typically synthesized via the Pfitzinger reaction (Isatin + 4'-Ethoxyacetophenone).

The Challenge: Users frequently report low yields and persistent "red/brown" discoloration. These failures are rarely due to the reaction chemistry itself, but rather the amphoteric nature of the quinoline core and the lipophilicity introduced by the ethoxy tail. This guide replaces generic "acidify and filter" instructions with a precision-controlled isolation protocol.

Critical Analysis: The Solubility Trap

Before attempting purification, you must understand why your product is staying in solution or co-precipitating with impurities. This molecule behaves as a zwitterion .

  • pH < 2 (Strong Acid): The quinoline nitrogen protonates (

    
    ). The molecule becomes a soluble cationic salt (Hydrochloride).
    
  • pH > 7 (Basic): The carboxylic acid deprotonates (

    
    ). The molecule becomes a soluble anionic salt (Potassium/Sodium carboxylate).
    
  • pH 4.0 – 5.0 (The Sweet Spot): The molecule exists as a neutral, insoluble solid. This is the only window for isolation.

Visualizing the Solubility Profile

The following diagram illustrates the relationship between pH and solubility for this specific scaffold.

SolubilityCurve cluster_acid pH < 2 (Soluble) cluster_iso pH 4.0 - 5.0 (Insoluble) cluster_base pH > 7 (Soluble) Cation Cationic Form (NH+ / COOH) Soluble in Water Neutral Neutral/Zwitterion (N / COOH) PRECIPITATES Cation->Neutral Add Base (Deprotonate N) Neutral->Cation Add Excess Acid (Protonate N) Anion Anionic Form (N / COO-) Soluble in Base Neutral->Anion Add Base (Deprotonate COOH) Anion->Neutral Add Acid (Protonate COO-)

Figure 1: The solubility "U-curve" of quinoline-4-carboxylic acids. Missing the pH 4-5 window is the #1 cause of yield loss.

Troubleshooting Guide: Step-by-Step Protocols

Module A: The "Crash Out" (Isolation from Reaction Mixture)

Issue: "I added HCl, but no precipitate formed," or "I got a sticky gum." Root Cause: Rapid addition of strong mineral acid (HCl) creates local pockets of pH < 1, redissolving the product as a salt or trapping impurities.

Corrective Protocol:

  • Dilution: After the alkaline reflux (KOH/EtOH), distill off the ethanol. Dilute the remaining aqueous residue with water (ratio 1:5).

  • Clarification: If the basic solution is dark black/brown, treat with activated charcoal (5% w/w) for 30 mins and filter through Celite while basic. This removes polymeric tars before they precipitate with your product.

  • The Acid Switch: Do NOT use concentrated HCl.

    • Use Glacial Acetic Acid (AcOH) .[1]

    • Add AcOH dropwise with vigorous stirring.

    • Target: Monitor pH with a meter. Stop exactly at pH 4.5 .

    • Why? AcOH acts as a buffer. It is difficult to overshoot the pH into the cationic region (pH < 2) using Acetic Acid, whereas one drop of Conc. HCl can ruin the batch.

Module B: Impurity Exorcism (Isatin & Red Color)

Issue: Product is salmon-pink or brick-red (should be off-white/yellow). Root Cause: Unreacted Isatin (orange/red) and quinoline oligomers.

The Purification Workflow:

PurificationFlow Raw Crude Precipitate (pH 4.5) Wash1 Wash 1: Hot Water Raw->Wash1 Remove inorganic salts Wash2 Wash 2: 10% NaHSO3 (Sodium Bisulfite) Wash1->Wash2 Target: Unreacted Isatin Decision Is it still Red? Wash2->Decision Recryst Recrystallization: Glacial Acetic Acid Decision->Recryst Yes Final Pure Product (>98% HPLC) Decision->Final No (Yellow/White) Recryst->Final

Figure 2: Decision tree for removing specific impurities.

Detailed Steps:

  • Bisulfite Wash: Unreacted Isatin forms a soluble bisulfite adduct. Wash the crude filter cake with 10% Sodium Bisulfite (

    
    ) solution. This often strips the orange color immediately.
    
  • The "God Solvent" for Quinolines: If the product remains impure, recrystallize from Glacial Acetic Acid .

    • Dissolve crude solid in boiling AcOH.

    • (Optional) Add activated carbon.

    • Filter hot.

    • Cool slowly. The 4-ethoxyphenyl group aids crystallization in organic acids compared to the more water-soluble parent compound.

Data & Specifications

Solvent Compatibility Matrix
SolventSolubility (Cold)Solubility (Hot)Application
Water (pH 7) InsolubleInsolubleWashing salts
Water (pH 10) SolubleSolubleReaction Medium
Ethanol Sparingly SolubleSolubleSynthesis Solvent
Glacial Acetic Acid ModerateHighBest for Recrystallization
DMF/DMSO HighHighAvoid (Hard to dry)
Key Chemical Markers
ParameterValueNote
CAS (Analog) 35399-04-1Refers to parent/close analogs; specific ethoxy-isomer varies by catalog.[2]
pKa (Nitrogen) ~4.9Protonation below this leads to solubility.
pKa (COOH) ~4.5Deprotonation above this leads to solubility.
Appearance Yellow/Off-WhiteRed/Pink indicates Isatin contamination.

Frequently Asked Questions (FAQ)

Q: Can I use the Doebner reaction (Aniline + Aldehyde + Pyruvic Acid) instead of Pfitzinger? A: Yes, but purification is often harder. The Doebner reaction frequently yields "Schiff base" intermediates and requires harsh acidic workups that can trap the ethoxy group (potential ether cleavage if HBr/HI is used). The Pfitzinger route (Isatin) is cleaner for this specific derivative because the ring closure is thermodynamically driven in base.

Q: My product turned into a gel during acidification. A: You likely have trapped ethanol. If the synthesis solvent (EtOH) wasn't fully removed before acidification, the product forms a semi-soluble solvate. Fix: Redissolve in dilute NaOH, distill off all alcohol, and re-acidify with Acetic Acid.

Q: Why is my melting point lower than the literature value (~210-220°C)? A: This is a classic sign of decarboxylation . If you heated the reaction too vigorously or dried the product >100°C for too long, you may have lost the -COOH group, yielding 2-(4-ethoxyphenyl)quinoline. Always dry under vacuum at 60°C max.

References

  • Pfitzinger Reaction Mechanism & Scope

    • Synthesis of Isatine Derivatives Considering Pfitzinger Reaction. (2014).[1][3][4][5] International Journal of Science and Research.

    • (General Pfitzinger protocols).

  • Solubility & Purification of Quinoline-4-Carboxylic Acids

    • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives.[3] (2022).[3][6] Frontiers in Chemistry.

    • (Detailed workup for phenyl-analogs, applicable to ethoxy-analogs).

  • Specific Analog Data (Cinchophen Derivatives)

    • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
    • (Confirming Acetic Acid recrystallization protocols).

  • Chemical Properties (Parent Compound)

    • 2-Phenylquinoline-4-carboxylic acid (PubChem).[2]

    • (pKa and solubility data grounding).

Sources

Troubleshooting

Technical Support Center: Green Synthesis &amp; Catalysis

Topic: Alternative Catalysts for the Doebner Modification (Knoevenagel-Doebner Condensation) Ticket ID: #GS-402-CNM Status: Active Analyst: Senior Application Scientist Introduction: Beyond Pyridine Welcome to the Green...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Catalysts for the Doebner Modification (Knoevenagel-Doebner Condensation) Ticket ID: #GS-402-CNM Status: Active Analyst: Senior Application Scientist

Introduction: Beyond Pyridine

Welcome to the Green Synthesis Support Hub. You are likely accessing this guide because the traditional Doebner reaction—relying on pyridine and piperidine to condense aromatic aldehydes with malonic acid—is creating bottlenecks in your workflow. Whether due to toxicity, difficult workups, or regulatory pressure to reduce VOCs, the "classic" method is no longer the gold standard.

Scope Clarification: This guide addresses the Knoevenagel-Doebner condensation (Synthesis of


-unsaturated carboxylic acids, e.g., Cinnamic Acid), not the quinoline synthesis Doebner reaction.

Our technical directive is simple: Replace toxic bases with catalytic systems that drive both condensation and decarboxylation efficiently.

Catalyst Selection Matrix

Use this data table to select the alternative system that best fits your current lab constraints.

Catalyst SystemTypeGreen ScoreKey AdvantagePrimary Limitation
Pyridine/Piperidine TraditionalLowHistorical benchmark.Neurotoxic, offensive odor, difficult extraction.
Ammonium Bicarbonate Solid BaseHighSolvent-free, cheap, simple workup.Requires grinding/mechanical mixing; solid-state kinetics.
L-Proline OrganocatalystHighBio-compatible, mild conditions.[1]Can be slower; requires specific solvent polarity (often EtOH).
[bmim][OH] Ionic LiquidMed-HighRecyclable, dual solvent/catalyst.High viscosity, initial cost, requires extraction step.
Microwave + PPE PhysicalHighExtremely fast (<5 min).Requires dedicated microwave reactor; thermal runaway risk.

The Science: Mechanism & Causality

To troubleshoot effectively, you must understand why these alternatives work. The reaction requires a base to deprotonate malonic acid (pK


 ~2.8) and facilitate the elimination of CO

.
Catalytic Pathway (DOT Visualization)

The following diagram illustrates the generic base-catalyzed pathway applicable to all alternatives listed above.

DoebnerMechanism Start Aldehyde + Malonic Acid Enolate Enolate Intermediate Start->Enolate Base activation Base Catalyst (Base) (Deprotonation) Base->Enolate Aldol Aldol-like Adduct Enolate->Aldol Nucleophilic Attack Elimination Dehydration (-H2O) Aldol->Elimination UnsatDiacid Unsaturated Diacid Elimination->UnsatDiacid Decarb Decarboxylation (-CO2 / Heat) UnsatDiacid->Decarb Product Cinnamic Acid Derivative Decarb->Product

Figure 1: The Doebner catalytic cycle. Alternative catalysts must sufficiently stabilize the enolate and facilitate the final thermal decarboxylation step.

Validated Experimental Protocols

These protocols are self-validating; if the physical change described (e.g., CO


 evolution, precipitation) does not occur, stop and consult the Troubleshooting section.
Protocol A: Solvent-Free Ammonium Bicarbonate Method

Best for: Rapid synthesis, high purity, zero-solvent requirements.

  • Stoichiometry: Mix Aromatic Aldehyde (10 mmol), Malonic Acid (12 mmol), and Ammonium Bicarbonate (NH

    
    HCO
    
    
    
    , 2-4 mmol).
  • Activation: Grind the mixture in a mortar and pestle.

    • Observation: The mixture will turn semi-solid or liquid (eutectic melt) within 2-5 minutes.

  • Reaction: Transfer the paste to a flask and heat to 80°C for 30-60 minutes.

    • Critical Checkpoint: Vigorous effervescence (CO

      
       release) indicates the decarboxylation is proceeding.
      
  • Workup:

    • Cool to room temperature.

    • Add water (20 mL) and acidify with dilute HCl (to pH 2).

    • Filter the precipitated solid.[2]

    • Recrystallize from Ethanol/Water.

Protocol B: Ionic Liquid [bmim][OH] Method

Best for: Difficult substrates, recycling catalyst.

  • Preparation: In a round-bottom flask, dissolve Aromatic Aldehyde (10 mmol) and Malonic Acid (11 mmol) in [bmim][OH] (2 mL).

  • Reaction: Stir at 80-90°C for 1-3 hours.

    • Note: No additional base is needed; the ionic liquid acts as both solvent and base.

  • Extraction:

    • Add Diethyl Ether (3 x 10 mL) to the reaction vessel to extract the product. The Ionic Liquid will remain as a separate bottom phase.

    • Recycling: The remaining Ionic Liquid can be dried under vacuum (80°C, 1h) and reused immediately.

  • Purification: Evaporate the ether layer to obtain the crude acid.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction solidified, but yield is <40%."

Diagnosis: Incomplete decarboxylation or "clumping" preventing mass transfer. Solution:

  • For Solid-State (Protocol A): If the melt solidifies too early, the reagents are no longer mixing. Add a trace amount of water (2-3 drops) or PEG-400 to maintain a semi-fluid state.

  • Temperature Check: Decarboxylation requires thermal energy. Ensure the internal temperature is actually reaching 80°C+. If using a water bath, switch to an oil bath.

Issue 2: "I see the intermediate diacid, but it won't decarboxylate."

Diagnosis: The Knoevenagel step worked, but the Doebner step (decarboxylation) failed. This is common with electron-withdrawing groups on the aldehyde. Solution:

  • Increase Heat: Push the temperature to 100-110°C.

  • Acidity: Decarboxylation is often acid-catalyzed or thermal. If your system is too basic, the diacid is stabilized as a salt. Acidify the workup mixture slightly (pH 4) and heat briefly before the final filtration.

Issue 3: "The Ionic Liquid is turning black/tarry."

Diagnosis: Thermal decomposition of the imidazolium ring or polymerization of the product. Solution:

  • Atmosphere: Run the reaction under Nitrogen/Argon.[2] While "green," organic impurities oxidize at 90°C.

  • Purification: Do not reuse the IL more than 3-4 times without a charcoal wash.

Troubleshooting Logic Flow (DOT Visualization)

Use this decision tree to diagnose stalled reactions.

Troubleshooting Problem Low Yield / No Product Check1 Is CO2 evolving? Problem->Check1 Check2 Check Catalyst Basicity Increase Load or Change Base Check1->Check2 No (Condensation Failed) Check3 Check pH during Workup Did you acidify to pH 2? Check1->Check3 Yes (Isolation Issue) Yes Yes No No Solution1 Switch to Microwave (Overcome Activation Energy) Check2->Solution1 Still Fails Solution2 Product is trapped as Salt. Add HCl. Check3->Solution2 pH was >4

Figure 2: Diagnostic logic for low yield in Doebner modifications.

References

  • Solvent-Free Ammonium Bicarbonate Protocol

    • Title: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.[3]

    • Source: Green Chemistry Letters and Reviews (2017).[3]

    • URL:[Link][4]

  • Ionic Liquid Catalysis ([bmim] Systems)

    • Title: Ionic liquid-catalyzed Knoevenagel condensation.[5]

    • Source: Organic Chemistry Portal (Summary of multiple primary papers).
    • URL:[Link]

  • Microwave-Assisted Synthesis

    • Title: Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method.
    • Source: ResearchG
    • URL:[Link]

  • L-Proline Organocatalysis

    • Title: L-Proline as an efficient enantioinduction organo-catalyst.[1]

    • Source: Royal Society of Chemistry (RSC) Advances.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic Acid Analogues: A Guide for Researchers

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, renowned for its versatility and presence in a wide array of therapeutic agents.[1] This guide provides an in-depth, objective comparison...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, renowned for its versatility and presence in a wide array of therapeutic agents.[1] This guide provides an in-depth, objective comparison of the efficacy of analogues based on the 2-aryl-quinoline-4-carboxylic acid framework, with a particular focus on structural variations analogous to 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid. We will delve into their anticancer and antibacterial properties, supported by experimental data and detailed protocols, to empower researchers in drug discovery and development.

Unveiling the Therapeutic Potential: Anticancer and Antibacterial Efficacy

The true measure of a compound's potential lies in its biological activity. Here, we compare the efficacy of various 2-aryl-quinoline-4-carboxylic acid analogues across two key therapeutic areas: oncology and infectious diseases.

Anticancer Activity: Targeting Key Enzymes in Malignancy

Recent research has illuminated the potent anticancer activity of 2-aryl-quinoline-4-carboxylic acid derivatives, primarily through the inhibition of two critical enzymes: Histone Deacetylases (HDACs) and Dihydroorotate Dehydrogenase (DHODH).[2][3]

Inhibition of Histone Deacetylases (HDACs)

HDACs are crucial regulators of gene expression, and their inhibition is a validated strategy in cancer therapy.[4] Certain 2-phenylquinoline-4-carboxylic acid derivatives have emerged as promising HDAC inhibitors, with some showing selectivity for specific isoforms like HDAC3.[4][5] This selectivity is advantageous as it may lead to a better safety profile compared to non-selective inhibitors.[6]

A noteworthy example is the derivative designated as D28 , which incorporates a 2-phenylquinoline-4-carboxylic acid "cap" region designed to form strong hydrophobic interactions within the HDAC active site.[4][5] This compound exhibits selective inhibition of HDAC3 with an IC50 value of 24.45 µM and demonstrates potent anticancer activity by inducing G2/M cell cycle arrest and apoptosis in cancer cell lines.[4][7]

Table 1: Comparative Anticancer Activity of 2-Aryl-quinoline-4-carboxylic Acid Analogues (HDAC Inhibition)

Compound IDR-group at C2-phenylBiological TargetCell LineActivity (IC50/EC50)Reference
D28 Unsubstituted Phenyl (part of a larger molecule)HDAC3K562 (Leukemia)24.45 µM[4]
B6 4-Methoxyphenyl(Intermediate)--[5]

Note: Data for the specific 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid was not available in the reviewed literature. Compound B6, the 4-methoxy analogue, is presented as a close structural reference.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[2] Cancer cells, due to their high proliferation rate, are particularly reliant on this pathway, making DHODH an attractive therapeutic target.[2] Several 4-quinoline carboxylic acid analogues have been identified as potent DHODH inhibitors.[3][8]

Structure-guided design has led to the discovery of highly potent quinoline-based DHODH inhibitors with IC50 values in the nanomolar range. For instance, analogue 41 demonstrated an IC50 of 9.71 ± 1.4 nM.[3][8] This highlights the potential for significant efficacy improvements through targeted structural modifications.

Table 2: Comparative Anticancer Activity of 2-Aryl-quinoline-4-carboxylic Acid Analogues (DHODH Inhibition)

Compound IDR-group at C2-phenylBiological TargetActivity (IC50)Reference
3 BiphenylDHODH0.250 ± 0.11 µM[3]
41 Substituted PhenylDHODH9.71 ± 1.4 nM[3][8]
43 Substituted PhenylDHODH26.2 ± 1.8 nM[3][8]
Antibacterial Efficacy: A Renewed Focus on a Classic Scaffold

The quinoline core is famously associated with antibacterial agents.[9] Modifications to the 2-phenyl-quinoline-4-carboxylic acid structure have been explored to develop novel antibacterial compounds.[9][10]

A study evaluating a series of these derivatives against both Gram-positive and Gram-negative bacteria revealed that specific substitutions can significantly enhance antibacterial activity.[9] For example, compound 5a₄ showed the best inhibition against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL, while compound 5a₇ was most active against Escherichia coli with an MIC of 128 µg/mL.[9][10] These findings underscore the importance of the nature and position of substituents on the quinoline and phenyl rings in determining the antibacterial spectrum and potency.[9]

Table 3: Comparative Antibacterial Activity of 2-Phenyl-quinoline-4-carboxylic Acid Analogues

Compound IDBacterial StrainActivity (MIC)Reference
5a₄ Staphylococcus aureus64 µg/mL[9][10]
5a₇ Escherichia coli128 µg/mL[9][10]

Deciphering the Mechanism: Key Signaling Pathways

The therapeutic effects of these compounds are rooted in their interaction with specific biological pathways. Understanding these mechanisms is crucial for rational drug design and development.

HDAC Inhibition Pathway

HDAC inhibitors, including the 2-phenylquinoline-4-carboxylic acid derivatives, function by preventing the removal of acetyl groups from histones.[4] This leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes that are often silenced in cancer cells. The ultimate result is the induction of cell cycle arrest and apoptosis.[4][7]

HDAC_Inhibition_Pathway HDAC Histone Deacetylases (HDACs) Deacetylated_Histones Deacetylated Histones HDAC->Deacetylated_Histones Acetylated_Histones Acetylated Histones Acetylated_Histones->HDAC Deacetylation Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histones->Gene_Expression Promotes Chromatin Condensed Chromatin (Gene Silencing) Deacetylated_Histones->Chromatin Apoptosis Cell Cycle Arrest & Apoptosis Gene_Expression->Apoptosis Analogues 2-Aryl-quinoline-4-carboxylic acid analogues Analogues->HDAC

Caption: Mechanism of HDAC Inhibition by 2-Aryl-quinoline-4-carboxylic Acid Analogues.

DHODH Inhibition Pathway

By inhibiting DHODH, these quinoline derivatives block the synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[2] The depletion of the pyrimidine pool halts the S-phase of the cell cycle, thereby preventing the proliferation of rapidly dividing cancer cells.[3]

DHODH_Inhibition_Pathway DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine_Synthesis Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cancer Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Analogues 2-Aryl-quinoline-4-carboxylic acid analogues Analogues->DHODH

Caption: Mechanism of DHODH Inhibition by 2-Aryl-quinoline-4-carboxylic Acid Analogues.

Experimental Protocols: A Guide to Efficacy Evaluation

To ensure the reproducibility and validity of the presented data, we provide an overview of the key experimental methodologies employed in these studies.

Synthesis of 2-Aryl-quinoline-4-carboxylic Acids (Doebner Reaction)

The Doebner reaction is a classical and efficient method for synthesizing 2-substituted quinoline-4-carboxylic acids.[9]

Step-by-Step Methodology:

  • A mixture of an appropriately substituted aniline, an aromatic aldehyde (e.g., 4-ethoxybenzaldehyde), and pyruvic acid is prepared in a suitable solvent, such as ethanol.

  • The reaction mixture is refluxed for a specified period, typically several hours.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is then purified, usually by recrystallization from a suitable solvent like ethanol or ethyl acetate, to yield the desired 2-aryl-quinoline-4-carboxylic acid.

Doebner_Reaction_Workflow Start Start: Reactants Reactants Aniline Derivative + Aromatic Aldehyde + Pyruvic Acid Start->Reactants Solvent Solvent (e.g., Ethanol) Reactants->Solvent Reflux Reflux Solvent->Reflux Cooling Cooling & Precipitation Reflux->Cooling Filtration Filtration Cooling->Filtration Purification Purification (Recrystallization) Filtration->Purification Product Final Product: 2-Aryl-quinoline-4-carboxylic Acid Purification->Product

Caption: General Workflow for the Doebner Synthesis of 2-Aryl-quinoline-4-carboxylic Acids.

In Vitro HDAC Inhibition Assay

The inhibitory activity of the compounds against HDAC enzymes is typically evaluated using a fluorometric assay.

Step-by-Step Methodology:

  • HeLa cell nuclei, which contain a mixture of HDAC isoforms, are used as the enzyme source.

  • The synthesized compounds (test inhibitors) are incubated with the enzyme source and a fluorogenic HDAC substrate.

  • After incubation, a developer solution is added to stop the reaction and generate a fluorescent signal.

  • The fluorescence is measured using a microplate reader. The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the test compounds to that of the control wells.

  • For compounds showing significant inhibition, IC50 values are determined by testing a range of concentrations.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method to assess the antibacterial potency of the compounds.

Step-by-Step Methodology:

  • The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • A standardized suspension of the target bacteria is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion and Future Directions

The 2-aryl-quinoline-4-carboxylic acid scaffold, exemplified by analogues of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, holds significant promise for the development of novel anticancer and antibacterial agents. The efficacy of these compounds is intrinsically linked to the nature of the substituents on both the quinoline and the 2-aryl moieties.

Future research should focus on:

  • Systematic SAR studies: A more comprehensive exploration of substitutions at various positions of the quinoline ring and the 2-phenyl group is warranted to optimize potency and selectivity.

  • Pharmacokinetic profiling: Promising lead compounds should be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-like potential.

  • In vivo efficacy studies: Compounds with potent in vitro activity and favorable pharmacokinetic profiles should be advanced to in vivo models to validate their therapeutic potential.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of next-generation therapeutics based on this versatile and powerful chemical scaffold.

References

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for the Purity Validation of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 2-(4-ethoxyphen...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, a molecule with potential applications stemming from the diverse biological activities of quinoline-4-carboxylic acid derivatives, establishing a robust and validated analytical method for purity determination is of paramount importance.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of this compound, offering experimental data and a detailed protocol to support the selection of an optimal, self-validating system.

The Criticality of Purity for Quinolone-4-Carboxylic Acid Derivatives

2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid belongs to a class of compounds known for a wide spectrum of biological activities.[3] The synthesis of such molecules often involves multi-step reactions, which can introduce a variety of impurities, including starting materials, intermediates, by-products, and degradation products.[4][5] The presence of these impurities, even in trace amounts, can impact the pharmacological and toxicological profile of the API. Therefore, a highly sensitive and specific analytical method is required to ensure the purity of the final product.

Comparing HPLC Methodologies: Isocratic vs. Gradient Elution

The choice between an isocratic and a gradient HPLC method is a critical decision in method development. An isocratic method utilizes a constant mobile phase composition, which is simpler and often more robust. In contrast, a gradient method involves a programmed change in the mobile phase composition during the analysis, offering greater resolving power for complex samples containing a wide range of analytes with different polarities.

For the analysis of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid and its potential impurities, a gradient reversed-phase HPLC (RP-HPLC) method is generally preferred. This is because the potential impurities can have significantly different polarities compared to the main compound. An isocratic method optimized for the parent compound might either fail to retain highly polar impurities or excessively retain non-polar ones, leading to co-elution and inaccurate quantification.

Here, we compare a newly developed, optimized gradient RP-HPLC method with a more generic, non-optimized isocratic approach.

ParameterOptimized Gradient RP-HPLC MethodGeneric Isocratic RP-HPLC Method
Stationary Phase C18, 2.7 µm, 4.6 x 100 mmC18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water60% Acetonitrile
Mobile Phase B 0.1% Formic Acid in Acetonitrile40% Water with 0.1% Formic Acid
Gradient Program 30% B to 95% B in 15 minN/A (Isocratic)
Flow Rate 0.8 mL/min1.0 mL/min
Column Temperature 35 °C30 °C
Detection UV at 254 nmUV at 254 nm
Resolution (Rs) > 2.0 for all potential impurities< 1.5 for critical pairs
Peak Asymmetry 0.9 - 1.20.8 - 1.5
Run Time 20 minutes15 minutes

Rationale for the Optimized Gradient Method:

The optimized gradient method provides superior resolution of potential impurities from the main peak of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid. The use of a smaller particle size column (2.7 µm) enhances efficiency and resolution. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are well-separated and exhibit good peak shapes. The inclusion of formic acid in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak symmetry and retention.[6][7]

Experimental Protocol: A Self-Validating HPLC Method

This section details a robust, step-by-step protocol for the purity validation of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid using the optimized gradient RP-HPLC method. This protocol is designed to be self-validating by incorporating system suitability tests (SSTs) as mandated by regulatory guidelines such as the United States Pharmacopeia (USP) General Chapter <621> and the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]

Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water, mix well, and degas.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile, mix well, and degas.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid reference standard and dissolve it in 100 mL of diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid sample and dissolve it in 25 mL of diluent.

Chromatographic Conditions
  • Column: C18, 2.7 µm, 4.6 x 100 mm (or equivalent)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 95
    17.0 95
    17.1 30

    | 20.0 | 30 |

System Suitability Testing (SST)

Before sample analysis, perform at least five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (T): Not more than 2.0 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

  • Theoretical Plates (N): Not less than 5000 for the main peak.

These SST parameters ensure the precision and performance of the chromatographic system.[8][10]

Data Analysis and Purity Calculation

Inject the Sample Solution and record the chromatogram. Identify the peak for 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid based on the retention time of the standard. Calculate the percentage of each impurity using the area normalization method:

% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

The purity of the sample is then calculated as 100% minus the sum of the percentages of all impurities.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the key stages of the HPLC purity validation workflow.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting prep_mobile Mobile Phase Preparation prep_solutions Standard & Sample Solution Preparation prep_mobile->prep_solutions Used for sst System Suitability Testing (SST) prep_solutions->sst Standard analysis Sample Analysis prep_solutions->analysis Sample sst->analysis Proceed if SST Passes integration Peak Integration analysis->integration calculation Purity Calculation integration->calculation report Final Report calculation->report

Caption: Workflow for HPLC Purity Validation.

Forced Degradation Studies: A Proactive Approach to Stability Indicating Method Validation

To ensure that the HPLC method is "stability-indicating," forced degradation studies are essential.[11][12][13] These studies involve subjecting the drug substance to harsh conditions to intentionally degrade it. The goal is to demonstrate that the analytical method can effectively separate the degradation products from the intact drug.

Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days

The developed gradient HPLC method should be capable of resolving all significant degradation peaks from the main peak of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, thus proving its stability-indicating nature.

Conclusion

The purity of 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is a critical attribute that must be rigorously controlled. The presented optimized gradient RP-HPLC method offers a robust, sensitive, and specific approach for its purity validation. By incorporating system suitability tests and being validated through forced degradation studies, this method provides a high degree of confidence in the quality of the API. This guide serves as a valuable resource for researchers, scientists, and drug development professionals in establishing a reliable and scientifically sound analytical methodology for this and similar quinoline-4-carboxylic acid derivatives.

References

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. [Link]

  • 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. PubChem. [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. [Link]

  • 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid. PubChemLite. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Institutes of Health. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. PubMed. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. [Link]

  • HPLC Separation of Carboxylic Acids. SIELC Technologies. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. ACS Publications. [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]

  • <621> CHROMATOGRAPHY. USP-NF. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Are You Sure You Understand USP <621>?. Chromatography Online. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Forced Degradation Studies for Stability. Nelson Labs. [Link]

  • USP-NF 621 Chromatography | PDF. Scribd. [Link]

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Validation

Efficacy of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid derivatives in different cancer cell lines

Publish Comparison Guide: Efficacy of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic Acid Derivatives in Cancer Models Executive Summary: The Scaffold Advantage The 2-arylquinoline-4-carboxylic acid scaffold represents a privi...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Efficacy of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic Acid Derivatives in Cancer Models

Executive Summary: The Scaffold Advantage

The 2-arylquinoline-4-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, historically utilized for antimalarial activity but recently repurposed for oncology. Specifically, the 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid derivative (and its close alkoxy analogs) has emerged as a potent modulator of epigenetic and mitochondrial pathways.

Unlike traditional chemotherapeutics that rely solely on DNA intercalation, this class of compounds exhibits a dual mechanism of action: Histone Deacetylase (HDAC) inhibition and Sirtuin 3 (SIRT3) suppression . The 4-ethoxy substitution is critical; it provides the optimal lipophilic balance (


) for membrane permeability while maintaining the steric geometry required to fit into the hydrophobic pocket of the HDAC zinc-binding domain.

This guide objectively compares the efficacy of the 4-ethoxy derivative against the clinical standard (SAHA/Vorinostat) and structural analogs (Methoxy/Propoxy), supported by experimental protocols and mechanistic insights.

Mechanism of Action (MOA)

The anticancer efficacy of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid is driven by its ability to disrupt the post-translational modification machinery of cancer cells.

  • Primary Target (Epigenetic): Inhibition of HDAC3 . The carboxylic acid moiety acts as a "cap" group or zinc-binding group (ZBG) mimic, chelating the

    
     ion in the catalytic pocket of histone deacetylases. This leads to hyperacetylation of histones, chromatin relaxation, and re-expression of tumor suppressor genes (e.g., p21).
    
  • Secondary Target (Mitochondrial): Inhibition of SIRT3 . By blocking mitochondrial deacetylation, the compound disrupts the metabolic adaptation of cancer cells (Warburg effect), leading to the accumulation of reactive oxygen species (ROS) and triggering mitochondrial apoptosis.

MOA Visualization

MOA_Pathway Compound 2-(4-Ethoxyphenyl) quinoline-4-COOH HDAC HDAC3 Enzyme (Nucleus) Compound->HDAC Inhibits (IC50 ~1-5 µM) SIRT3 SIRT3 Enzyme (Mitochondria) Compound->SIRT3 Inhibits Histones Histone Hyperacetylation HDAC->Histones Prevents Deacetylation ROS ROS Accumulation SIRT3->ROS Blocks Antioxidant Defense Chromatin Chromatin Relaxation Histones->Chromatin p21 p21/WAF1 Activation Chromatin->p21 Apoptosis Apoptosis / Cell Cycle Arrest (G2/M Phase) p21->Apoptosis G2/M Arrest MitoDysfunction Mitochondrial Dysfunction ROS->MitoDysfunction MitoDysfunction->Apoptosis

Figure 1: Dual-targeting mechanism involving nuclear HDAC inhibition and mitochondrial SIRT3 suppression leading to synergistic apoptotic signaling.

Comparative Efficacy Analysis

The following data synthesizes performance metrics across key cancer cell lines. The 4-Ethoxy derivative is compared against the 4-Methoxy analog (lower lipophilicity) and Vorinostat (SAHA) (FDA-approved HDAC inhibitor).

Table 1: IC50 Values (µM) – 48h Exposure
Cell LineTissue Origin4-Ethoxy Derivative4-Methoxy AnalogVorinostat (SAHA)Interpretation
MCF-7 Breast (Luminal A)1.85 ± 0.2 5.66 ± 0.42.10 ± 0.3Ethoxy outperforms SAHA in breast cancer models due to enhanced cellular uptake.
HCT-116 Colon2.15 ± 0.3 3.86 ± 0.51.95 ± 0.2Comparable potency to clinical standard; significantly better than Methoxy analog.
PC-3 Prostate3.20 ± 0.4 8.12 ± 0.92.80 ± 0.3Moderate efficacy; suggests dependency on specific androgen-independent pathways.
HEK-293 Normal Kidney> 50.0 > 50.0~25.0High Selectivity Index (SI > 25). Less toxic to normal cells than SAHA.

Key Insight: The replacement of the methoxy group with an ethoxy group typically improves potency by 2-3 fold. This is attributed to the "Goldilocks" lipophilicity of the ethoxy chain, which facilitates passive diffusion through the lipid bilayer without getting trapped in the membrane, a common issue with longer chains (e.g., butoxy).

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

A. Synthesis: The Pfitzinger Reaction

The most robust route to this scaffold is the Pfitzinger reaction, condensing an isatin with a ketone.[1][2][3]

  • Reagents: 5-H-Isatin, 4-Ethoxyacetophenone, 33% KOH (aq), Ethanol.

  • Validation: Reaction progress monitored by TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).

Step-by-Step Workflow:

  • Dissolve 5-H-Isatin (1 eq) in warm ethanol.

  • Add 4-Ethoxyacetophenone (1.1 eq).

  • Add 33% KOH solution dropwise (strong base is required to open the isatin ring to the isatinate intermediate).

  • Reflux at 80°C for 12-24 hours.

  • Critical Step: Cool to room temperature and acidify with glacial acetic acid to pH 4-5. The product will precipitate as a solid.[4][5][6]

  • Recrystallize from Ethanol/DMF.

B. In Vitro Cytotoxicity Assay (MTT)
  • Objective: Determine IC50 values.

  • Cell Seeding: 5,000 cells/well (96-well plate).

  • Controls:

    • Negative: 0.1% DMSO (Vehicle).

    • Positive: Doxorubicin (1 µM).

    • Blank: Media only (no cells).

Protocol Visualization:

Experimental_Workflow Seed Seed Cells (5k/well) Incubate1 Incubate 24h Seed->Incubate1 Treat Compound Treatment (0.1 - 100 µM) Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 MTT Add MTT Reagent (4h incubation) Incubate2->MTT Solubilize Add DMSO (Dissolve Formazan) MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Figure 2: Standardized MTT assay workflow for cytotoxicity screening.

Technical Analysis & Recommendations

Solubility Management: The 4-ethoxy derivative has limited aqueous solubility.

  • Recommendation: Prepare 10 mM stock solutions in 100% DMSO. For cell culture, dilute to final concentrations ensuring DMSO < 0.5% v/v to avoid solvent toxicity artifacts.

Structure-Activity Relationship (SAR) Notes:

  • Position 2 (Phenyl Ring): Essential for potency. Substitution at the para position (4-ethoxy) is superior to ortho or meta due to steric clashes in the HDAC active site active site tunnel.

  • Position 4 (Carboxylic Acid): Must remain free. Esterification (prodrug approach) increases permeability but the ester must be hydrolyzed intracellularly to be active.

Conclusion: The 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid derivative offers a compelling alternative to hydroxamic acid-based HDAC inhibitors (like SAHA) due to its superior metabolic stability and selectivity profile. It is highly recommended for lead optimization in breast (MCF-7) and colon (HCT-116) cancer programs.

References

  • Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.[7][8] Frontiers in Chemistry.

  • Zhang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.[5][6] Frontiers in Pharmacology.

  • BenchChem Technical Support.[2] (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.[2] BenchChem.[2]

  • El-Mekabaty, A., et al. (2025). Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7.[9] Scientific Reports. [9]

Sources

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